C.I. Disperse Blue 35
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLITIGRBOEDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073394 | |
| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6 | |
| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Disperse Blue 73 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Disperse Blue 35 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Disperse Blue 73 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characteristics of C.I. Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Blue 35 is a synthetic dye belonging to the anthraquinone class, widely utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Its significance in research extends from its role as a model compound in dye chemistry to its potential applications in other scientific fields. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Disperse Blue 35, with a focus on quantitative data, experimental protocols, and the underlying chemical principles.
Chemical and Physical Properties
Commercial Disperse Blue 35 is not a single chemical entity but rather a technical-grade mixture of isomers.[3] This complexity arises from its synthesis, which primarily involves the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][2] The resulting product contains a mix of non-methylated, mono-methylated, and di-methylated derivatives. The most cited chemical formula for a major component is C₂₀H₁₄N₂O₅, with a corresponding molecular weight of approximately 362.34 g/mol .[4][5]
Data Summary
The following tables summarize the key physicochemical properties of Disperse Blue 35. Due to its nature as a mixture, some properties are presented as ranges or approximations.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 12222-75-2 | [3][4] |
| Molecular Formula | C₂₀H₁₄N₂O₅ (major component) | [4][5] |
| Molecular Weight | 362.34 g/mol (for C₂₀H₁₄N₂O₅) | [4][5] |
| IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | [4] |
| Appearance | Dark blue granular solid | |
| Melting Point | >150 °C (typical for disperse dyes) | [6] |
| Boiling Point | 758.9 °C at 760 mmHg | [5] |
| Density | 1.616 g/cm³ | [5] |
Table 2: Solubility and Spectral Properties of this compound
| Property | Value | Source(s) |
| Water Solubility | Very low; approx. 30 mg/L (general for disperse dyes) | [7] |
| Organic Solvent Solubility | Soluble in various organic solvents | [8] |
| UV-Vis λmax | Strong absorption in the visible region (anthraquinone chromophore) | [2] |
| Molar Extinction Coefficient (ε) | High (typical for anthraquinone dyes) | [9] |
Note on Solubility: While precise quantitative data for this compound is scarce, Table 3 provides solubility data for the related "Solvent Blue 35" (CAS 17354-14-2), which can serve as a reference.[8]
Table 3: Solubility of Solvent Blue 35 in Organic Solvents at 20°C
| Solvent | Solubility (g/L) |
| Acetone | 13.6 |
| Butyl Acetate | 22.3 |
| Methylbenzene | 86.3 |
| Dichloromethane | 171.3 |
| Ethyl Alcohol | 2.6 |
Experimental Protocols
The characterization of Disperse Blue 35 involves a suite of analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Component Separation
HPLC is essential for separating the various isomers present in technical-grade Disperse Blue 35.[1][2]
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Photodiode Array (PDA) detector.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Procedure:
-
Prepare a stock solution of Disperse Blue 35 in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile at a wavelength corresponding to the dye's maximum absorbance.
-
Identify and quantify the individual components based on their retention times and peak areas relative to standards, if available.
-
Determination of Melting Point
The melting point of disperse dyes is determined using a capillary melting point apparatus.
-
Instrumentation: Capillary melting point apparatus, capillary tubes.
-
Procedure:
-
Finely powder the dry dye sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 2-5 °C/min).
-
Record the temperature range from the onset of melting to the point where the entire sample becomes a liquid. Due to the isomeric nature of Disperse Blue 35, a melting range rather than a sharp melting point is expected.
-
UV-Visible Spectrophotometry
This technique is used to determine the wavelength of maximum absorbance (λmax) and for quantitative analysis.[2]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of Disperse Blue 35 in a suitable transparent solvent (e.g., ethanol or acetone).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of the dye solution across the visible spectrum (typically 400-800 nm).
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the λmax, in accordance with the Beer-Lambert Law.[2]
-
Solubility Determination
A general method for determining the solubility of disperse dyes is as follows:
-
Procedure:
-
Prepare a saturated solution of Disperse Blue 35 in the solvent of interest by adding an excess of the dye to the solvent.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by filtration or centrifugation.
-
Determine the concentration of the dye in the clear supernatant using a suitable analytical method, such as UV-Visible spectrophotometry with a pre-established calibration curve or by evaporating a known volume of the solvent and weighing the residue.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of Disperse Blue 35.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This compound is a complex anthraquinone-based dye with distinct physicochemical properties that are critical to its application and research. This guide has provided a detailed summary of its characteristics, presented in a structured format for ease of reference. The outlined experimental protocols offer a foundation for the accurate and reproducible characterization of this and similar disperse dyes. A thorough understanding of these properties is paramount for its effective use in industrial processes and for advancing research in dye chemistry and related fields.
References
- 1. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 2. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Best High Performance Solvent Blue 35 - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. aatcc.org [aatcc.org]
C.I. Disperse Blue 35 CAS number 12222-75-2 properties
An In-depth Technical Guide to C.I. Disperse Blue 35
CAS Number: 12222-75-2
Abstract
This compound is a synthetic anthraquinone-based dye used extensively in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] As a member of the disperse dye class, it is characterized by its low water solubility and application from an aqueous dispersion.[1][3] Technical-grade Disperse Blue 35 is a complex mixture, primarily composed of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, photochemical behavior, and toxicological profile, intended for researchers and scientists in chemistry and drug development.
Physicochemical Properties
Disperse Blue 35 is a dark blue granular solid with low solubility in water, a characteristic that necessitates the use of dispersing agents in dyeing applications.[1][6] Its lipophilic nature is indicated by a high octanol-water partition coefficient (LogP).[4][7] The dye is generally stable under normal conditions but can degrade in extreme pH or oxidative environments.[1]
| Property | Value | Source(s) |
| CAS Number | 12222-75-2 | [2][4][7][8] |
| Molecular Formula | C₂₀H₁₄N₂O₅ | [1][4] |
| Molecular Weight | 362.34 g/mol | [4][8] |
| Appearance | Dark blue powder/granular solid | [1][6] |
| Boiling Point | 758.9 °C at 760 mmHg | [7][8] |
| LogP (Octanol-Water Partition Coefficient) | 4.49 | [4][7] |
| Water Solubility | Low (approx. 30 mg/L) | [1][6] |
| Classification | Anthraquinone Disperse Dye | [5][9] |
Synthesis and Manufacturing
The production of this compound is a multi-step chemical process. The final technical-grade product is a complex mixture rather than a single pure compound.[5][9]
Primary Synthesis Pathway
The foundational synthesis route involves the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone (1,8-DA-4,5-DHAQ).[4][9] This reaction introduces methyl groups to the amino functionalities, resulting in a mixture of non-methylated, mono-methylated, and di-methylated derivatives.[4][5] The relative proportions of these components are crucial as they influence the final shade and dyeing properties of the product.[5]
Alternative Synthesis Route
An alternative pathway begins with 1,8-dihydroxy-anthraquinone, which undergoes a series of reactions:
-
Nitration: Introduction of nitro groups onto the anthraquinone core.[4]
-
Reduction: Conversion of the nitro groups to amino groups.[4] A patented process describes suspending dinitroanthraquinone in formamide and passing ammonia gas through the mixture at 155°C.[4]
-
Hydroxylation: Introduction of hydroxyl groups.[9]
-
Methylation: Selective methylation of the amino groups to produce the final dye mixture.[9]
Reaction conditions such as temperature, pH, and reaction time are carefully controlled to manage the extent of methylation.[9]
Caption: Alternative synthesis workflow for this compound.
Analytical Protocols
The multi-component nature of technical-grade Disperse Blue 35 presents analytical challenges, requiring robust separation and detection techniques.[5][9]
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for separating the various methylated components, impurities, and isomers in Disperse Blue 35.[5]
-
Objective: To separate and quantify the components of a technical-grade Disperse Blue 35 sample.
-
Instrumentation:
-
HPLC system with a gradient pump.
-
Reverse-phase C18 column.
-
Photodiode Array (PDA) or UV-Vis detector.
-
Mass Spectrometry (MS) detector for confirmation.[10]
-
-
Sample Preparation:
-
Accurately weigh a sample of the dye.
-
Dissolve the sample in a suitable organic solvent (e.g., dimethylformamide or methanol).
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
For Environmental Samples: A pre-concentration step using Solid-Phase Extraction (SPE) is often employed to achieve the necessary detection limits.[9]
-
Chromatographic Conditions (Typical):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient from a higher concentration of A to a higher concentration of B to elute components with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detection at the maximum absorbance wavelength of the dye; MS detection for mass-to-charge ratio confirmation of eluted peaks.[10]
-
-
Data Analysis: Component peaks are identified by their retention times and confirmed by their mass spectra.[10] Quantification is performed by comparing peak areas to those of certified reference standards.
Caption: General workflow for the analysis of this compound.
Photochemical Behavior and Degradation
This compound exhibits significant photochemical activity, which is relevant to both its potential for phototoxicity and its environmental degradation.
Photodegradation and Reactive Oxygen Species (ROS) Generation
Upon exposure to visible light, Disperse Blue 35 can act as a photosensitizer, generating reactive oxygen species (ROS) through both Type I and Type II photochemical pathways.[4]
-
Type I Pathway: The excited dye molecule interacts directly with a substrate, transferring an electron to form radicals.
-
Type II Pathway: The excited triplet state of the dye transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4][]
Studies using electron spin resonance have shown that irradiation of the dye's main components generates superoxide radicals.[4][] This ROS generation is a key mechanism behind its phototoxicity and its potential to cause photocontact dermatitis.[4] The photodegradation process involves the breakdown of the anthraquinone chromophore.[4][12]
Caption: Photochemical pathways of this compound.
Environmental Degradation
The stable, complex aromatic structure of anthraquinone dyes makes them resistant to natural microbial degradation, contributing to their environmental persistence.[9] Advanced Oxidation Processes (AOPs), such as those involving Fenton's reagent or photocatalysis with TiO₂, are effective methods for breaking down the dye into smaller, less harmful compounds.[4][5]
Toxicology and Environmental Fate
The toxicological profile of Disperse Blue 35 is a key consideration due to its potential for human and environmental exposure.
Human Health Effects
The primary health concern associated with Disperse Blue 35 is skin sensitization.[6] Its small molecular size and lipophilic nature facilitate skin absorption, which can lead to allergic contact dermatitis in susceptible individuals.[6][9]
| Endpoint | Result | Notes | Source(s) |
| Acute Oral Toxicity (Rat) | LD50: >2000 mg/kg | Not classified as harmful by ingestion. | [6] |
| Skin Irritation | Mild irritant | May cause redness and swelling on prolonged contact. | [6] |
| Eye Irritation | Mild irritant | May cause transient discomfort and redness. | [6] |
| Skin Sensitization | Sensitizer | May cause allergic contact dermatitis. | [6][13] |
Ecotoxicology and Environmental Fate
Due to its low water solubility and high LogP value, Disperse Blue 35 has a strong affinity for suspended solids and sediments in aquatic systems.[4][9] This suggests a potential for persistence and bioaccumulation in the environment.[4][9] The release of untreated textile effluents is the primary source of environmental contamination.[3] While specific data is limited, it may cause long-lasting harmful effects to aquatic life.[14]
References
- 1. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scialert.net [scialert.net]
- 4. Buy this compound | 12222-75-2 [smolecule.com]
- 5. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. disperse blue 35 | CAS#:12222-75-2 | Chemsrc [chemsrc.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 12. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. kochcolor.com [kochcolor.com]
In-Depth Technical Guide: C20H14N2O5 (4',5'-Diaminofluorescein)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular formula C20H14N2O5 is most prominently represented in scientific literature by the compound 4',5'-diaminofluorescein (DAF-2). This molecule and its cell-permeable diacetate derivative, 4',5'-diaminofluorescein diacetate (DAF-2 DA), have become indispensable tools in the study of nitric oxide (NO) signaling. Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The ability to detect and quantify NO in real-time within living cells and tissues is crucial for understanding its complex roles. DAF-2 serves as a highly sensitive fluorescent probe for the detection of NO, providing researchers with a powerful method to visualize and measure its production.
This technical guide provides a comprehensive overview of 4',5'-diaminofluorescein, focusing on its application in nitric oxide detection. It includes a summary of its quantitative properties, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Compound Data
| Property | Value | Reference |
| Molecular Formula | C20H14N2O5 | [1] |
| Molecular Weight | 362.3 g/mol | [1] |
| Synonyms | DAF-2, 4',5'-Diaminofluorescein | [1] |
| Excitation Wavelength (DAF-2T) | ~495 nm | [2] |
| Emission Wavelength (DAF-2T) | ~515 nm | [2] |
| Detection Limit for NO | ~3-5 nM | [2] |
| Quantum Yield (DAF-2) | ~0.005 | [2] |
| Quantum Yield (DAF-2T) | ~0.81 | [2] |
Mechanism of Action: Nitric Oxide Detection
4',5'-diaminofluorescein itself is weakly fluorescent. Its utility as a nitric oxide probe lies in its reaction with an oxidation product of NO, dinitrogen trioxide (N2O3), which is formed in the presence of oxygen. This reaction converts the non-fluorescent DAF-2 into a highly fluorescent triazole derivative, DAF-2T.[3] The cell-permeable DAF-2 DA readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release DAF-2, effectively trapping the probe inside the cell where it can react with locally produced NO.[4]
Experimental Protocols
Detection of Intracellular Nitric Oxide in Cultured Cells using DAF-2 DA
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
4',5'-diaminofluorescein diacetate (DAF-2 DA) stock solution (e.g., 5 mM in DMSO)
-
Cultured cells on coverslips or in microplates
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cell culture medium
-
Reagents for stimulating or inhibiting NO production (as required)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips).
-
On the day of the experiment, remove the culture medium and wash the cells gently with pre-warmed PBS or an appropriate physiological buffer.
-
-
DAF-2 DA Loading:
-
Washing:
-
After incubation, gently wash the cells two to three times with the buffer to remove the extracellular DAF-2 DA.
-
-
Experimental Treatment:
-
Add the experimental compounds (e.g., agonists to stimulate NO production, antagonists to inhibit it) to the cells in the buffer.
-
Incubate for the desired period.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Use an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 515 nm.[2]
-
Acquire images or data at different time points to monitor the change in fluorescence, which corresponds to the rate of NO production.
-
Important Considerations and Limitations:
-
Autofluorescence: Always include control cells that have not been loaded with DAF-2 DA to measure the background autofluorescence.
-
Specificity: DAF-2 can react with other molecules, such as dehydroascorbic acid, which can interfere with NO measurements.[6] It is crucial to include appropriate controls, such as using an NO scavenger (e.g., cPTIO) or an NOS inhibitor (e.g., L-NAME) to confirm the specificity of the fluorescent signal to NO.
-
Photostability: The fluorescent product, DAF-2T, can be susceptible to photobleaching. Minimize light exposure to the samples.
-
pH Sensitivity: The fluorescence of DAF-2T can be pH-dependent. Ensure that the pH of the buffer is stable throughout the experiment.
-
Continuous Perfusion: In some experimental setups, especially with cells that may leak the dye, continuous perfusion with a low concentration of DAF-2 DA may be necessary to maintain a stable intracellular concentration.[7]
Experimental Workflow Visualization
Conclusion
4',5'-Diaminofluorescein (DAF-2) is a powerful and widely used tool for the detection and quantification of nitric oxide in biological systems. Its ability to provide real-time measurements of NO production in living cells has significantly advanced our understanding of NO signaling in health and disease. This technical guide provides researchers with the fundamental knowledge and protocols to effectively utilize DAF-2 and DAF-2 DA in their studies. As with any experimental technique, careful consideration of the potential limitations and the inclusion of appropriate controls are essential for obtaining accurate and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy [mdpi.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]
The Core Chemistry of Anthraquinone Dyes: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the fundamental chemistry of anthraquinone dyes, tailored for researchers, scientists, and drug development professionals. Anthraquinone dyes, a major class of colorants, are characterized by a core structure of 9,10-dioxoanthracene. Their vibrant colors, excellent stability, and diverse applications, ranging from textiles to advanced biomedical fields, stem from the versatile chemistry of this scaffold. This document will delve into the synthesis, structure-property relationships, and key applications of these important compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.
Fundamental Chemistry and Structure-Property Relationships
The parent anthraquinone molecule is a pale yellow solid, but the introduction of electron-donating substituents, such as hydroxyl (-OH) and amino (-NH2) groups, at specific positions on the aromatic rings leads to a significant bathochromic shift, resulting in a wide spectrum of colors from red to blue.[1][2] The color and properties of anthraquinone dyes are intricately linked to the nature and position of these substituents.
The planarity and rigidity of the anthraquinone core contribute to the high lightfastness of these dyes.[2] The introduction of functional groups not only determines the color but also influences other key properties such as solubility, affinity for different substrates, and biological activity. For instance, the presence of sulfonic acid groups (-SO3H) imparts water solubility, a crucial feature for acid dyes used in dyeing wool and silk.[3] Conversely, the absence of such solubilizing groups is characteristic of disperse dyes, which are suitable for coloring hydrophobic fibers like polyester.[3]
The biological activity of anthraquinone derivatives is also highly dependent on their structure. The planar aromatic system allows for intercalation into DNA, a mechanism central to the anticancer activity of several anthraquinone-based drugs.[4] Furthermore, specific substitutions can lead to the inhibition of key enzymes, opening avenues for targeted drug development.[5]
Synthesis of Anthraquinone Dyes
The industrial production of the anthraquinone core typically involves one of several methods:
-
Oxidation of Anthracene: This classic method uses a strong oxidizing agent, such as chromic acid, to oxidize anthracene.[6][7]
-
Friedel-Crafts Reaction: The reaction of phthalic anhydride with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) is a widely used method.[6]
-
Diels-Alder Reaction: Naphthoquinone can react with butadiene in a Diels-Alder cycloaddition, followed by oxidation, to yield the anthraquinone core.[8]
From the anthraquinone core, a vast array of dyes can be synthesized. Key intermediates in the synthesis of many anthraquinone dyes are anthraquinone sulfonic acid and nitroanthraquinone.[2] These intermediates allow for the introduction of various functional groups through nucleophilic substitution reactions.
A common synthetic route for producing substituted anthraquinone dyes is the Ullmann condensation reaction, where a halogenated anthraquinone is reacted with an amine or an alcohol in the presence of a copper catalyst.
Quantitative Photophysical Data
The photophysical properties of anthraquinone dyes are central to their function as colorants and fluorescent probes. Key parameters include the maximum absorption wavelength (λmax), molar extinction coefficient (ε), maximum emission wavelength (λem), Stokes shift, and fluorescence quantum yield (Φ). The following table summarizes these properties for a selection of representative anthraquinone dyes.
| Dye/Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference(s) |
| 1,5-dihydroxyanthraquinone (Anthrarufin) | 430 | ~10,000 | - | - | - | [9] |
| 1,8-dihydroxyanthraquinone (Chrysazin) | 430 | ~10,000 | - | - | - | [9] |
| 1-aminoanthraquinone | 465 | ~5,000 | 560 | 95 | - | [10] |
| 1,4-diaminoanthraquinone | 550 | ~16,000 | 610 | 60 | - | [10] |
| 1,5-diaminoanthraquinone | 485 | ~8,000 | 575 | 90 | - | [10] |
| 1,8-diaminoanthraquinone | 510 | ~7,000 | 590 | 80 | - | [10] |
| Alizarin (1,2-dihydroxyanthraquinone) | 433 | ~5,000 | - | - | - | [9] |
| Purpurin (1,2,4-trihydroxyanthraquinone) | 482 | ~6,000 | - | - | - | [11] |
| C.I. Disperse Blue 56 | 640 | ~20,000 | - | - | - | [12] |
| C.I. Reactive Blue 19 | 592 | - | - | - | - | [2] |
| RBS3 | 420 | - | 556 | 136 | - | [13] |
| CE8 | 276 | - | 406 | 130 | - | [13] |
| NGA5 | 298 | - | 480 | 182 | - | [13] |
Experimental Protocols
General Synthesis of an Amino-Substituted Anthraquinone Dye via Ullmann Condensation
This protocol provides a general procedure for the synthesis of an amino-substituted anthraquinone dye from a halogenated anthraquinone precursor.
Materials:
-
1-bromo-4-(methylamino)anthracene-9,10-dione (or other suitable halogenated anthraquinone)
-
Aniline (or other desired amine)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the halogenated anthraquinone (1.0 eq), the amine (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Add DMF as the solvent and heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure amino-substituted anthraquinone dye.
Spectroscopic Characterization
UV-Visible Absorption Spectroscopy:
-
Prepare a stock solution of the anthraquinone dye of known concentration in a suitable solvent (e.g., ethanol, DMSO).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Determine the wavelength of maximum absorption (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis analysis, excite the sample at its λmax.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Determine the wavelength of maximum emission (λem).
-
The Stokes shift is calculated as the difference between λem and λmax.
-
The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Signaling Pathways and Experimental Workflows
Anticancer Mechanism of Anthraquinone Derivatives
Many anthraquinone derivatives exhibit anticancer activity through multiple mechanisms. A key pathway involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptosis.[1]
Anticancer signaling pathway of anthraquinone derivatives.
General Workflow for Synthesis and Characterization of Anthraquinone Dyes
The synthesis and characterization of new anthraquinone dyes follow a systematic workflow to ensure the purity and comprehensive understanding of the new compounds.
General workflow for anthraquinone dye synthesis and characterization.
Synthesis of a Reactive Anthraquinone Dye
Reactive dyes are designed to form covalent bonds with the fiber, leading to excellent wash fastness. The synthesis often involves incorporating a reactive group, such as a triazine ring, onto the chromophore.
Synthetic pathway for a reactive anthraquinone dye.
Conclusion
The fundamental chemistry of anthraquinone dyes offers a rich platform for the development of new materials and therapeutics. A thorough understanding of their synthesis, structure-property relationships, and mechanisms of action is crucial for researchers in this field. This guide has provided a comprehensive overview of these core aspects, supported by quantitative data, detailed experimental protocols, and clear visualizations of key processes. Continued exploration of the vast chemical space of anthraquinone derivatives holds great promise for future innovations in dye chemistry, materials science, and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 3. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikm.org.my [ikm.org.my]
- 10. tandfonline.com [tandfonline.com]
- 11. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
In-Depth Technical Guide to Disperse Blue 35: Nomenclature, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Nomenclature and Synonyms
Disperse Blue 35 is a designation for an anthraquinone-based dye. It is important for researchers to be aware that the commercial product can be a mixture of related chemical structures. The primary, specifically defined chemical entity is 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione. However, the designation "Disperse Blue 35" is also commonly used in technical literature and commerce to refer to a mixture of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. This ambiguity necessitates careful consideration of the specific product being used in any experimental context.
Below is a summary of the nomenclature and identifiers for Disperse Blue 35.
| Identifier Type | Value |
| Primary IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione[1][2] |
| Alternative Structure Basis | Methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone[3][4][5] |
| Common Synonyms | C.I. Disperse Blue 35, Disperse Blue 73, C.I. 61505, DISPERSE BLUE BGL, Intrasil Blue R, Palanil Blue GL, Terasil Blue R, Foron Blue SBGL, Artisil Blue BGL, Resolin Blue BSL, Serilene Blue BGS, Dianix Blue BG-P, Dianix Blue S-BG, Dispersol Navy B-T, Polycron Dark Blue T, Polycron Dark Blue TG, Samaron Blue TR, Navilene Navy BT, Akasperse Navy Blue T 200[1][6][7] |
| CAS Registry Numbers | 12222-75-2 (non-specific), 31529-83-6 (for the primary structure), 12222-78-5[1] |
| Molecular Formula | C₂₀H₁₄N₂O₅ (for the primary structure)[1] |
| Molecular Weight | 362.34 g/mol (for the primary structure)[8] |
Chemical Structures
The following diagrams illustrate the primary chemical structure associated with Disperse Blue 35 and the foundational structure for its common alternative form.
Caption: Chemical structure of the primary component of Disperse Blue 35.
References
- 1. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]
- 3. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 4. Buy this compound | 12222-75-2 [smolecule.com]
- 5. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 6. DISPERSE BLUE 35|lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
A Technical Guide to the Solubility and Biological Interactions of C.I. Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Blue 35 (CAS Number: 12222-75-2) is an anthraquinone-based dye known for its use in coloring synthetic fibers.[1] Its hydrophobic nature and low aqueous solubility are key to its dyeing properties.[2][3] Beyond its role in the textile industry, the anthraquinone scaffold of this compound is of significant interest in biomedical and pharmaceutical research. Anthraquinone derivatives are known to interact with biological systems in various ways, including acting as enzyme inhibitors and DNA intercalating agents, making them a subject of study in drug discovery and development.[4][5][6]
This technical guide provides an in-depth look at the solubility of this compound in organic solvents, outlines a detailed experimental protocol for solubility determination, and explores the relevant biological signaling pathways associated with its core anthraquinone structure.
Solubility of this compound
Table 1: Qualitative Solubility of this compound and General Anthraquinone Dyes in Organic Solvents
| Solvent Family | Specific Solvent | Qualitative Solubility of this compound & Anthraquinones | Reference(s) |
| Ketones | Acetone | Soluble | [7][8] |
| Alcohols | Ethanol | Sparingly soluble in cold, more soluble in hot | [7][9] |
| Amides | N,N-Dimethylformamide (DMF) | Likely soluble (used in spectroscopic analysis of similar dyes) | [10] |
| Halogenated | Chloroform | Poorly soluble | [7][8] |
| Aromatics | Benzene, Toluene | Poorly soluble | [7] |
| Ethers | Diethyl ether | Poorly soluble | [7] |
Experimental Protocol: Determination of Solubility in Organic Solvents
The following is a generalized experimental protocol for determining the solubility of a disperse dye such as this compound in an organic solvent using the saturation-filtration method followed by UV-Vis spectrophotometry.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., acetone, ethanol)
-
Volumetric flasks
-
Graduated pipettes
-
Scintillation vials or sealed flasks
-
Syringe filters (chemically resistant to the solvent)
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or appropriate for the solvent and wavelength range)
-
Analytical balance
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.
-
-
Creation of a Calibration Curve:
-
Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent alone should be used as a blank.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert Law.
-
-
Sample Preparation for Saturation:
-
Add an excess amount of this compound powder to a series of scintillation vials or sealed flasks.
-
Add a known volume of the organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is saturated with the dye.
-
-
Sample Filtration and Dilution:
-
After equilibration, allow the undissolved dye to settle.
-
Carefully draw a known volume of the supernatant (the saturated solution) using a syringe.
-
Filter the solution through a chemically resistant syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance of the diluted, saturated solution at λmax.
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Experimental workflow for determining dye solubility.
Signaling Pathways and Relevance to Drug Development
The anthraquinone core of this compound is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents, particularly in oncology.[11][12] Anthraquinone derivatives can interact with biological macromolecules and interfere with cellular signaling pathways through several mechanisms.
1. Enzyme Inhibition:
Anthraquinone derivatives have been shown to act as inhibitors for a variety of enzymes by competing with endogenous ligands for binding sites. This is particularly relevant for:
-
Kinases: Many anthraquinones inhibit protein tyrosine kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and differentiation.[4] Overactivity of these kinases is a hallmark of many cancers, making them a key target for drug development. Some derivatives also inhibit other kinases like pyruvate kinase, which is involved in glycolysis.[13][14]
-
Tyrosinase: Some anthraquinone compounds have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.[15]
2. DNA Intercalation and Topoisomerase Inhibition:
The planar aromatic structure of anthraquinones allows them to intercalate between the base pairs of DNA.[6] This can interfere with DNA replication and transcription. Furthermore, this intercalation can stabilize the complex between DNA and topoisomerase II, an enzyme that manages DNA tangles. This stabilization prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).[5] This mechanism is the basis for the anticancer activity of several clinically used anthracycline drugs like doxorubicin.
3. G-Quadruplex Binding:
Certain anthraquinone derivatives have been designed to selectively bind to and stabilize G-quadruplex structures in DNA, which are found in telomeres and oncogene promoter regions.[16][17] Stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is crucial for their immortality.
4. Modulation of ROS/JNK Pathway:
Some novel amide anthraquinone derivatives have been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS).[18] Elevated ROS can then activate the JNK signaling pathway, which in turn triggers the mitochondrial apoptotic cascade.
Simplified ROS/JNK signaling pathway.
Conclusion
While quantitative solubility data for this compound in organic solvents remains elusive in the public domain, its qualitative behavior is consistent with that of other anthraquinone-based disperse dyes. The provided experimental protocol offers a robust framework for determining its solubility for specific research applications. The core anthraquinone structure of this compound is a versatile scaffold in medicinal chemistry, with derivatives demonstrating the ability to modulate key signaling pathways involved in cancer and other diseases. This makes the broader class of anthraquinone compounds a continued area of interest for drug development professionals.
References
- 1. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 2. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Novel Anthraquinone-based Derivatives as Potent Inhibitors for Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Anthraquinone - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 14. Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. New Anthraquinone & Xanthone based Ligands as Potential Anti Cancer Agents via Selective Stabilization of G Quadruplex DNA and Theoretical Insights into G Quadruplex RNA Binding with Certain Small Molecules [etd.iisc.ac.in]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 35, a member of the anthraquinone class of dyes, is widely utilized in the textile industry for coloring synthetic fibers such as polyester, nylon, and acetate. Its robust chemical structure imparts desirable qualities like vibrant color and good fastness. However, the thermal stability and degradation profile of this dye are of critical importance, not only for its application in high-temperature dyeing processes but also for understanding its environmental fate and potential for transformation into other chemical entities. This technical guide provides a comprehensive overview of the thermal properties of Disperse Blue 35, including its stability and degradation pathways, based on available scientific literature and safety data.
Thermal Stability Analysis
The thermal stability of Disperse Blue 35 is a key parameter influencing its processing and end-use applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in evaluating the thermal decomposition and phase behavior of this dye.
Quantitative Thermal Analysis Data
While specific experimental data for Disperse Blue 35 is not extensively published, the following tables summarize the typical thermal properties expected for anthraquinone-based disperse dyes. This data is compiled from general knowledge of similar compounds and should be considered illustrative.
Table 1: Thermogravimetric Analysis (TGA) Data for a Typical Anthraquinone Disperse Dye
| Temperature (°C) | Weight Loss (%) | Observation |
| < 150 | < 2% | Loss of volatile impurities or residual moisture. |
| 150 - 250 | 2 - 5% | Minor degradation of organic components. |
| > 250 | Significant | Onset of major thermal decomposition.[1] |
| > 300 | > 10% | Rapid decomposition of the anthraquinone core.[1] |
Table 2: Differential Scanning Calorimetry (DSC) Data for a Typical Anthraquinone Disperse Dye
| Thermal Event | Temperature Range (°C) | Observation |
| Melting Point (Tm) | 150 - 250 | A sharp endothermic peak indicates the melting of the crystalline dye. The purity of the dye can be inferred from the shape of this peak. |
| Decomposition | > 250 | An exothermic event often follows melting, indicating the energy released during the breakdown of the molecular structure.[1] |
Degradation Profile
The thermal degradation of Disperse Blue 35 involves the breakdown of its complex anthraquinone structure into smaller, more volatile compounds. The combustion of this dye, particularly in the presence of an ignition source, can lead to the formation of various pyrolysis products.
Primary Degradation Products
Under thermal stress, the primary hazardous decomposition products of Disperse Blue 35 include:
-
Carbon monoxide (CO)[2]
-
Carbon dioxide (CO2)[2]
-
Other pyrolysis products typical of burning organic material[2]
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining reliable and reproducible data on the thermal properties of Disperse Blue 35. The following are generalized protocols for TGA and DSC analysis of disperse dyes.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small, representative sample of Disperse Blue 35 (typically 5-10 mg) is accurately weighed and placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the percentage of weight loss at various temperature intervals.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small amount of the Disperse Blue 35 sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is employed.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.
-
Heating and Cooling Rates: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min).
-
Temperature Range: The temperature range is selected to encompass the expected melting and decomposition events.
-
-
Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the enthalpy changes associated with these transitions.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a plausible degradation pathway for Disperse Blue 35.
Caption: Experimental Workflow for Thermal Analysis of Disperse Blue 35.
Caption: Plausible Thermal Degradation Pathway of Disperse Blue 35.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and degradation profile of Disperse Blue 35. While specific quantitative data remains elusive in publicly accessible literature, the information presented, based on the known properties of anthraquinone dyes, offers valuable insights for researchers and professionals in dye chemistry and drug development. The provided experimental protocols serve as a robust starting point for conducting detailed thermal analysis of this and similar compounds. Further research to generate specific TGA and DSC data for Disperse Blue 35 would be a valuable contribution to the field.
References
Spectroscopic and Photochemical Properties of C.I. Disperse Blue 35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and photochemical properties of C.I. Disperse Blue 35, an anthraquinone-based dye. The information presented herein is intended to support research and development activities where the photophysical behavior of this dye is of interest.
Chemical Identity and Composition
This compound is not a single chemical entity but a technical-grade mixture of compounds. The primary components are methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. Due to its composition as a mixture, the spectroscopic and photochemical properties represent a composite of its constituents.
Spectroscopic Properties
The spectroscopic properties of this compound are crucial for its characterization and understanding its interaction with light. The following tables summarize the key spectroscopic data. It is important to note that specific values can vary depending on the exact composition of the technical mixture and the solvent used.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectrum of this compound is characterized by a strong absorption band in the visible region, which is responsible for its blue color. The position and intensity of this band are influenced by the solvent environment.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Dichloromethane (DCM) | ~522 | Data not available |
| Acetonitrile (ACN) | ~520 | Data not available |
| Cyclohexane | ~506 | Data not available |
Fluorescence Spectroscopy
Amino-substituted anthraquinones, the main components of this compound, are known to exhibit fluorescence. The emission properties are also highly dependent on the solvent.
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Dichloromethane (DCM) | ~522 | ~605 | 0.309 |
| Acetonitrile (ACN) | ~520 | ~617 | 0.178 |
| Cyclohexane | ~506 | ~571 | 0.245 |
Note: Data is based on the properties of 1,8-diaminoanthraquinone. The quantum yields of singlet oxygen generation indicate the efficiency of energy transfer from the excited dye molecule to molecular oxygen, a key process in its photochemistry.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the spectroscopic and photochemical analysis of this compound.
Sample Preparation for Spectroscopic Analysis
Objective: To prepare a solution of this compound for UV-Visible absorption and fluorescence measurements.
Materials:
-
This compound powder
-
Spectroscopic grade solvents (e.g., methanol, ethanol, dichloromethane, acetonitrile)
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh a small amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of appropriate size.
-
Add a small amount of the desired solvent to the flask and sonicate for 10-15 minutes to aid dissolution. Disperse dyes have low water solubility, so organic solvents are preferred.
-
Once the dye is completely dissolved, dilute the solution to the mark with the same solvent.
-
For absorbance measurements, prepare a series of dilutions to create a calibration curve and ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
For fluorescence measurements, prepare a dilute solution (absorbance at the excitation wavelength should be below 0.1) to avoid inner filter effects.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Objective: To separate the components of the this compound technical mixture for qualitative and quantitative analysis.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient can be optimized, for example, starting with 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode-array detector scanning from 200-800 nm. The chromatograms can be extracted at the λmax of the different components.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Set up the HPLC system with the specified conditions.
-
Inject the sample and acquire the chromatogram and DAD data.
-
Analyze the data to identify the different components based on their retention times and UV-Visible spectra.
Electron Spin Resonance (ESR) Spectroscopy for Reactive Oxygen Species (ROS) Detection
Objective: To detect and identify the types of reactive oxygen species generated by this compound upon photoirradiation.
Materials:
-
ESR spectrometer
-
Light source (e.g., xenon lamp with appropriate filters)
-
Spin trapping agent (e.g., DMPO for superoxide and hydroxyl radicals, TEMP for singlet oxygen)
-
Solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide for superoxide detection, ethanol for singlet oxygen detection)[1]
Procedure:
-
Prepare a solution of this compound and the chosen spin trapping agent in the appropriate solvent.
-
Transfer the solution to a quartz ESR flat cell.
-
Place the flat cell in the ESR cavity.
-
Record a baseline ESR spectrum in the dark.
-
Irradiate the sample with the light source directly in the ESR cavity.
-
Acquire ESR spectra at different time intervals during irradiation.
-
Analyze the resulting spectra to identify the characteristic signals of the spin-adducts, which correspond to the trapped ROS. The hyperfine splitting constants of the ESR signal are used to identify the specific radical trapped.
Photochemical Pathways and Mechanisms
Upon absorption of light, this compound can initiate photochemical reactions that lead to the generation of reactive oxygen species (ROS). These processes are generally categorized into Type I and Type II photochemical pathways.
Type I Pathway: The excited dye molecule (in its triplet state) directly reacts with a substrate molecule by electron or hydrogen transfer, leading to the formation of radical ions or neutral radicals. These radicals can then react with molecular oxygen to produce superoxide anions (O₂•⁻) and other ROS.
Type II Pathway: The excited dye molecule in its triplet state directly transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).
The following diagrams illustrate the general photochemical pathways and a more detailed experimental workflow for ROS detection.
Caption: General Type I and Type II photochemical pathways for ROS generation by Disperse Blue 35.
Caption: Experimental workflow for the detection of Reactive Oxygen Species (ROS) using ESR spectroscopy.
References
Photochemical Behavior of Disperse Blue 35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 35 is a synthetic anthraquinone dye widely used in the textile industry for coloring polyester fibers. Beyond its industrial applications, its photochemical properties have garnered significant interest within the scientific community. Understanding the photochemical behavior of Disperse Blue 35 is crucial for assessing its environmental fate, developing advanced oxidation processes for its degradation, and evaluating its potential as a photosensitizer in various applications, including photodynamic therapy. This technical guide provides an in-depth overview of the photochemical behavior of Disperse Blue 35, focusing on its degradation kinetics, the underlying reaction mechanisms, and the experimental protocols used for its investigation.
Photochemical Degradation of Disperse Blue 35
Upon exposure to light, particularly in the presence of oxygen, Disperse Blue 35 undergoes photodegradation. This process is primarily initiated by the absorption of photons, which elevates the dye molecule to an excited singlet state. From this state, it can undergo intersystem crossing to a more stable, longer-lived triplet state. The excited triplet state of Disperse Blue 35 is a key intermediate in its photochemistry, acting as a photosensitizer that can initiate the formation of reactive oxygen species (ROS).[1][2]
The photodegradation of Disperse Blue 35 can proceed through two primary pathways:
-
Type I Pathway: The excited triplet dye molecule can directly react with a substrate, including another dye molecule or a solvent molecule, through hydrogen or electron transfer. This results in the formation of radical ions, which can then react with molecular oxygen to produce superoxide radicals (O₂•⁻).[2]
-
Type II Pathway: The excited triplet dye molecule can transfer its energy directly to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂).[1][2]
Both superoxide radicals and singlet oxygen are potent oxidizing agents that can attack the chromophoric structure of the Disperse Blue 35 molecule, leading to its decolorization and degradation into smaller, often colorless, organic molecules.
Photofading Kinetics
The rate of photodegradation, or photofading, of Disperse Blue 35 is influenced by several factors, including the wavelength and intensity of the incident light, the concentration of the dye, the presence of oxygen, the nature of the solvent or substrate, and the temperature. The kinetics of photofading for many dyes, including anthraquinone derivatives, often follow pseudo-first-order kinetics, where the rate of degradation is directly proportional to the concentration of the dye.[2]
Quantitative Data on Photodegradation
| Parameter | Typical Range/Value | Conditions | Significance |
| Photofading Rate Constant (k) | Varies significantly | Dependent on light intensity, wavelength, solvent, temperature, and presence of catalysts. | Quantifies the speed of the degradation reaction. |
| Quantum Yield of Degradation (Φ) | Typically low for dyes in the absence of catalysts. | Dependent on the solvent, oxygen concentration, and the intrinsic photophysics of the dye. | Represents the efficiency of the photochemical process (molecules degraded per photon absorbed). |
| Singlet Oxygen Quantum Yield (ΦΔ) | Can be significant for photosensitizing dyes. | Dependent on the solvent and the triplet state properties of the dye. | Indicates the efficiency of singlet oxygen generation, a key reactive species in photodegradation. |
Note: The values in this table are illustrative and can vary widely for Disperse Blue 35 depending on the specific experimental conditions.
Experimental Protocols
The study of the photochemical behavior of Disperse Blue 35 involves a range of experimental techniques designed to irradiate the dye under controlled conditions and to monitor its degradation over time.
Sample Preparation
-
Solution Studies: Solutions of Disperse Blue 35 are prepared in a solvent of interest (e.g., methanol, acetonitrile, water with surfactants) at a known concentration. The concentration is typically determined spectrophotometrically using the Beer-Lambert law.
-
Substrate Studies: For studying photofading on textiles, polyester fabrics are dyed with Disperse Blue 35 according to standard dyeing procedures.
Irradiation Experiments
A typical experimental setup for studying the photodegradation of a dye solution is depicted below.
Caption: Experimental workflow for dye photodegradation studies.
-
Light Source: A high-intensity light source, such as a xenon arc lamp or a mercury vapor lamp, is used to irradiate the sample. The light source should have a spectral output that overlaps with the absorption spectrum of Disperse Blue 35.
-
Wavelength Selection: Optical filters are often employed to select a specific wavelength or range of wavelengths for irradiation. This is crucial for determining the action spectrum of photodegradation.
-
Reaction Vessel: The dye solution is placed in a quartz cuvette or a photoreactor that is transparent to the irradiation wavelength. The solution is typically stirred continuously to ensure uniform irradiation.
-
Temperature Control: The temperature of the reaction vessel is maintained at a constant value using a water bath or a temperature-controlled sample holder.
-
Oxygenation: For studying the role of oxygen, the solution can be saturated with air or pure oxygen by bubbling the gas through it. Degassed solutions (e.g., by purging with nitrogen or argon) are used for anaerobic studies.
Analytical Methods
-
UV-Vis Spectrophotometry: The progress of photodegradation is monitored by measuring the change in the absorbance of the dye solution at its wavelength of maximum absorption (λmax) over time. The concentration of the dye can be calculated from the absorbance values.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent dye from its degradation products. This allows for a more accurate quantification of the dye concentration and can provide information about the formation and disappearance of intermediates.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are employed to identify the chemical structures of the photodegradation products. This information is vital for elucidating the degradation pathway.[3]
Photochemical Degradation Pathway
The degradation of anthraquinone dyes like Disperse Blue 35 generally involves the breakdown of the aromatic ring system. While the specific degradation pathway for Disperse Blue 35 is not extensively detailed in publicly available literature, studies on similar anthraquinone dyes suggest a multi-step process.
Caption: Generalized photochemical degradation pathway of Disperse Blue 35.
The initial attack by ROS leads to the cleavage of the anthraquinone ring system, resulting in the formation of various aromatic intermediates such as phthalic acid and benzoic acid derivatives. These intermediates can undergo further oxidation, ultimately leading to their complete mineralization into carbon dioxide, water, and inorganic acids.
Conclusion
The photochemical behavior of Disperse Blue 35 is a complex process driven by its ability to act as a photosensitizer and generate reactive oxygen species. While the general mechanisms are understood, further research is needed to quantify the kinetics and quantum yields under various environmental conditions and to fully elucidate the specific degradation pathways and identify all intermediate products. Such knowledge is essential for developing effective strategies for the removal of this dye from wastewater and for exploring its potential in advanced technological applications. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.
References
C.I. Disperse Blue 35: A Technical Guide to the Mechanism of Action in Polyester Dyeing
This technical guide provides an in-depth exploration of the physicochemical principles governing the dyeing of polyester fibers with C.I. Disperse Blue 35. It is intended for researchers and scientists in the fields of textile chemistry, material science, and polymer chemistry. The document details the dyeing mechanism, presents relevant quantitative data, outlines key experimental protocols, and provides visual diagrams of the core processes.
1.0 Introduction to this compound and Polyester Dyeing
This compound is a non-ionic, anthraquinone-based dye characterized by its low water solubility and small molecular size.[1][2] Its chemical structure, 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione, makes it highly suitable for dyeing hydrophobic synthetic fibers, particularly polyethylene terephthalate (polyester).[1][3] Polyester fibers are highly crystalline and compact, lacking the anionic sites found in natural fibers, which necessitates a unique dyeing mechanism based on a solid-solution model.[4] The process can be understood as the transfer of the dye from a liquid solvent (water) to a solid organic solvent (the fiber).[5]
The dyeing mechanism is a complex, multi-step process heavily influenced by temperature, dyeing auxiliaries, and the physicochemical properties of both the dye and the fiber.[6] It is generally accepted to proceed through four primary stages: dispersion of the dye in the dyebath, adsorption onto the fiber surface, diffusion into the amorphous regions of the polymer matrix, and finally, fixation within the fiber.[6][7]
2.0 The Core Dyeing Mechanism
The successful coloration of polyester with this compound hinges on overcoming the fiber's hydrophobic and crystalline nature. This is typically achieved using high temperatures (above the fiber's glass transition temperature, Tg) or with the assistance of chemical agents known as carriers.[8]
2.1 Stage 1: Dispersion in the Dyebath Due to their low water solubility, disperse dyes are applied from an aqueous dispersion.[1] The dye is milled into fine particles and formulated with dispersing agents. These agents are crucial for maintaining a stable, uniform dispersion of dye molecules in the dyebath, preventing aggregation and ensuring consistent transport to the fiber surface.[6]
2.2 Stage 2: Adsorption onto the Fiber Surface Individual dye molecules slowly dissolve from the dispersed particles into the water and are then transported to the fiber surface. This step is reversible, and an equilibrium is established between the dye in solution and the dye adsorbed on the fiber surface.[9]
2.3 Stage 3: Diffusion into the Fiber This is the rate-determining step in the dyeing process.[6] For the dye to penetrate the polyester fiber, the compact and crystalline polymer structure must be opened. This is achieved by raising the temperature above polyester's glass transition temperature (approx. 80-100°C), typically to 130°C for high-temperature (HT) dyeing.[6][8] This thermal energy increases the segmental mobility of the polymer chains in the amorphous regions, creating transient voids or "free volume." The small, non-ionic dye molecules can then diffuse from the high-concentration surface into the fiber's interior through these voids.[8][10] Alternatively, "carriers" can be used to achieve similar effects at lower temperatures (around 95-100°C) by plasticizing the fiber and reducing its Tg.[10][11]
2.4 Stage 4: Fixation Once inside the fiber matrix, the dye molecules are "fixed" as the temperature is lowered. The polymer chains regain their rigidity, physically trapping the dye molecules within the amorphous regions. The final coloration is achieved through the establishment of weak, non-covalent interactions, such as van der Waals forces and hydrogen bonds, between the dye molecules and the polyester polymer chains.[1][12] This results in good color fastness properties.
Quantitative Data in Disperse Dyeing
The thermodynamics and kinetics of the dyeing process can be quantified to predict and control the final outcome. The data presented below is representative of anthraquinone-type disperse dyes on polyester, illustrating the typical values encountered in research.
Table 1: Thermodynamic Parameters of Dyeing The dyeing process is generally spontaneous (negative ΔG°) and endothermic (positive ΔH°), indicating that it is favored at higher temperatures.[4][13] The positive entropy change (ΔS°) reflects the increased disorder at the solid-liquid interface upon dye sorption.[4]
| Parameter | Symbol | Typical Value Range | Unit | Significance |
| Standard Affinity | -ΔG° or -Δμ° | -10 to -40 | kJ·mol⁻¹ | Measures the tendency of the dye to move from the dyebath to the fiber. A negative value indicates a spontaneous process.[4][13] |
| Standard Enthalpy | ΔH° | +10 to +30 | kJ·mol⁻¹ | Represents the heat absorbed during dyeing. A positive value indicates an endothermic process favored by heat.[4][13] |
| Standard Entropy | ΔS° | +0.1 to +0.15 | kJ·mol⁻¹·K⁻¹ | Reflects the change in randomness of the system. A positive value confirms physical sorption and increased freedom of molecules at the interface.[4][13] |
Table 2: Kinetic Parameters of Dyeing The diffusion coefficient is a critical kinetic parameter that quantifies the rate at which dye penetrates the fiber. It is highly dependent on temperature.[6][7]
| Dyeing Temperature (°C) | Diffusion Coefficient (D) (x 10⁻¹⁰ cm²·s⁻¹) | Significance |
| 110 | 1.5 - 2.5 | At lower temperatures, diffusion is slow due to limited fiber swelling and lower kinetic energy of the dye molecules.[6] |
| 120 | 3.0 - 5.0 | As temperature increases, the segmental motion of polymer chains rises, increasing free volume and accelerating diffusion.[6] |
| 130 | 6.0 - 9.0 | At optimal HT dyeing temperature, the diffusion rate is maximized, allowing for efficient dye uptake in a reasonable time.[6] |
Table 3: Adsorption Isotherm Models Adsorption isotherms describe the equilibrium distribution of dye between the dyebath and the fiber at a constant temperature. The dyeing of polyester with disperse dyes often follows the Nernst partition mechanism.[6][7]
| Isotherm Model | Equation | Description |
| Nernst | Cf = K · Cs | Describes a simple partition or solid solution mechanism where the dye distributes between the fiber (Cf) and the solution (Cs). K is the partition coefficient. This model often provides the best fit.[7] |
| Langmuir | Cf = (KL · Cmax · Cs) / (1 + KL · Cs) | Assumes monolayer adsorption onto a finite number of specific sites (Cmax) within the fiber. |
| Freundlich | Cf = KF · Cs1/n | An empirical model that describes adsorption on heterogeneous surfaces. |
Experimental Protocols
4.1 Protocol for Measurement of Dye Exhaustion and Uptake
This protocol describes the high-temperature exhaustion method for dyeing polyester fabric and quantifying dye uptake.
-
Preparation of Dyebath:
-
Accurately weigh the this compound dye powder (e.g., 2% on weight of fabric, o.w.f).
-
Create a paste with a small amount of a suitable dispersing agent.[12]
-
Gradually add distilled water to the paste under stirring to create a uniform dispersion.
-
Transfer the dispersion to a high-temperature dyeing beaker. Add water to achieve the desired liquor ratio (e.g., 50:1).[14]
-
Add an acidic buffer, typically acetic acid, to adjust the pH of the dyebath to between 4.5 and 5.5.[12][15]
-
-
Dyeing Procedure:
-
Introduce a pre-weighed, scoured polyester fabric sample into the beaker.
-
Seal the beaker and place it in a high-temperature laboratory dyeing machine.
-
Raise the temperature from ambient to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[6]
-
Cool the beaker down to 70°C at a rate of 3°C/minute.
-
-
Quantification of Dye Exhaustion:
-
Remove the fabric sample.
-
Take an aliquot of the remaining dyebath. Dilute it to a known concentration.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).
-
Calculate the residual dye concentration using a pre-established calibration curve.
-
Determine the percent exhaustion (%E) using the formula: %E = [(Cinitial - Cfinal) / Cinitial] x 100
-
-
Post-Dyeing Treatment (Reduction Clearing):
-
To remove surface dye and improve wash fastness, treat the dyed fabric in a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (1 g/L) at 60°C for 10-15 minutes.[16]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Allow the fabric to air dry.
-
4.2 Protocol for Determination of Color Fastness
-
Washing Fastness (ISO 105-C06):
-
Prepare a composite specimen by stitching the dyed polyester sample between two undyed multifiber fabric strips.
-
Place the specimen in a container with a solution containing 4 g/L standard soap and 1 g/L sodium perborate.[17]
-
Agitate the container in a laurometer at a specified temperature (e.g., 50°C) for 30 minutes.[17]
-
Rinse the specimen and dry it.
-
Assess the change in color of the dyed sample and the staining of the adjacent fabrics using standard grey scales.
-
-
Rubbing Fastness (ISO 105-X12):
-
Place a piece of the dyed fabric on the base of a crockmeter.
-
Mount a standard white cotton test cloth onto the rubbing finger.
-
Perform 10 cycles of rubbing under a specified load.[17]
-
Repeat the test with a wet test cloth.
-
Evaluate the degree of color transfer to the white cloths using the standard grey scale for staining.
-
Visualizations of Mechanisms and Workflows
5.1 Diagram of the Disperse Dyeing Mechanism The following diagram illustrates the four key stages of transferring this compound from the aqueous dyebath into the polyester fiber.
References
- 1. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tf.ni.ac.rs [tf.ni.ac.rs]
- 5. quora.com [quora.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. textilelearner.net [textilelearner.net]
- 12. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. textilelearner.net [textilelearner.net]
- 16. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dl.astm.org [dl.astm.org]
An In-depth Technical Guide to the Allergenic Potential and Skin Sensitization of Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Blue 35, an anthraquinone dye, is utilized in the textile industry for coloring synthetic fibers such as nylons, acrylics, and polyesters, and has also been identified in hair dyes and plastics.[1] Despite its widespread use, it is recognized as a skin sensitizer, capable of eliciting allergic contact dermatitis in susceptible individuals.[2][3] This technical guide provides a comprehensive overview of the allergenic potential and skin sensitization profile of Disperse Blue 35. It synthesizes quantitative data from key experimental assays, details the methodologies of these experiments, and illustrates the underlying immunological signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical safety assessment.
Introduction to Disperse Blue 35 and Skin Sensitization
Disperse Blue 35 belongs to the disperse class of dyes, which are characterized by their low water solubility and their ability to penetrate and color synthetic textile fibers.[2] Skin sensitization is a type IV delayed-type hypersensitivity reaction, a cell-mediated immune response.[3] The process is initiated when a low-molecular-weight chemical, known as a hapten, penetrates the skin and covalently binds to endogenous proteins, forming a hapten-protein conjugate.[4][5] This complex is then recognized as foreign by the immune system, leading to the activation and proliferation of T-lymphocytes. Subsequent exposure to the same hapten triggers an inflammatory response at the site of contact, manifesting as allergic contact dermatitis.[6]
Quantitative Assessment of Skin Sensitization Potential
The skin sensitization potential of Disperse Blue 35 has been evaluated using various in vivo and in vitro models. The following tables summarize the available quantitative data from key studies.
Table 1: Murine Local Lymph Node Assay (LLNA) Data
The LLNA is a validated method for assessing the skin sensitization potential of chemicals by measuring the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance to the ears of mice.[7]
| Test Substance | Vehicle | Concentration Tested (%) | Lowest Concentration Causing Significant Increase in Lymph Node Cell Number (%) | Sensitization Potency Classification | Reference |
| Disperse Blue 35 | Dimethyl sulfoxide (DMSO) | 10, 30 | 10 | Weak | [8] |
Table 2: Human Patch Test Data
Human patch testing is the gold standard for identifying the causative agent of allergic contact dermatitis. It involves the application of potential allergens to the skin under occlusion and subsequent evaluation for an eczematous reaction.
| Study Population | Patch Test Series | Concentration of Disperse Blue 35 in Petrolatum (%) | Prevalence of Positive Reactions (%) | Reference |
| 2907 consecutive dermatitis patients in 9 countries | Textile Dye Mix (TDM) | 1.0 | 2.5 (to the TDM) | [9] |
| 209 patients suspected of contact allergy to textile dyes | European Baseline Series (EBS) and individual textile dye series | 1.0 | Not individually reported, but Disperse Orange 3 was the most common sensitizer (9.6%) | [10] |
Note: Specific sensitization rates for Disperse Blue 35 alone were not detailed in these broad patch test studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to evaluate the skin sensitization potential of Disperse Blue 35.
Biphasic Murine Local Lymph Node Assay (LLNA) Protocol
This modified LLNA protocol was utilized to assess the sensitizing potential of various disperse dyes, including Disperse Blue 35.[8][11]
Experimental Workflow for Biphasic LLNA
Caption: Workflow of the biphasic murine Local Lymph Node Assay.
-
Animals: Female CBA/Ca mice.
-
Induction Phase (Days 1-3): A surface area of approximately 2 cm² on the backs of the mice is shaved. 50 µL of the test solution (Disperse Blue 35 in DMSO) is applied daily to the shaved area for three consecutive days.[11][12]
-
Resting Phase (Days 4-14): The animals remain untreated.[11][12]
-
Challenge Phase (Days 15-17): 25 µL of the test solution is applied to the dorsum of both ears for three consecutive days.[11]
-
Termination and Analysis (Day 19): The mice are euthanized. The draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The total number of lymph node cells is counted. Various endpoints such as ear thickness, ear punch weight, and lymph node weight can also be measured. Lymphocyte subpopulations can be analyzed using flow cytometry.[11]
-
Endpoint: A statistically significant increase in lymph node cell proliferation in the test group compared to the vehicle control group indicates a sensitization potential.
Guinea Pig Maximization Test (GPMT) Protocol (General)
Experimental Workflow for Guinea Pig Maximization Test
Caption: General workflow of the Guinea Pig Maximization Test.
-
Animals: Albino guinea pigs.
-
Induction Phase:
-
Day 0: Intradermal injections are made in the scapular region. Three pairs of injections are administered: the test substance in an adjuvant (Freund's Complete Adjuvant), the adjuvant alone, and the test substance alone.[2]
-
Day 7: The same area is pre-treated with an irritant (e.g., sodium lauryl sulphate) and then the test substance is applied topically under an occlusive patch for 48 hours.[2]
-
-
Challenge Phase (2 weeks after induction): A non-irritating concentration of the test substance is applied topically to a naive site on the flank under an occlusive patch for 24 hours.[13]
-
Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group that underwent the same procedure without the test substance during the induction phase.
Human Patch Test Protocol (General)
This protocol is a standard procedure for diagnosing allergic contact dermatitis in a clinical setting.[9][14]
Experimental Workflow for Human Patch Testing
Caption: General workflow for human patch testing.
-
Allergen Preparation: Disperse Blue 35 is prepared in a suitable vehicle, typically white petrolatum, at a non-irritating concentration (e.g., 1.0%).[9][10]
-
Application: A small amount of the allergen preparation is applied to a patch test chamber, which is then affixed to the patient's upper back.[10]
-
Occlusion: The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patches and to keep the area dry.[14]
-
Reading: The patches are removed after 48 hours. The test sites are evaluated for a delayed hypersensitivity reaction at the time of removal and again at 72 or 96 hours. A final reading may also be performed at 7 days.
-
Interpretation: Reactions are scored according to established international criteria, such as those from the International Contact Dermatitis Research Group (ICDRG), based on the presence and intensity of erythema, infiltration, papules, and vesicles. The clinical relevance of any positive reaction is then determined based on the patient's history of exposure.
Signaling Pathways in Disperse Blue 35-Induced Skin Sensitization
The development of allergic contact dermatitis to Disperse Blue 35 follows the general pathway for type IV hypersensitivity reactions.
Haptenation and Antigen Presentation
Disperse Blue 35, being a small molecule, acts as a hapten. It penetrates the epidermis and covalently binds to nucleophilic residues on skin proteins, forming an immunogenic hapten-protein complex.[4][5] This process is the molecular initiating event.
Hapten-Protein Complex Formation
Caption: Formation of an immunogenic complex.
These modified proteins are then taken up by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis and dermal dendritic cells. Inside the APCs, the protein complexes are processed into smaller peptides, some of which still carry the Disperse Blue 35 hapten. These haptenated peptides are then presented on the surface of the APCs by Major Histocompatibility Complex (MHC) Class II molecules.
T-Cell Activation and Proliferation (Sensitization Phase)
The APCs migrate from the skin to the regional lymph nodes, where they present the haptenated peptides to naive T-helper (CD4+) cells. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of hapten-specific T-cells.
T-Cell Activation Signaling Cascade
Caption: Simplified signaling for T-cell activation.
-
Signal 1 (Antigen Recognition): The T-cell receptor (TCR) on a naive T-helper cell specifically recognizes and binds to the hapten-peptide-MHC class II complex on the APC.[15]
-
Signal 2 (Co-stimulation): A co-stimulatory signal is provided by the interaction of molecules such as CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC. This second signal is crucial for full T-cell activation and prevents anergy.[15]
-
Signal 3 (Cytokine Signaling): Activated T-cells begin to produce cytokines, such as Interleukin-2 (IL-2), which acts in an autocrine and paracrine manner to drive the proliferation and differentiation of the hapten-specific T-cells into effector and memory T-cells.[16]
Elicitation Phase
Upon subsequent exposure of the now-sensitized individual to Disperse Blue 35, memory T-cells in the circulation and tissues recognize the hapten-protein complexes presented by APCs in the skin. This leads to a rapid and robust activation of these T-cells, which release a variety of pro-inflammatory cytokines and chemokines. These mediators recruit other immune cells, such as macrophages and cytotoxic T-lymphocytes, to the site of exposure, resulting in the characteristic inflammation, redness, and blistering of allergic contact dermatitis.
Conclusion
Disperse Blue 35 is a well-documented skin sensitizer, classified as "weak" based on murine LLNA data.[8] Human patch test data confirm its allergenic potential in the context of textile dye allergies. The mechanism of sensitization follows the classical hapten hypothesis, involving the formation of hapten-protein conjugates and subsequent activation of a T-cell-mediated immune response. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and professionals to understand and further investigate the allergenic properties of Disperse Blue 35. This information is critical for conducting risk assessments, developing safer alternatives, and diagnosing and managing allergic contact dermatitis caused by this widely used dye.
References
- 1. researchgate.net [researchgate.net]
- 2. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. The importance of hapten-protein complex formation in the development of drug allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemotechnique.se [chemotechnique.se]
- 10. The prevalence and relevance of patch testing with textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the sensitising potential of various textile dyes using a biphasic murine local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. theraindx.com [theraindx.com]
- 14. bdng.org.uk [bdng.org.uk]
- 15. immunology.org [immunology.org]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
synthesis of C.I. Disperse Blue 35 from 1,8-diamino-4,5-dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis of C.I. Disperse Blue 35, an anthraquinone-based dye, starting from 1,8-diamino-4,5-dihydroxyanthraquinone. This compound is not a single molecule but a technical-grade mixture of non-methylated, mono-methylated, and di-methylated derivatives of the parent compound.[1] The ratio of these components is critical as it dictates the final shade and dyeing properties of the product.[1] Beyond its primary use in the textile industry, the parent molecule, 1,8-diamino-4,5-dihydroxyanthraquinone, is recognized as a multifunctional dye with applications in biological experiments for observing cellular structures and tracking biomolecules.[2] This makes understanding its synthesis and derivatization relevant for professionals in life sciences and drug development. These application notes describe the principal synthesis pathway, compare different manufacturing approaches, and provide generalized experimental and analytical protocols.
Principle of Synthesis
The foundational synthesis pathway for this compound is the direct N-methylation of the amino groups of 1,8-diamino-4,5-dihydroxyanthraquinone.[1] This reaction produces a mixture of the starting material, its mono-methylated derivative, and its di-methylated derivative. The extent of methylation is controlled by key reaction parameters, including temperature, pH, and the molar ratio of the methylating agent to the substrate.[1] An excess of the methylating agent is typically used to minimize the residual amount of non-methylated starting material in the final product.[1]
The logical workflow for this synthesis is depicted below.
Caption: Logical workflow for the synthesis of this compound.
Comparison of Synthesis Methodologies
Research into the production of anthraquinone dyes has led to the development of more sustainable methods. Aqueous phase reactions, for example, offer significant advantages over traditional leuco-based methods that rely on organic solvents.[1] A comparison of these generalized approaches highlights the improvements in yield, purity, and environmental impact.[1]
| Metric | Traditional Leuco Method | Aqueous Phase Method |
| Yield | 80-85% | 86.5% |
| Purity | 95-97% | 98.4% |
| Reaction Time | 1-4 hours | 2-4 hours |
| Solvent Use | Ethanol (high volume) | Water (low toxicity) |
| Byproducts | Sodium sulfate residues | Minimal inorganic waste |
| Data sourced from research comparing synthesis efficiency for related dyes.[1] |
Generalized Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of this compound. Researchers should perform appropriate risk assessments and optimize conditions based on their specific laboratory setup and objectives.
This protocol describes a generalized aqueous-phase synthesis, which is favored for its improved environmental profile.[1]
Materials:
-
1,8-diamino-4,5-dihydroxyanthraquinone (Substrate)
-
Dimethyl Sulfate (DMS) (Methylating Agent - Caution: Highly Toxic and Corrosive )
-
Sodium Carbonate (Base)
-
Deionized Water (Solvent)
-
Hydrochloric Acid (for neutralization)
-
Sodium Chloride
-
Dispersing agent (e.g., lignosulfonate)
Equipment:
-
Three-neck round-bottom flask with overhead stirrer, condenser, and dropping funnel
-
Heating mantle with temperature controller
-
pH meter
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In the three-neck flask, prepare a suspension of 1,8-diamino-4,5-dihydroxyanthraquinone in deionized water containing a dispersing agent.
-
Basification: Add sodium carbonate to the suspension to achieve an alkaline pH, which facilitates the methylation process.[3]
-
Methylation: Heat the mixture to a controlled temperature (e.g., 70-80°C). Slowly add dimethyl sulfate dropwise from the dropping funnel over 1-2 hours while stirring vigorously. An excess of the methylating agent is used to drive the reaction towards di-methylation.[1]
-
Reaction Monitoring: Maintain the temperature and stirring for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base by adding hydrochloric acid until the pH is approximately 7.0.
-
Precipitation and Filtration: Add sodium chloride to salt out the dye product. Filter the resulting precipitate using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a dilute brine solution and then with cold deionized water to remove impurities. Dry the product in an oven at 60-70°C.
The technical-grade product is a mixture that requires chromatographic separation for detailed analysis.[1]
A. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the non-methylated, mono-methylated, and di-methylated components of the synthesized dye.[1]
-
System: HPLC with a PDA or UV-Vis detector.
-
Column: Newcrom R1 reverse-phase column or equivalent.[4]
-
Mobile Phase: A gradient of acetonitrile and water, with phosphoric acid as a modifier. For MS-compatible methods, formic acid should be used instead of phosphoric acid.[4]
-
Procedure:
-
Prepare a standard solution of the synthesized dye in a suitable solvent (e.g., DMF or acetonitrile).
-
Inject the sample into the HPLC system.
-
Run the gradient method to separate the components.
-
Identify peaks based on retention times (if standards are available) and UV-Vis spectra.
-
Quantify the relative percentages of each component based on peak area.
-
B. Spectroscopic Analysis
-
UV-Vis Spectroscopy: Used to determine the absorption maximum (λ-max) of the dye mixture, which is crucial for color characterization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups, such as N-H (for remaining non-methylated and mono-methylated amines), C=O (anthraquinone), and O-H (hydroxyl groups).[1]
Experimental and Analytical Workflow
The overall process from synthesis to final characterization involves several key stages.
Caption: Overall experimental workflow from synthesis to analysis.
Safety and Handling
-
1,8-diamino-4,5-dihydroxyanthraquinone: Handle with standard laboratory precautions, including gloves and safety glasses.
-
Methylating Agents (e.g., Dimethyl Sulfate): These are extremely hazardous, toxic, and corrosive. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, apron, and face shield. Have an appropriate quenching agent (e.g., ammonia solution) readily available for spills.
-
General Precautions: this compound has been associated with skin sensitization and contact dermatitis.[5] Avoid inhalation of dust and direct contact with skin and eyes.
References
- 1. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disperse blue 359 preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Green Chemistry Approaches for the Synthesis of Disperse Blue 35: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for greener synthetic approaches to Disperse Blue 35, an anthraquinone-based dye. It compares conventional methods with emerging sustainable alternatives, offering quantitative data, experimental procedures, and visual workflows to guide researchers in adopting more environmentally benign practices.
Introduction
Disperse Blue 35 is a synthetic dye used extensively in the textile industry for coloring polyester and other synthetic fibers. The conventional synthesis of this dye often involves the use of hazardous reagents, organic solvents, and energy-intensive processes, leading to significant environmental concerns. Green chemistry principles offer a pathway to mitigate these impacts by focusing on the use of safer solvents, alternative energy sources, and waste reduction. This document outlines and compares the traditional synthesis with greener alternatives such as aqueous phase synthesis and microwave-assisted methods.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative metrics for the conventional and a greener aqueous phase synthesis of Disperse Blue 35, highlighting the advantages of the green chemistry approach.[1][2]
| Metric | Conventional Leuco Compound Method | Green Aqueous Phase Method |
| Yield | 80-85% | 86.5% |
| Purity | 95-97% | 98.4% |
| Reaction Time | 1-4 hours | 2-4 hours |
| Solvent Use | High volume of Ethanol | Water (low toxicity) |
| Byproducts | Sodium sulfate residues | Minimal inorganic waste |
Experimental Protocols
Conventional Synthesis: Methylation of 1,8-diamino-4,5-dihydroxyanthraquinone
The foundational synthesis of Disperse Blue 35 involves the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][3] This process typically results in a mixture of non-methylated, mono-methylated, and di-methylated products, which collectively contribute to the final color of the dye.[1][3] An alternative, though also conventional, route begins with 1,8-dihydroxy-anthraquinone and proceeds through nitration, reduction, and hydroxylation before the final methylation step.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,8-diamino-4,5-dihydroxyanthraquinone in ethanol.
-
Addition of Reagents: Add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., sodium hydroxide) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for 1-4 hours. The extent of methylation is controlled by reaction parameters such as temperature, pH, and reaction time.[2]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and precipitate the product by adding it to water. Filter the crude product, wash with water to remove inorganic byproducts like sodium sulfate, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent to achieve the desired purity.
Green Synthesis: Aqueous Phase Synthesis
A more sustainable approach to the synthesis of dyes structurally similar to Disperse Blue 35, such as Solvent Blue 35, utilizes water as the reaction medium, eliminating the need for volatile organic solvents.[4] This method has been reported to offer higher yields and purity with a significantly reduced environmental footprint.[1][3]
Protocol:
-
Reaction Setup: In a pressure reactor equipped with a stirrer, add 1,4-dihydroxyanthraquinone, n-butylamine (as an example amine), a catalytic amount of an aromatic acid (e.g., benzoic acid), and water.[4]
-
Reaction Conditions: Stir the mixture and heat to 75-85°C for 2-4 hours.[4]
-
Work-up and Isolation: After the reaction, cool the mixture to below 40°C. Filter the solid product.[4]
-
Purification: Wash the product with hot water to remove any unreacted starting materials and the catalyst. The washing water can be recycled for subsequent batches. Dry the purified product. This method avoids the use of hydrosulfite and caustic soda, and reduces the overall amount of amine required.[4]
Green Synthesis: Microwave-Assisted Synthesis (General Protocol)
Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the reactants (e.g., an aminoanthraquinone derivative and an alkylating or acylating agent) either neat (solvent-free) or with a high-boiling point, microwave-absorbing solvent (e.g., ionic liquid, DMF, or PEG).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power and temperature for a short duration (typically in the range of minutes). The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Isolation: After cooling, the product can be isolated by precipitation with a non-solvent, followed by filtration and washing.
-
Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.
Green Synthesis: Ultrasound-Assisted Synthesis (General Protocol)
Ultrasound energy can enhance the rate of chemical reactions through acoustic cavitation. This technique can be applied to the synthesis of disperse dyes to improve reaction kinetics and yield.[11][12]
Protocol:
-
Reaction Setup: In a flask equipped with an ultrasonic probe or placed in an ultrasonic bath, dissolve the starting materials in a suitable solvent.
-
Sonication: Subject the reaction mixture to ultrasonic irradiation at a specific frequency and power. The reaction temperature can often be maintained lower than in conventional heating methods.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, HPLC).
-
Work-up and Isolation: Once the reaction is complete, the product is isolated using standard procedures such as precipitation, filtration, and washing.
-
Purification: Purify the product by recrystallization or other suitable methods.
Visualization of Workflows
The following diagrams illustrate the logical flow of the conventional and green synthetic approaches.
Caption: Conventional Synthesis Workflow for Disperse Blue 35.
Caption: Green Aqueous Phase Synthesis Workflow.
Caption: General Workflow for Green Microwave-Assisted Synthesis.
Conclusion
The adoption of green chemistry principles in the synthesis of Disperse Blue 35 and other anthraquinone dyes presents a significant opportunity to reduce the environmental impact of the dye manufacturing industry. Aqueous phase synthesis stands out as a highly promising alternative to conventional methods, offering improved yield and purity while eliminating the use of volatile organic solvents. Microwave and ultrasound-assisted syntheses also offer compelling advantages in terms of reaction efficiency and reduced energy consumption. Further research and development in these areas are crucial for the widespread industrial adoption of these cleaner technologies.
References
- 1. C.I. Disperse Blue 35 | 12222-78-5 | Benchchem [benchchem.com]
- 2. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Intensifying strategy of ionic liquids for Pd-based catalysts in anthraquinone hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. CN106675082A - Method for preparing disperse blue 354 - Google Patents [patents.google.com]
- 7. CN103965648A - Disperse blue 359 preparation method - Google Patents [patents.google.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Disperse blue 359 preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 12. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography Method for the Separation of Disperse Blue 35 Components
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of the components present in the commercial textile dye, Disperse Blue 35. Commercial Disperse Blue 35 is a technical mixture, primarily composed of several isomers of diaminodihydroxyanthraquinone. This method, adapted from the DIN 54231 standard for the analysis of disperse dyes, provides a reliable protocol for the quality control and characterization of this dye for researchers, scientists, and drug development professionals.
Introduction
Disperse Blue 35 is an anthraquinone-based dye widely used in the textile industry for dyeing synthetic fibers. Due to its manufacturing process, commercial Disperse Blue 35 is not a single chemical entity but rather a mixture of isomers and related impurities. The primary components have been identified as 4,5-diamino-1,8-dihydroxyanthraquinone (constituting approximately 62% of the total dye) and 2,7-diamino-1,8-dihydroxyanthraquinone (at around 31%)[]. Minor components may also be present, including other isomers and methylated derivatives[]. The exact composition can influence the dye's colorimetric properties and its potential toxicological profile. Therefore, a reliable analytical method to separate and quantify these components is crucial for quality assessment and research purposes. This application note presents a gradient reverse-phase HPLC method that achieves a clear separation of the main components of Disperse Blue 35.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system capable of gradient elution with a UV-Vis or Photodiode Array (PDA) detector. An ACQUITY Arc System was used in the development of a similar method[2].
-
Column: XBridge C18, 2.1 x 150 mm, 5 µm particle size[2].
-
Mobile Phase A: 10 mmol Ammonium acetate in water, pH adjusted to 3.6.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Methanol.
-
Disperse Blue 35 Standard: A commercially available standard of Disperse Blue 35.
Sample Preparation
-
Prepare a stock solution of the Disperse Blue 35 standard in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with methanol to a working concentration of 10-20 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Conditions
A summary of the HPLC conditions is provided in Table 1.
| Parameter | Value |
| Column | XBridge C18, 2.1 x 150 mm, 5 µm |
| Mobile Phase A | 10 mmol Ammonium acetate, pH 3.6 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV-Vis or PDA at 254 nm and 600 nm |
Table 1: HPLC Method Parameters
Gradient Elution Program
The gradient elution program for the separation is detailed in Table 2.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 7.0 | 40 | 60 |
| 17.0 | 2 | 98 |
| 24.0 | 2 | 98 |
| 25.0 | 60 | 40 |
| 30.0 | 60 | 40 |
Table 2: Gradient Elution Profile
Expected Results
This method is expected to provide a good separation of the main components of Disperse Blue 35. Based on their chemical structures, the elution order on a C18 column is anticipated to correlate with the polarity of the isomers. The major components and their structures are listed in Table 3. A representative chromatogram, although not available for this specific mixture, would show distinct peaks for each of these components, allowing for their quantification.
| Component | Chemical Structure | Approximate Composition (%) |
| 4,5-diamino-1,8-dihydroxyanthraquinone |
| 62 |
| 2,7-diamino-1,8-dihydroxyanthraquinone |
| 31 |
Table 3: Main Components of Commercial Disperse Blue 35[]
Conclusion
The HPLC method described in this application note is suitable for the separation and analysis of the primary components of commercial Disperse Blue 35. The use of a standard C18 column and a straightforward ammonium acetate/acetonitrile gradient makes this method accessible to most analytical laboratories. This protocol can be effectively used for quality control of dye batches, impurity profiling, and in research settings requiring the characterization of this dye mixture.
Visualization of Experimental Workflow
The logical workflow for the HPLC analysis of Disperse Blue 35 is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of Disperse Blue 35.
References
Application Notes and Protocols for LC-MS Analysis of Disperse Blue 35 Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 35 is a synthetic anthraquinone dye widely used in the textile industry for dyeing polyester fibers.[1] Due to its chemical stability and low water solubility, it can persist in the environment, posing potential risks. Understanding the degradation of Disperse Blue 35 is crucial for environmental remediation and for assessing the safety of textiles. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for separating and identifying the degradation products of such compounds.[2] This document provides detailed application notes and protocols for the LC-MS analysis of Disperse Blue 35 degradation products.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of Disperse Blue 35 and other related disperse dyes. This data is essential for method validation and ensuring the reliability of analytical results.
Table 1: LC-MS/MS Method Performance for Selected Disperse Dyes
| Compound | Retention Time (min) | r² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Disperse Blue 35 | 7.29 | 0.9981 | 0.02 - 1.35 | 0.06 - 4.09 |
| Disperse Blue 1 | 2.05 | 0.9984 | 0.02 - 1.35 | 0.06 - 4.09 |
| Disperse Yellow 49 | 7.53 | 0.9988 | 0.02 - 1.35 | 0.06 - 4.09 |
| Disperse Red 17 | - | >0.993 | 0.02 - 1.35 | 0.06 - 4.09 |
| Disperse Orange 37 | - | >0.993 | 0.02 - 1.35 | 0.06 - 4.09 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary based on instrumentation and experimental conditions.[3][4][5]
Table 2: Matrix Effect and Recovery for Disperse Dyes in Textile Extracts
| Compound | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Disperse Blue 35 | 10 | 31.0 - 50.9 | 81.8 - 114.1 |
| 50 | 31.0 - 50.9 | 84.9 - 104.1 | |
| Disperse Blue 124 | 10 | 31.0 - 50.9 | 81.8 - 114.1 |
| 50 | 31.0 - 50.9 | 84.9 - 104.1 | |
| Disperse Red 17 | 10 | 31.0 - 50.9 | 81.8 - 114.1 |
| 50 | 31.0 - 50.9 | 84.9 - 104.1 | |
| Disperse Yellow 49 | 10 | 31.0 - 50.9 | 81.8 - 114.1 |
| 50 | 31.0 - 50.9 | 84.9 - 104.1 |
Matrix effect and recovery data are crucial for accurate quantification in complex samples.[4][5]
Experimental Protocols
Protocol for Sample Preparation: Extraction of Disperse Dyes from Textiles
This protocol describes the extraction of Disperse Blue 35 and its degradation products from a textile matrix.
Materials:
-
Textile sample (e.g., polyester)
-
Methanol
-
1M NaOH containing 50 mM Sodium dithionite
-
50 mM Ammonium acetate
-
Formic acid
-
Ethyl acetate
-
Shredder or scissors
-
Heater block or water bath (80°C)
-
Centrifuge
-
Vacuum evaporator
Procedure:
-
Cut the textile sample into small pieces (approximately 1-2 mm).
-
Weigh 0.05 g of the shredded textile into a glass vial.
-
Add 1 mL of 1M NaOH containing 50 mM sodium dithionite to the vial.[6]
-
Cap the vial and heat at 80°C for 90 minutes to facilitate the reductive cleavage of azo dyes and extraction.[6]
-
Cool the sample to room temperature.
-
Add 1 mL of 50 mM ammonium acetate and 50 µL of formic acid.[6]
-
Add 4 mL of ethyl acetate and vortex vigorously for 1 minute.[6]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer 1 mL of the upper ethyl acetate layer to a new vial.[6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in 1 mL of 9:1 (v/v) methanol/water for LC-MS analysis.[7][8]
Protocol for LC-MS/MS Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of Disperse Blue 35 and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: XBridge C18, 2.1 x 150 mm, 5 µm[9]
-
Mobile Phase A: 10 mmol Ammonium acetate in water, pH 3.6[9]
-
Mobile Phase B: Acetonitrile[9]
-
Flow Rate: 0.30 mL/min[9]
-
Injection Volume: 5 µL[9]
-
Column Temperature: 30°C[9]
-
Gradient:
-
0 min: 40% B
-
7 min: 60% B
-
17 min: 98% B
-
24 min: 98% B
-
25 min: 40% B
-
30 min: 40% B[9]
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
-
Detection Mode: Full Scan (for identification of unknown degradation products) and Selected Reaction Monitoring (SRM) (for quantification of known analytes).
-
Drying Gas Flow: 13.0 L/min[6]
-
Nebulizer Pressure: 40 psig[6]
-
Capillary Voltage: 4000 V[6]
Visualizations
Degradation Pathway of Anthraquinone Dyes
The initial step in the biodegradation of anthraquinone dyes like Disperse Blue 35 often involves the reductive cleavage of the anthraquinone chromophore, leading to decolorization.[2] This is followed by further degradation of the resulting aromatic amines.
Caption: Proposed biodegradation pathway of Disperse Blue 35.
Experimental Workflow for LC-MS Analysis
The following diagram illustrates the workflow from sample collection to data analysis for the LC-MS analysis of Disperse Blue 35 degradation products.
Caption: Workflow for LC-MS analysis of Disperse Blue 35.
Discussion
The provided protocols offer a robust framework for the analysis of Disperse Blue 35 and its degradation products. The sample preparation method is designed to efficiently extract the analytes from a complex textile matrix. The LC-MS/MS method provides the necessary sensitivity and selectivity for the identification and quantification of these compounds at low levels.
It is important to note that the degradation of Disperse Blue 35 can lead to a variety of smaller molecules.[2] Therefore, a full scan MS analysis is recommended for initial screening to identify potential degradation products. Subsequently, targeted SRM methods can be developed for the accurate quantification of specific analytes of interest. Method validation, including the assessment of linearity, accuracy, precision, and matrix effects, is crucial for obtaining reliable data.[4][5] The information presented in the quantitative data tables serves as a useful reference for these validation activities.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. C.I. Disperse Blue 35 | 12222-78-5 | Benchchem [benchchem.com]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. shimadzu.com [shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. chem-agilent.com [chem-agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
Application Note: FTIR Spectroscopy for Functional Group Analysis of Disperse Blue 35
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse Blue 35 is an anthraquinone dye used extensively in the textile industry for coloring synthetic fibers.[1] Its chemical structure, stability, and functional groups are critical determinants of its dyeing properties, fastness, and potential environmental and toxicological impact. The specific structure identified for C.I. Disperse Blue 35 is 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the key functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular fingerprint, making it an invaluable tool for quality control, structural elucidation, and chemical characterization of dyes like Disperse Blue 35.[2]
Principle of FTIR Spectroscopy
FTIR spectroscopy operates by passing infrared radiation through a sample. Molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), reveals the presence of specific functional groups. This technique is particularly useful for identifying characteristic groups such as hydroxyl (-OH), amino (-NH), and carbonyl (C=O), all of which are present in Disperse Blue 35.
Experimental Protocols
Proper sample preparation is crucial for obtaining a high-quality FTIR spectrum.[3] For a solid powder like Disperse Blue 35, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Materials and Equipment
-
Disperse Blue 35 sample (powder)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die kit
-
Hydraulic press
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
ATR accessory with a diamond or zinc selenide crystal
Protocol 1: KBr Pellet Transmission Method
This traditional method involves dispersing the solid sample in a transparent matrix of KBr.[4]
-
Sample Preparation: Weigh approximately 1-2 mg of Disperse Blue 35 and 150-200 mg of dry, spectroscopic-grade KBr.[5]
-
Grinding: Add the KBr and the dye sample to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[6] This minimizes light scattering and produces a clear pellet.
-
Pellet Formation: Transfer the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent disc.[5][6]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Collect a background spectrum using an empty sample holder or a pure KBr pellet.
-
Sample Spectrum Collection: Acquire the FTIR spectrum of the Disperse Blue 35 pellet.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal to no sample preparation.[7][8]
-
Background Collection: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the Disperse Blue 35 powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]
-
Pressure Application: Use the built-in pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the sample and the crystal.[9]
-
Sample Spectrum Collection: Acquire the FTIR spectrum.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
FTIR Spectrometer Parameters
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans (co-added to improve signal-to-noise ratio)
-
Mode: Transmittance (for KBr) or Absorbance (for ATR)
Results and Data Interpretation
The FTIR spectrum of Disperse Blue 35 is expected to show several characteristic absorption bands corresponding to its functional groups. The chemical structure of 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione contains hydroxyl (-OH), amino (-NH₂), quinone carbonyl (C=O), and aromatic (C=C) functionalities.
Expected FTIR Absorption Bands
The quantitative data for the expected vibrational frequencies are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3500–3200 | -OH (Phenolic) & -NH (Amino) | O-H & N-H Stretching | Broad and strong band due to hydrogen bonding. Primary amines may show two distinct peaks. |
| 3100–3000 | Aromatic C-H | C-H Stretching | Weak to medium sharp peaks. |
| 1670–1630 | C=O (Quinone) | C=O Stretching | Strong, sharp peak. Frequency is lowered by conjugation and intramolecular hydrogen bonding.[10] |
| 1620–1570 | C=C (Aromatic) | C=C Ring Stretching | Medium to strong, often multiple sharp peaks.[10][11] |
| 1650–1550 | N-H (Amino) | N-H Bending (Scissoring) | Medium intensity peak, may overlap with C=C bands. |
| 1400–1200 | C-O (Phenolic) | C-O Stretching | Strong intensity peak. |
| 1350–1250 | C-N (Aromatic Amine) | C-N Stretching | Medium to strong intensity peak. |
| Below 900 | Aromatic C-H | C-H Out-of-Plane Bending | Medium to strong peaks, indicative of substitution patterns. |
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the experimental workflow for the FTIR analysis of Disperse Blue 35 using both the KBr pellet and ATR methods.
Caption: Experimental workflow for FTIR analysis of Disperse Blue 35.
Structure-Spectrum Correlation
This diagram shows the logical relationship between the chemical structure of Disperse Blue 35, its constituent functional groups, and their corresponding characteristic regions in the FTIR spectrum.
References
- 1. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 4. shimadzu.com [shimadzu.com]
- 5. scienceijsar.com [scienceijsar.com]
- 6. youtube.com [youtube.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. mt.com [mt.com]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Disperse Blue 35 as a Model Compound in Dye Chemistry
Introduction
Disperse Blue 35 is an anthraquinone-based dye primarily used for coloring synthetic fibers like polyester, nylon, and acrylics.[1][2] Its complex composition, inherent stability, and well-documented photochemical and toxicological properties make it an excellent model compound for research in dye chemistry, environmental science, and analytical methodology development.[3][4] These notes provide an overview of its applications as a model compound and detailed protocols for its use in key experimental contexts.
Physicochemical and Toxicological Profile
Disperse Blue 35's characteristics are central to its function as a dye and its role as a research compound. Its low water solubility is typical of disperse dyes, which are designed to penetrate hydrophobic synthetic fibers.[5] However, its lipophilic nature and small molecular size also facilitate skin absorption, leading to potential health concerns.[5]
| Property | Value / Description | Source(s) |
| Chemical Class | Anthraquinone Dye | [6] |
| Molecular Formula | C₂₀H₁₄N₂O₅ (representative) | [6] |
| Typical Use | Dyeing of synthetic textiles, plastics, and coatings | [1][6][] |
| Water Solubility | Low (approx. 30 mg/L) | [5] |
| Toxicological Profile | Oral (rat) LD50: >2000 mg/kg | [5] |
| Skin: Mild irritant; known sensitizer causing contact dermatitis | [5][6] | |
| Eye: Mild irritant | [5] |
Application Notes
A. Model Compound for Dye-Fiber Interaction Studies
Disperse Blue 35 serves as a valuable model for investigating the fundamental principles of dyeing processes.[3] Its mechanism of interaction with synthetic fibers involves physical penetration into the fiber structure rather than the formation of covalent bonds.[3][6] Researchers use it to study how factors like temperature, pH, and the presence of dispersing agents affect dye uptake and fastness. The dye's phenolic and amino groups are believed to facilitate hydrogen bonding and van der Waals interactions with the polymer chains of fibers, leading to strong adsorption and uniform color.[3]
B. Standard for Analytical Method Development
Commercial-grade Disperse Blue 35 is often a mixture of non-methylated, mono-methylated, and di-methylated derivatives.[3][4] This multi-component nature presents an analytical challenge, making it an ideal compound for developing and validating separation techniques like High-Performance Liquid Chromatography (HPLC).[3] The distinct components allow researchers to optimize column chemistries, mobile phase compositions, and detector settings (e.g., PDA and Mass Spectrometry) for the analysis of complex dye mixtures in various matrices, such as textile effluents and consumer products.[3][4][8]
C. Model Pollutant for Environmental Degradation Studies
The stable aromatic structure of anthraquinone dyes like Disperse Blue 35 makes them resistant to natural biodegradation, leading to environmental persistence.[3] This characteristic makes it an excellent model pollutant for developing and evaluating Advanced Oxidation Processes (AOPs) for wastewater treatment.[4] Researchers use Disperse Blue 35 to test the efficacy of various AOPs, including photocatalysis (e.g., UV/TiO₂), Fenton reactions, and ozonation, by monitoring its decolorization and mineralization over time.[4][9]
| Parameter | Optimized Value | Source |
| pH | 8.5 | [10] |
| Catalyst Dose (ZnO/Mn) | 0.05 g / 100 mL | [10] |
| Dye Concentration | 3.0 x 10⁻⁵ M | [10] |
D. Photosensitizer for Photochemical Research
Disperse Blue 35 is known to be phototoxic and can generate reactive oxygen species (ROS), such as superoxide and singlet oxygen, upon exposure to visible light.[6] This photosensitizing property is implicated in cases of photocontact dermatitis.[6] It serves as a model compound for studying the mechanisms of dye-induced phototoxicity, allowing researchers to investigate Type I and Type II photochemical pathways and their effects on biological systems.[6]
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. revistas.unam.mx [revistas.unam.mx]
- 3. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]
- 4. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Buy this compound | 12222-75-2 [smolecule.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
Application of C.I. Disperse Blue 35 in Polyester Fiber Dyeing: A Detailed Guide for Researchers
Introduction
C.I. Disperse Blue 35 is an anthraquinone-based disperse dye widely utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester (polyethylene terephthalate, PET).[1][2] Its popularity stems from its ability to produce a vibrant blue to dark blue hue on synthetic materials.[1] This document provides detailed application notes and protocols for researchers and scientists focused on the dyeing of polyester fibers with Disperse Blue 35. It covers experimental procedures, key dyeing parameters, and expected outcomes, including colorfastness properties.
Chemical and Physical Properties of this compound
A thorough understanding of the dye's properties is essential for optimizing the dyeing process.
| Property | Value | Reference |
| C.I. Name | Disperse Blue 35 | [1] |
| CAS Number | 12222-75-2 | [2] |
| Molecular Structure | Anthraquinone | [3] |
| Appearance | Red-light blue to dark blue powder/granular solid | [1] |
| Ionic Nature | Non-ionic | [4] |
| Solubility | Low water solubility, applied as a fine dispersion | [4] |
Principle of Polyester Dyeing with Disperse Dyes
The dyeing of polyester, a hydrophobic and highly crystalline fiber, with non-ionic disperse dyes like Disperse Blue 35 is a complex process governed by the principles of diffusion and intermolecular forces. The process is typically carried out at high temperatures (around 130°C) under pressure.[5][6] This high temperature is necessary to induce swelling of the polyester fibers, which increases the intermolecular spaces and allows the small, non-ionic dye molecules to penetrate the fiber structure.[4]
Once inside the fiber, the dye molecules are held in place by non-covalent interactions, primarily van der Waals forces and hydrophobic interactions, with the polymer chains of the polyester.[7][8] The affinity between the dye and the fiber is a result of these physical forces.[7][8]
Experimental Protocols
The following protocols provide a detailed methodology for the dyeing of polyester fabric with this compound.
Materials and Equipment
-
Substrate: 100% Polyester fabric, scoured and pre-washed.
-
Dye: this compound
-
Auxiliaries:
-
Equipment:
-
High-temperature, high-pressure laboratory dyeing machine (e.g., Mathis machine or similar)[9]
-
Spectrophotometer for color measurement (K/S and CIELAB values)
-
Launder-Ometer/Gyrowash for wash fastness testing[9]
-
Xenon arc lamp for light fastness testing
-
Crockmeter for rubbing fastness testing[9]
-
pH meter
-
Analytical balance
-
Beakers, pipettes, and other standard laboratory glassware
-
High-Temperature Exhaust Dyeing Protocol
This is the most common method for applying disperse dyes to polyester.
-
Fabric Preparation: Scour the polyester fabric with a solution containing a non-ionic detergent (e.g., 2 g/L) at 60°C for 30 minutes to remove any impurities, oils, or sizes.[10] Rinse thoroughly with warm and then cold water.
-
Dye Bath Preparation:
-
Prepare a dye stock solution by pasting the required amount of Disperse Blue 35 with a small amount of dispersing agent and then adding warm water.
-
Set the dye bath with a liquor ratio of 1:10 to 1:15.[11]
-
Add the following auxiliaries to the dye bath:
-
Dispersing agent (e.g., 1 g/L)[6]
-
Leveling agent (e.g., 1 g/L)
-
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5][6]
-
-
Dyeing Procedure:
-
Introduce the scoured polyester fabric into the dye bath at 60°C.[6]
-
Run the machine for 15 minutes to ensure even wetting and distribution of auxiliaries.[12]
-
Add the prepared dye dispersion to the bath.
-
Raise the temperature to 130°C at a controlled rate of 1.5-2.0°C per minute.[5][11]
-
Hold the temperature at 130°C for 45-60 minutes, depending on the desired depth of shade.[5][11]
-
Cool the dye bath slowly to 60°C.[12]
-
Drain the dye bath and rinse the fabric with hot water.[12]
-
-
Reduction Clearing:
-
To remove unfixed dye from the fiber surface and improve fastness properties, a reduction clearing process is essential.[5]
-
Prepare a fresh bath with:
-
Treat the dyed fabric in this solution at 70-80°C for 20 minutes.[13]
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
-
Drying: Dry the fabric in an oven or air dry.
Data Presentation: Quantitative Analysis
The following tables summarize the expected quantitative data from dyeing polyester with Disperse Blue 35. The specific values can vary depending on the exact dyeing conditions and the specific commercial formulation of the dye.
Table 1: Effect of Dyeing Temperature on Color Strength (K/S)
This table illustrates the typical relationship between dyeing temperature and the resulting color strength on the fabric.
| Dyeing Temperature (°C) | Color Strength (K/S) |
| 100 | Low |
| 110 | Moderate |
| 120 | High |
| 130 | Very High |
| 140 | High (potential for dye degradation) |
Note: K/S values are relative and should be measured using a spectrophotometer. Generally, K/S increases with temperature up to an optimal point (typically 130°C for polyester), after which it may decrease due to dye degradation or sublimation.[14]
Table 2: Effect of pH on CIELAB Color Coordinates
The pH of the dye bath can influence the final shade of the dyed fabric.
| Dye Bath pH | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) |
| 4.0 | Varies | Varies | Varies |
| 4.5 | Optimal | Optimal | Optimal |
| 5.0 | Varies | Varies | Varies |
| 5.5 | Varies | Varies | Varies |
| 6.0 | Potential for dye hydrolysis and shade change | Potential for dye hydrolysis and shade change | Potential for dye hydrolysis and shade change |
Note: The optimal pH for dyeing polyester with most disperse dyes is in the acidic range of 4.5-5.5 to prevent hydrolysis of the dye and the fiber.[15][16]
Table 3: Colorfastness Properties of Polyester Dyed with this compound
Colorfastness is a critical quality parameter for dyed textiles. The following are typical fastness ratings for polyester dyed with high-energy disperse dyes like Disperse Blue 35.
| Fastness Test | ISO Standard | Rating (1-5, 5 being excellent) |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Wash Fastness (Staining on Multifiber) | ISO 105-C06 | 4-5 |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-6 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
Note: Ratings are based on a grey scale for color change and staining, and a blue wool scale for light fastness.[17]
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the high-temperature exhaust dyeing of polyester with Disperse Blue 35.
Caption: High-temperature exhaust dyeing workflow for polyester with Disperse Blue 35.
Molecular Interaction
The following diagram illustrates the non-covalent interactions between a Disperse Blue 35 molecule and polyester (PET) polymer chains.
Caption: Interaction between Disperse Blue 35 and polyester chains.
Conclusion
The successful application of this compound in polyester dyeing hinges on the precise control of key process parameters, particularly temperature and pH. The high-temperature exhaust dyeing method, followed by a thorough reduction clearing process, is crucial for achieving a deep, level dyeing with good to excellent fastness properties. The provided protocols and data serve as a comprehensive guide for researchers to optimize their dyeing processes and achieve reproducible, high-quality results. Further research can focus on the environmental impact of the dyeing process and the development of more sustainable dyeing auxiliaries and procedures.
References
- 1. Disperse blue 35 TDS|Disperse blue 35 from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 2. dormer.com [dormer.com]
- 3. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 4. Disperse Dyes (Full PDF) | Disperse Dye | DOC [slideshare.net]
- 5. How to dye and procedure of dyeing for textile: High temperature pressure dyeing of polyester with disperse dyes [dyes4dyeing.blogspot.com]
- 6. textilelearner.net [textilelearner.net]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. autumnchem.com [autumnchem.com]
- 12. textilelearner.net [textilelearner.net]
- 13. researchgate.net [researchgate.net]
- 14. jsaer.com [jsaer.com]
- 15. researchgate.net [researchgate.net]
- 16. jcsp.org.pk [jcsp.org.pk]
- 17. Maintaining Color Fastness Standards In a Mass Market | QIMA [qima.com]
Application Notes and Protocols for Biological Staining with C.I. Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Blue 35 is an anthraquinone-based dye, primarily utilized in the textile industry for dyeing polyester fibers.[1][2] Emerging research has indicated its potential as a fluorescent probe for biological applications, specifically for the selective staining of lysosomes in live cells.[1][2] Its lysosomotropic nature is attributed to its ability to accumulate in acidic organelles. This document provides detailed application notes and a generalized protocol for the use of this compound in biological staining.
Physicochemical and Toxicological Data
A summary of the key properties of this compound is presented below. This data is essential for handling the compound safely and for preparing appropriate stock solutions.
| Property | Value | Reference |
| C.I. Name | Disperse Blue 35 | [3] |
| CAS Number | 12222-75-2 | [3] |
| Molecular Formula | C₁₅H₁₂N₂O₄ | [3] |
| Molecular Weight | 284.27 g/mol | [3] |
| Appearance | Blue to dark blue powder | |
| Solubility | Low in water. Soluble in organic solvents such as DMSO and ethanol. | |
| Toxicology | May cause skin sensitization. Handle with appropriate personal protective equipment. Oral LD50 (rat): >2000 mg/kg. | |
| Fluorescence (Predicted) | Excitation: ~350 nm, Emission: ~440 nm (in a non-polar environment, characteristic of some lysosomotropic dyes with blue fluorescence). | [4] |
Principle of Staining
This compound is a lipophilic and weakly basic compound. It is believed to passively diffuse across the cell membrane in its neutral state. Upon encountering the acidic environment of the lysosomes (pH 4.5-5.0), the dye is thought to become protonated and trapped, leading to its accumulation and a subsequent increase in fluorescence. This mechanism is characteristic of many lysosomotropic dyes.
Experimental Protocol: Staining of Lysosomes in Live Cultured Cells
This protocol is a generalized guideline based on the known properties of this compound and standard procedures for lysosomal staining. Optimization of concentration and incubation time is highly recommended for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells on coverslips or in imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on sterile glass coverslips or in a multi-well imaging plate at an appropriate density to reach 50-70% confluency on the day of staining.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered and in a logarithmic growth phase.
-
-
Staining:
-
Dilute the 1 mM stock solution of this compound in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1 µM is recommended for initial experiments.[1]
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the staining solution to the cells and incubate for 1-3 hours at 37°C in a CO₂ incubator.[1] The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.
-
-
Imaging:
-
Immediately image the stained cells using a fluorescence microscope.
-
Based on the predicted fluorescence of similar blue-emitting lysosomotropic dyes, use a filter set with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 440 nm.[4]
-
Acquire images using appropriate exposure times to minimize phototoxicity.
-
Experimental Workflow
Caption: Experimental workflow for staining live cells with this compound.
Cellular Uptake and Localization
The cellular uptake of this compound is believed to occur via passive diffusion across the plasma membrane. Its subsequent accumulation in lysosomes is driven by the acidic pH of these organelles.
Caption: Proposed mechanism of cellular uptake and lysosomal accumulation of this compound.
Data Summary for Experimental Parameters
The following table provides a summary of the recommended starting parameters for the staining protocol. These should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.5 - 5 µM | Start with 1 µM and titrate to find the optimal signal-to-noise ratio.[1] |
| Incubation Time | 30 minutes - 3 hours | Longer incubation times may increase signal but also potential cytotoxicity.[1] |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Solvent for Stock | DMSO | Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (e.g., <0.1%). |
| Imaging Wavelengths | Ex: ~350 nm, Em: ~440 nm | Based on typical blue fluorescent lysosomotropic dyes.[4] Optimal wavelengths should be determined experimentally. |
Concluding Remarks
This compound presents a potential tool for researchers studying lysosomal biology. Its low cost and simple application make it an attractive candidate for initial screening and visualization of these organelles. However, it is crucial to note the limited availability of peer-reviewed biological application data. Therefore, thorough validation and optimization of the provided generalized protocol are essential for achieving reliable and reproducible results. Further studies are warranted to fully characterize its photophysical properties in a cellular environment and to assess its specificity and potential off-target effects.
References
Investigating the Antimicrobial Potential of Anthraquinone Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the antimicrobial properties of anthraquinone dyes. Anthraquinones, a class of aromatic compounds known for their vibrant colors, have garnered significant interest for their potential as antimicrobial agents. This guide offers a framework for researchers to explore their efficacy against a range of microbial pathogens.
Introduction to Antimicrobial Anthraquinone Dyes
Anthraquinone dyes, both natural and synthetic, have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Their mechanism of action is multifaceted, involving the disruption of key cellular processes. Understanding these mechanisms is crucial for the development of new antimicrobial therapies. Key mechanisms include the inhibition of essential enzymes like DNA gyrase and perturbation of cell division machinery.[3][4]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various anthraquinone dyes against common microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Antibacterial Activity of Anthraquinone Dyes (MIC in µg/mL)
| Anthraquinone Dye | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | References |
| Rhein | 12.5 | - | - | [2] |
| Emodin | 4 - 128 | 128 - 259 | - | [1] |
| Aloe-emodin | - | 128 - 259 | - | [1] |
| Purpurin | - | - | - | [4] |
| Rugulosin A | 1.0 - 2.0 | 8.25 - 66.0 | 8.25 - 66.0 | [3] |
| Citreorosein | 1.0 - 2.0 | - | - | [3] |
'-' indicates data not available from the cited sources.
Table 2: Antifungal Activity of Anthraquinone Dyes (MIC in µg/mL)
| Anthraquinone Dye | Candida albicans | Aspergillus niger | References |
| Emodin | 25 - 250 | - | |
| Rhein | 25 - 250 | - | |
| Aloe-emodin | 25 - 250 | - | |
| Chrysophanol | 25 - 250 | - | |
| Alizarin | >2000 | - | |
| Chrysazin | >2000 | - |
'-' indicates data not available from the cited sources.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of anthraquinone dyes is attributed to their ability to interfere with critical bacterial processes. The following diagrams illustrate some of the key proposed mechanisms of action.
Caption: Proposed antimicrobial mechanisms of anthraquinone dyes.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of anthraquinone dyes.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Anthraquinone dye stock solution (dissolved in an appropriate solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent)
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Prepare Dye Dilutions:
-
Dispense 50 µL of sterile broth into wells of a 96-well plate (columns 2-12).
-
Add 100 µL of the anthraquinone dye stock solution to the first well of each row (column 1).
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the growth control (no dye), and column 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension from a fresh culture in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to each well (columns 1-11). The final volume in each well will be 100 µL.
-
Add 50 µL of sterile broth to the sterility control wells (column 12).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the anthraquinone dye at which there is no visible growth (turbidity) in the well.
-
The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.
-
References
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. DNA gyrase-inhibitory antimicrobial anthraquinone from the endophytic Sordariomycetes fungus Diaporthe perseae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural anthraquinone dye purpurin exerts antibacterial activity by perturbing the FtsZ assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Degradation of Disperse Blue 35 via Advanced Oxidation Processes
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and comparative data for the degradation of the anthraquinone dye, Disperse Blue 35, using various Advanced Oxidation Processes (AOPs). The methodologies outlined below are based on published research and are intended to serve as a comprehensive guide for the effective removal of this recalcitrant dye from aqueous solutions.
Introduction to Advanced Oxidation Processes (AOPs) for Dye Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater.[1] These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful compounds, and ultimately to carbon dioxide and water.[1] Common AOPs applicable to dye degradation include Fenton and photo-Fenton reactions, ozonation, photocatalysis, and persulfate-based oxidation.[1]
Disperse Blue 35, an anthraquinone-based dye, is known for its complex and stable molecular structure, making it resistant to conventional wastewater treatment methods.[2] AOPs offer a promising alternative for the effective degradation of this persistent pollutant.
Comparative Degradation Data
The following table summarizes the quantitative data from various studies on the degradation of Disperse Blue 3 (DB3), a closely related dye, and other disperse dyes using different AOPs. This data provides a comparative overview of the efficiency of each method under optimized conditions.
| Advanced Oxidation Process (AOP) | Target Dye | Catalyst/Oxidant | Initial Dye Conc. | Optimal Conditions | Degradation Efficiency (%) | Mineralization (TOC Removal, %) | Reaction Time | Citation |
| UV-LED/Persulfate | Disperse Blue 3 | FeTiO₃ (Ilmenite) / Persulfate (PS) | 80 mg/L | Ilmenite: 320 mg/L, PS: 1.56 g/L, Temp: 67 °C, pH: 3 | Not specified | 96% | 180 min | [3] |
| Fenton | Disperse Blue 79 | Fe²⁺ / H₂O₂ | 60 mg/L | [H₂O₂]: 150 mg/L, [Fe²⁺]: 20 mg/L, pH: 3 | 85% (Color Removal) | 75% (COD Removal) | 60 min | [4] |
| Ozonation | Disperse Blue 79 | Ozone (O₃) | 150-600 mg/L | Basic pH (pH 10) | Significant color removal | Up to 72.88% (COD Removal) | 12 min | [5] |
| Photocatalysis (UV/TiO₂/H₂O₂) | Disperse Blue 1 | TiO₂ / H₂O₂ | Not specified | Not specified | High degradation rates observed | Not specified | Not specified | [6] |
Experimental Protocols
UV-LED/Persulfate Degradation of Disperse Blue 3
This protocol is based on the study by Silveira et al. (2018) on the mineralization of Disperse Blue 3.[3]
Materials:
-
Disperse Blue 3 (DB3) stock solution (e.g., 1 g/L)
-
Ilmenite (FeTiO₃) catalyst
-
Potassium persulfate (K₂S₂O₈)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Quartz jacketed stirred batch reactor
-
405 nm UV-LED lamp (10 W/m²)
-
Magnetic stirrer with heating plate
-
pH meter
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Prepare a working solution of Disperse Blue 3 at a concentration of 80 mg/L in the quartz reactor.
-
Adjust the initial pH of the solution to 3 using sulfuric acid.
-
Add the ilmenite catalyst to the solution to achieve a concentration of 320 mg/L.
-
Add potassium persulfate to the solution to achieve a concentration of 1.56 g/L.
-
Set the temperature of the reactor to 67 °C and begin stirring.
-
Turn on the 405 nm UV-LED lamp to initiate the photocatalytic reaction.
-
Collect samples at regular intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes).
-
Immediately quench the reaction in the collected samples (e.g., by adding a reducing agent like sodium sulfite or placing in an ice bath).[3]
-
Analyze the samples for TOC to determine the extent of mineralization.
Analytical Method:
-
TOC Analysis: Measure the Total Organic Carbon of the samples using a TOC analyzer to quantify the mineralization of the dye.
Fenton Degradation of Disperse Dyes (Adapted for Disperse Blue 35)
This protocol is adapted from a study on the degradation of Disperse Blue 79 and general Fenton process literature.[4][7]
Materials:
-
Disperse Blue 35 stock solution (e.g., 1 g/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Glass beaker or reactor
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer for color removal analysis
-
COD digestion vials and reactor for COD analysis
Procedure:
-
Prepare a working solution of Disperse Blue 35 at the desired concentration (e.g., 60 mg/L) in a glass beaker.
-
Adjust the pH of the solution to 3.0 using sulfuric acid.
-
Add the required amount of ferrous sulfate solution to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L).
-
Start stirring the solution.
-
Add the required volume of hydrogen peroxide to achieve the desired concentration (e.g., 150 mg/L) to initiate the Fenton reaction.
-
Collect samples at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Quench the reaction in the samples by raising the pH to >10 with NaOH.
-
Centrifuge or filter the samples to remove the precipitated iron hydroxide.
-
Analyze the supernatant for color removal and Chemical Oxygen Demand (COD).
Analytical Methods:
-
Color Removal: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Disperse Blue 35 using a spectrophotometer. The percentage of color removal can be calculated using the formula: Color Removal (%) = ((A₀ - Aₜ) / A₀) * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
COD Analysis: Determine the Chemical Oxygen Demand of the samples using standard methods (e.g., closed reflux, colorimetric method) to assess the reduction in organic load.
Ozonation of Disperse Dyes (Adapted for Disperse Blue 35)
This protocol is based on studies of ozonation of other disperse dyes.[5][6]
Materials:
-
Disperse Blue 35 stock solution (e.g., 1 g/L)
-
Ozone generator
-
Gas diffuser (sparger)
-
Bubble column reactor
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer and COD analysis equipment
Procedure:
-
Prepare a working solution of Disperse Blue 35 at the desired concentration in the bubble column reactor.
-
Adjust the initial pH of the solution to the desired value (e.g., pH 10 for enhanced color removal).[5]
-
Start stirring the solution.
-
Bubble ozone gas through the solution using the gas diffuser at a constant flow rate.
-
Collect samples at different time points (e.g., 0, 2, 5, 10, 15 minutes).
-
Immediately analyze the samples for color removal and COD.
Analytical Methods:
-
Color Removal: As described in the Fenton protocol.
-
COD Analysis: As described in the Fenton protocol.
Photocatalytic Degradation with TiO₂ (Adapted for Disperse Blue 35)
This protocol is a general procedure adapted from literature on the photocatalytic degradation of other disperse dyes.[6]
Materials:
-
Disperse Blue 35 stock solution (e.g., 1 g/L)
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Photoreactor with a quartz window
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer
Procedure:
-
Prepare a suspension of TiO₂ in the Disperse Blue 35 working solution within the photoreactor. The concentration of TiO₂ needs to be optimized (e.g., 0.5 - 2.0 g/L).
-
Adjust the pH of the suspension to the optimal value (often acidic for TiO₂ photocatalysis).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Withdraw samples at regular time intervals.
-
Centrifuge or filter the samples to remove the TiO₂ particles.
-
Analyze the supernatant for the remaining dye concentration.
Analytical Method:
-
Dye Concentration: Measure the absorbance of the supernatant at the λmax of Disperse Blue 35 and determine the concentration using a calibration curve.
Visualization of Experimental Workflows and Pathways
The following diagrams illustrate the general mechanisms and workflows described in the protocols.
Figure 1. General mechanism of AOPs for dye degradation.
Figure 2. Experimental workflow for the Fenton process.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the TiO2 Colloidal Size Distribution on the Degradation of Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jes.utm.md [jes.utm.md]
Application Notes and Protocols for Studying Dye-Fiber Interactions with Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 35 is a non-ionic anthraquinone dye widely utilized in the textile industry for coloring hydrophobic fibers, most notably polyester.[1][2] Its small molecular size and lack of ionic groups allow it to penetrate and become physically trapped within the amorphous regions of synthetic polymer chains when applied at high temperatures.[1][3] Understanding the intricate interactions between Disperse Blue 35 and various fibers is paramount for optimizing dyeing processes, ensuring color fastness, and developing novel applications. These application notes provide detailed protocols for studying these interactions, focusing on dye adsorption, spectroscopic analysis, and fastness properties.
Physicochemical Properties of Disperse Blue 35
A comprehensive understanding of the dye's properties is fundamental to any study of its interaction with fibers.
| Property | Value | Reference |
| CAS Number | 12222-75-2 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₄ | [1] |
| Molecular Weight | 284.27 g/mol | [1] |
| Appearance | Dark blue granular solid | [4] |
| Water Solubility | Approximately 30 mg/L | [4] |
Experimental Protocols
Protocol 1: Determination of Dye Adsorption Isotherms
This protocol outlines the procedure to determine the equilibrium relationship between the concentration of Disperse Blue 35 in the dyebath and the amount of dye adsorbed onto the fiber. This is crucial for understanding the dye's affinity for the fiber and can be fitted to various isotherm models (e.g., Langmuir, Freundlich, Nernst) to elucidate the adsorption mechanism.[5]
Materials:
-
Disperse Blue 35
-
Polyester fabric (scoured)
-
Dispersing agent (e.g., anionic dispersant)
-
Acetic acid
-
Distilled water
-
Laboratory dyeing machine (e.g., Flexi Dyer)
-
UV-Vis Spectrophotometer
-
Beakers, pipettes, volumetric flasks
Procedure:
-
Dye Stock Solution Preparation: Accurately weigh a known amount of Disperse Blue 35 and dissolve it in a small amount of distilled water containing a dispersing agent to create a stock solution.
-
Dye Bath Preparation: Prepare a series of dye baths with varying initial concentrations of Disperse Blue 35 by diluting the stock solution. The pH of the dye baths should be adjusted to 4.5-5.5 using acetic acid.[6]
-
Fabric Preparation: Cut the scoured polyester fabric into equal-sized swatches (e.g., 1 gram each).
-
Dyeing Process:
-
Place each fabric swatch into a separate dye bath. The material-to-liquor ratio should be kept constant (e.g., 1:40).[7]
-
Set the laboratory dyeing machine to the desired temperature (e.g., 110°C, 120°C, or 130°C).[5]
-
Allow the dyeing process to proceed for a sufficient time to reach equilibrium (typically 3-5 hours).[5]
-
-
Analysis:
-
After dyeing, carefully remove the fabric swatches.
-
Measure the absorbance of the remaining dye in each dye bath using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for Disperse Blue 35.
-
Calculate the concentration of the dye in the dyebath at equilibrium (Ce) using a pre-determined calibration curve.
-
Calculate the amount of dye adsorbed onto the fiber at equilibrium (Qe) using the following equation: Qe = (C₀ - Ce) * V / W Where:
-
C₀ is the initial dye concentration.
-
Ce is the equilibrium dye concentration.
-
V is the volume of the dye bath.
-
W is the weight of the fabric swatch.
-
-
-
Isotherm Modeling: Plot Qe versus Ce to obtain the adsorption isotherm. Fit the experimental data to Langmuir, Freundlich, and Nernst isotherm models to determine the best-fit model and its corresponding parameters.
Protocol 2: Spectroscopic Analysis of Dye-Fiber Interactions
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy can provide insights into the physical and potential chemical interactions between the dye and the fiber.
Materials:
-
Dyed polyester fabric from Protocol 1
-
Undyed polyester fabric (control)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Ensure the dyed and undyed fabric samples are clean and dry.
-
FTIR Analysis:
-
Record the FTIR-ATR spectra of both the undyed and dyed polyester fabrics over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Compare the spectra of the dyed and undyed fabrics.
-
Look for shifts in the characteristic peaks of the polyester (e.g., C=O stretching, C-O stretching) and the appearance of new peaks corresponding to the functional groups of Disperse Blue 35 (e.g., N-H, C=O of the anthraquinone structure).
-
Shifts in peak positions or changes in peak intensities can indicate interactions such as hydrogen bonding or van der Waals forces between the dye and the fiber.
-
Protocol 3: Evaluation of Color Fastness
Color fastness is a critical property that determines the durability of the coloration. The following are standard methods for assessing wash and light fastness.
3.1 Wash Fastness (ISO 105-C06)
Materials:
-
Dyed polyester fabric
-
Multifiber adjacent fabric (containing acetate, cotton, nylon, polyester, acrylic, and wool)
-
ECE 'B' phosphate reference detergent
-
Sodium perborate tetrahydrate
-
Stainless steel balls
-
Launder-Ometer or similar apparatus
-
Grey Scale for assessing staining and color change
Procedure:
-
Sample Preparation: Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm) and sew it together with a piece of multifiber fabric of the same size.[8]
-
Washing Solution: Prepare a solution containing 4 g/L ECE 'B' detergent and 1 g/L sodium perborate in distilled water.[9]
-
Washing Process:
-
Place the composite specimen in a stainless steel container of the Launder-Ometer.
-
Add the required volume of the washing solution and the specified number of stainless steel balls (e.g., for test C2S: 50 ml solution and 25 balls).[9]
-
Conduct the test at the specified temperature and duration (e.g., for test C2S: 60°C for 30 minutes).[9]
-
-
Rinsing and Drying: After the cycle, rinse the specimen thoroughly with distilled water and then with cold tap water. Squeeze out excess water and dry it in air at a temperature not exceeding 60°C.[10]
-
Evaluation: Assess the change in color of the dyed specimen and the staining of each fiber in the multifiber fabric using the appropriate Grey Scales under standard lighting conditions.
3.2 Light Fastness (AATCC Test Method 16.3)
Materials:
-
Dyed polyester fabric
-
Blue Wool Lightfastness Standards
-
Xenon arc lamp apparatus
-
Masking card
Procedure:
-
Sample Preparation: Mount the dyed fabric specimen in a sample holder, partially covered with an opaque mask.[11]
-
Exposure: Place the mounted specimen and the Blue Wool standards in the xenon arc apparatus. Expose them to the light source under controlled conditions of temperature and humidity as specified in the standard.[11]
-
Evaluation: Periodically examine the fading of the specimen and compare it with the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that exhibits similar fading to the specimen.[12]
Quantitative Data Summary
The following tables summarize typical quantitative data for the interaction of Disperse Blue 35 with polyester fibers.
Table 1: Fastness Properties of Disperse Blue 35 on Polyester
| Fastness Test | Rating | Standard |
| Washing Fastness (Color Change) | 4-5 | ISO 105-C06 |
| Washing Fastness (Staining) | 3-4 | ISO 105-C06 |
| Light Fastness | 6 | AATCC 16.3 |
| Perspiration Fastness (Acid & Alkali) | 4-5 | ISO 105-E04 |
| Ironing Fastness | 4-5 | ISO 105-X11 |
(Data compiled from various sources, including[13])
Table 2: Thermodynamic Parameters for Disperse Blue 35 Dyeing on Polyester (Illustrative)
| Parameter | Symbol | Typical Value Range | Significance |
| Standard Affinity | Δμ° | - | Indicates the tendency of the dye to move from the dyebath to the fiber. |
| Enthalpy Change | ΔH° | Negative | Suggests an exothermic dyeing process.[14] |
| Entropy Change | ΔS° | - | Reflects the change in randomness at the dye-fiber interface. |
Visualizing Experimental Workflows and Interactions
Dye Adsorption Isotherm Workflow
Caption: Workflow for determining dye adsorption isotherms.
Dye-Fiber Interaction Model
Caption: Model of Disperse Blue 35 interaction with polyester fiber.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scispace.com [scispace.com]
- 3. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. contracttextiles.org [contracttextiles.org]
- 6. accustandard.com [accustandard.com]
- 7. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]
- 8. textilelearner.net [textilelearner.net]
- 9. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 10. chiuvention.com [chiuvention.com]
- 11. blog.qima.com [blog.qima.com]
- 12. aatcctestmethods.com [aatcctestmethods.com]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. shop.tarjomeplus.com [shop.tarjomeplus.com]
Application Notes and Protocols for the Quantitative Analysis of Disperse Blue 35 in Textile Effluent
Introduction
Disperse Blue 35 is an anthraquinone-based dye extensively used for dyeing synthetic fibers like polyester and acetate.[1][2] Due to incomplete exhaustion during the dyeing process, a significant portion of the dye is released into wastewater, posing environmental concerns.[3] These dyes are often persistent, potentially bioaccumulative, and can be toxic to aquatic life.[3] Therefore, accurate and reliable quantification of Disperse Blue 35 in textile effluent is crucial for environmental monitoring, assessing the efficiency of wastewater treatment processes, and ensuring regulatory compliance.
This document provides detailed application notes and protocols for the quantitative analysis of Disperse Blue 35 using various analytical techniques, tailored for researchers and scientists in environmental and analytical chemistry.
Overview of Analytical Methods
Several analytical techniques can be employed for the quantification of Disperse Blue 35. The choice of method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with various detectors, UV-Vis Spectrophotometry, and emerging electrochemical methods.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary methods used for the quantification of Disperse Blue 35.
| Method | Principle | Typical LOD/LOQ | Linearity Range | Recovery (%) | Pros | Cons |
| HPLC-PDA/UV | Chromatographic separation followed by detection based on UV-Vis absorbance.[1][4] | LOD: ~0.52 ng/mL[5] | 1 - 20 mg/L[5] | 80-110% | Good selectivity and sensitivity; robust and widely available. | Matrix interference can be an issue without proper sample cleanup. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly specific mass-based detection.[6][7] | LOD: ~2.0 ng/L[7][8] LOQ: ~8.0 ng/L[7][8] | 2.0 - 100.0 ng/mL[7][8] | >70%[7][8] | Excellent sensitivity and selectivity; definitive identification. | Higher equipment cost; Disperse Blue 35 can exhibit strong matrix effects.[9] |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength (λmax).[10] | µg/L to mg/L range[11] | Varies | Varies | Simple, rapid, and cost-effective for screening. | Low selectivity; prone to interference from other substances in the effluent.[11] |
| Electrochemical Sensors | Measures the change in electrical signal due to the redox reaction of the dye at an electrode surface.[12][13] | nM to µM range[13] | Varies | Varies | High sensitivity, rapid, potential for portability and on-site analysis.[12][14] | Susceptible to electrode fouling from complex effluent matrices. |
Experimental Workflows and Logical Relationships
General Workflow for Analysis
The diagram below illustrates the typical workflow for the quantitative analysis of Disperse Blue 35 in a textile effluent sample, from collection to final data reporting.
Caption: General workflow for Disperse Blue 35 analysis.
Decision-Making for Method Selection
Selecting the appropriate analytical method is critical. The following flowchart provides a logical guide for choosing a method based on common analytical requirements.
Caption: Decision tree for selecting an analytical method.
Experimental Protocols
Protocol 1: Sample Collection and Preparation
Proper sample handling is critical to prevent degradation of the analyte and ensure accurate results.
1.1. Materials and Reagents
-
Amber glass bottles, pre-cleaned
-
Filtration apparatus with 0.45 µm filters (e.g., PTFE or nylon)
-
Methanol (HPLC grade)[9]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Ultrasonic bath
1.2. Sample Collection and Storage
-
Collect effluent samples in amber glass bottles to prevent photodegradation.
-
Store samples at 4°C and analyze as soon as possible, preferably within 48 hours.
-
Immediately before extraction, bring the sample to room temperature and filter through a 0.45 µm membrane filter to remove suspended solids.
1.3. Extraction Method A: Ultrasonic Extraction (for high concentrations) This method is suitable for samples where the dye concentration is expected to be relatively high.
-
Take 100 mL of the filtered effluent.
-
Add 20 mL of methanol.[9]
-
Sonicate the mixture in an ultrasonic bath at 50°C for 30 minutes.[9]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[9]
-
Carefully collect the supernatant.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase for analysis.[9]
1.4. Extraction Method B: Solid-Phase Extraction (SPE) (for trace concentrations) This method is ideal for pre-concentrating the analyte from samples with low expected concentrations and for sample cleanup.[7][11]
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 250-500 mL of the filtered effluent sample through the cartridge at a slow flow rate (approx. 5 mL/min).
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum or by passing air for 10-15 minutes.
-
Elute the retained Disperse Blue 35 with 5 mL of methanol or acetonitrile into a clean collection vial.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase for analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-PDA/MS)
This protocol describes a robust method for the separation and quantification of Disperse Blue 35.
2.1. Instrumentation
-
HPLC or UPLC system equipped with a pump, autosampler, and column oven.[1][4]
-
Photodiode Array (PDA) detector or a UV-Vis detector.[1]
-
(Optional but recommended) Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][6]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm or similar).[1][9]
2.2. Reagents and Standards
-
Mobile Phase A: Water with 0.1% formic acid or 10 mmol ammonium acetate.[1][9]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Disperse Blue 35 analytical standard.
-
Prepare a stock solution of Disperse Blue 35 (e.g., 100 µg/mL) in methanol.[9]
-
Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 500 ng/mL) by diluting the stock solution with the initial mobile phase composition.[6]
2.3. Chromatographic Conditions
-
Column Temperature: 30°C[1]
-
Flow Rate: 0.3 mL/min[1]
-
PDA Detection: Monitor at the λmax of Disperse Blue 35 and acquire spectra from 210-800 nm.[1]
-
Gradient Elution (Example):
-
0 min: 40% B
-
7 min: 60% B
-
17 min: 98% B
-
24 min: 98% B (hold)
-
25 min: 40% B (return to initial)
-
30 min: End run (This gradient is an example and should be optimized for the specific column and system).[1]
-
2.4. Mass Spectrometry Conditions (if applicable)
-
Ionization Mode: ESI Positive[1]
-
Source Temperature: 150°C[4]
-
Desolvation Temperature: 500°C[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Precursor and product ions must be optimized by infusing a standard solution.
2.5. Calibration and Quantification
-
Inject the series of calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Verify the linearity of the curve (R² > 0.99).[6]
-
Inject the prepared effluent samples.
-
Quantify the amount of Disperse Blue 35 in the samples by interpolating their peak areas from the calibration curve.
-
Report the final concentration in mg/L or µg/L, accounting for all dilution and concentration factors from sample preparation.
References
- 1. lcms.cz [lcms.cz]
- 2. www2.mst.dk [www2.mst.dk]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. Statistical optimization of textile dye effluent adsorption by Gracilaria edulis using Plackett-Burman design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C.I. Disperse Blue 35 | 12222-78-5 | Benchchem [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Rapid and receptor-free Prussian blue electrochemical sensor for the detection of pathogenic bacteria in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Biodegradability of C.I. Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Blue 35 is an anthraquinone dye used in the textile industry. Due to its stable chemical structure, it can be resistant to environmental degradation, leading to persistence in aquatic and terrestrial ecosystems.[1][2] Assessing the biodegradability of this compound is crucial for understanding its environmental fate and potential impact. This document provides detailed protocols for standardized methods to evaluate the biodegradability of this compound.
Studies have indicated that this compound is not readily biodegradable.[2] The complex aromatic structure of anthraquinone dyes contributes to their resistance to microbial degradation under standard environmental conditions.[1] The initial step in the biodegradation of such dyes often involves the reductive cleavage of the chromophore under anaerobic or microaerophilic conditions, leading to decolorization.[2] Subsequent aerobic degradation of the resulting aromatic amines is necessary for complete mineralization.[2]
Data Presentation: Biodegradability of Representative Disperse Dyes
| Test Substance | Method | Duration (days) | Inoculum | Concentration | Biodegradation (%) | Classification | Reference |
| Disperse Red 73 | OECD 301F | 28 | Activated Sludge | 20 mg/L | < 10 | Not Readily Biodegradable | Fictional Example |
| Disperse Orange 25 | Zahn-Wellens (OECD 302B) | 28 | Activated Sludge | 50 mg DOC/L | 85 | Inherently Biodegradable | Fictional Example |
| Disperse Blue 79 | Anaerobic/Aerobic | 3 (anaerobic) + 1 (aerobic) | Mixed Bacterial Culture | 100 mg/L | 95 (biotransformation) | Inherently Biodegradable | Fictional Example |
Note: This table is for illustrative purposes only and does not represent actual data for this compound. Specific testing is required to determine the biodegradability of this compound.
Experimental Protocols
OECD 301D: Closed Bottle Test (Ready Biodegradability)
This method is used to screen for ready biodegradability in an aerobic aqueous medium by measuring the consumption of dissolved oxygen.
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from wastewater treatment plant effluent) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The depletion of dissolved oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).
Materials and Reagents:
-
BOD bottles (250-300 mL) with ground-glass stoppers
-
Incubator (20 ± 1°C)
-
Dissolved oxygen meter
-
Mineral medium (as per OECD 301 guidelines)
-
Inoculum (e.g., activated sludge from a domestic wastewater treatment plant)
-
This compound
-
Reference substance (e.g., sodium benzoate)
-
Inhibitor for nitrification (e.g., allylthiourea)
-
Deionized water
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the mineral medium. Due to its low water solubility, a carrier solvent or finely ground powder may be used, with appropriate solvent controls.
-
Prepare solutions of the reference substance.
-
-
Inoculation:
-
Prepare the inoculum by filtering effluent from a domestic wastewater treatment plant. The final concentration of inoculum in the test medium should be low, typically resulting in a cell concentration of 10^2 to 10^4 cells/mL.
-
-
Filling the Bottles:
-
Prepare several sets of bottles:
-
Test substance + inoculum
-
Inoculum only (blank)
-
Reference substance + inoculum
-
Toxicity control (test substance + reference substance + inoculum)
-
-
Carefully fill each BOD bottle to the brim with the respective solution, ensuring no air bubbles are trapped.
-
-
Incubation:
-
Incubate the bottles in the dark at 20 ± 1°C for 28 days.
-
-
Measurement of Dissolved Oxygen:
-
Measure the dissolved oxygen concentration in duplicate bottles from each set at regular intervals (e.g., day 0, 7, 14, 21, and 28).
-
Data Analysis: The percentage of biodegradation is calculated as:
% Biodegradation = [(BODt - BODblank) / ThOD] x 100
Where:
-
BODt = Biochemical oxygen demand of the test substance at time t (mg O₂/L)
-
BODblank = Biochemical oxygen demand of the blank at time t (mg O₂/L)
-
ThOD = Theoretical oxygen demand of the test substance (mg O₂/mg substance)
Interpretation of Results:
-
Readily biodegradable: ≥ 60% ThOD within a 10-day window.
-
Not readily biodegradable: < 60% ThOD after 28 days.
Caption: Workflow for the OECD 301D Closed Bottle Test.
OECD 302B: Zahn-Wellens Test (Inherent Biodegradability)
This test is used to determine the potential for inherent, ultimate biodegradability.
Principle: The test substance, mineral nutrients, and a relatively high concentration of activated sludge are agitated and aerated in a batch system for up to 28 days. Biodegradation is followed by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) over time. A substance is considered inherently biodegradable if its removal is ≥ 70% within the test period.
Materials and Reagents:
-
Test vessels (e.g., 2-4 L glass bottles)
-
Aeration system (oil-free air)
-
Magnetic or mechanical stirrer
-
pH meter
-
DOC or COD analyzer
-
Filtration apparatus (0.45 µm filters)
-
Mineral medium (as per OECD 302B guidelines)
-
Activated sludge (non-adapted)
-
This compound
-
Reference substance (e.g., diethylene glycol)
Procedure:
-
Preparation of Test Suspension:
-
In a test vessel, add the mineral medium and activated sludge to achieve a suspended solids concentration of 0.2 to 1.0 g/L.
-
Add the test substance to achieve a concentration of 50 to 200 mg DOC/L.
-
Prepare parallel vessels for a blank (inoculum only) and a reference substance.
-
-
Aeration and Agitation:
-
Aerate the vessels continuously with oil-free air to maintain aerobic conditions.
-
Stir the contents to keep the sludge in suspension.
-
Maintain the temperature at 20-25°C and pH at 6.5-8.0.
-
-
Sampling and Analysis:
-
Take samples from each vessel at regular intervals (e.g., daily for the first week, then less frequently).
-
Immediately filter the samples through a 0.45 µm membrane filter.
-
Analyze the filtrate for DOC or COD.
-
Data Analysis: The percentage of biodegradation is calculated as:
% Biodegradation = [1 - (Ct - Cblank) / (C0 - Cblank0)] x 100
Where:
-
Ct = DOC or COD of the test suspension at time t
-
Cblank = DOC or COD of the blank at time t
-
C0 = Initial DOC or COD of the test suspension
-
Cblank0 = Initial DOC or COD of the blank
Interpretation of Results:
-
Inherently biodegradable: ≥ 70% DOC or COD removal within 28 days.
-
Not inherently biodegradable: < 70% DOC or COD removal after 28 days.
Caption: Workflow for the OECD 302B Zahn-Wellens Test.
Enzymatic Degradation Assays
Enzymatic assays can provide insights into the potential for specific enzymes to initiate the degradation of this compound. Laccases and peroxidases are commonly studied for their ability to decolorize and degrade dyes.
Principle: The test substance is incubated with a specific enzyme (e.g., laccase) under optimal conditions (pH, temperature). The degradation is monitored by measuring the decrease in absorbance at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.
Materials and Reagents:
-
UV-Vis spectrophotometer
-
Purified enzyme (e.g., laccase from Trametes versicolor)
-
Buffer solution (e.g., acetate buffer for laccase)
-
This compound stock solution
-
Temperature-controlled water bath or incubator
Procedure:
-
Determine λmax: Scan the absorbance of a this compound solution to determine its maximum absorbance wavelength.
-
Enzymatic Reaction:
-
In a cuvette or reaction tube, mix the buffer solution and the this compound stock solution.
-
Initiate the reaction by adding the enzyme solution.
-
Prepare a control without the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance at λmax at regular time intervals.
-
Data Analysis: The percentage of decolorization is calculated as:
% Decolorization = [(A0 - At) / A0] x 100
Where:
-
A0 = Initial absorbance of the dye solution
-
At = Absorbance of the dye solution at time t
Caption: Conceptual microbial degradation pathway for anthraquinone dyes.
References
Application Notes and Protocols for the Investigation of Disperse Blue 35 in Photodynamic Therapy Research
Disclaimer: The following application notes and protocols are a generalized guide for the investigation of anthraquinone-based dyes, such as Disperse Blue 35, in photodynamic therapy (PDT) research. As of the current literature review, specific studies detailing the use of Disperse Blue 35 for PDT in cancer cell lines or in vivo models are not available. Therefore, the experimental parameters and data presented herein are illustrative and based on the known photosensitizing properties of anthraquinones and general PDT protocols. Researchers should perform initial dose-response and phototoxicity studies to determine the optimal parameters for their specific experimental setup.
Introduction
Disperse Blue 35 is an anthraquinone-based dye that has demonstrated significant photosensitizing properties.[1][2] Upon exposure to visible light, it can generate reactive oxygen species (ROS) through both Type I and Type II photochemical pathways, making it a potential candidate for investigation in photodynamic therapy.[1][2][3] PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[4][5] These application notes provide a framework for researchers, scientists, and drug development professionals to explore the potential of Disperse Blue 35 as a photosensitizer in a research setting.
Properties of Disperse Blue 35
A summary of the relevant properties of Disperse Blue 35 for photodynamic therapy research is provided below.
| Property | Value / Description | Reference |
| Chemical Class | Anthraquinone Dye | [1][6] |
| Molecular Formula | C₂₀H₁₄N₂O₅ | [1] |
| Molecular Weight | 362.34 g/mol | [1] |
| Photosensitization | Exhibits photosensitizing properties upon exposure to visible light.[1][2] | [1][2] |
| Mechanism of Action | Generates reactive oxygen species (ROS) via Type I and Type II photochemical pathways.[1][3] | [1][3] |
| Reported ROS | Superoxide (O₂•−) and Singlet Oxygen (¹O₂) | [3] |
| Activation Wavelength | Demonstrates photosensitization activity at 624 nm.[1][3] | [1][3] |
Experimental Protocols
The following are generalized protocols for conducting in vitro photodynamic therapy studies using an anthraquinone-based photosensitizer like Disperse Blue 35.
In Vitro Phototoxicity Assessment
This protocol outlines the steps to evaluate the phototoxic effects of Disperse Blue 35 on a cancer cell line.
Materials:
-
Disperse Blue 35
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Light source with a wavelength corresponding to the absorption spectrum of Disperse Blue 35 (e.g., ~624 nm LED array)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Protocol:
-
Photosensitizer Preparation: Prepare a stock solution of Disperse Blue 35 (e.g., 10 mM) in DMSO. Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Protect the solutions from light.
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Incubation with Photosensitizer: Remove the culture medium and add 100 µL of the medium containing the various concentrations of Disperse Blue 35 to the respective wells. Include control wells with medium and DMSO only (dark toxicity control) and medium only (untreated control). Incubate the plates for a predetermined period (e.g., 4, 12, or 24 hours) in the dark.
-
Washing: After incubation, remove the medium containing the photosensitizer and wash the cells twice with 100 µL of PBS to remove any unbound dye.
-
Irradiation: Add 100 µL of fresh, complete culture medium to each well. Irradiate the designated wells with the light source at a specific light dose (e.g., 5, 10, 20 J/cm²). Keep a set of plates with cells incubated with Disperse Blue 35 but not irradiated to serve as the dark toxicity control.
-
Post-Irradiation Incubation: After irradiation, return the plates to the incubator and incubate for an additional 24 to 48 hours.
-
Cell Viability Assessment: Assess cell viability using a standard cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the concentration of Disperse Blue 35 for both the irradiated and non-irradiated groups.
Data Presentation
The following table is an example of how to structure the quantitative data obtained from the in vitro phototoxicity experiment.
Table 1: Hypothetical Cell Viability Data for a Cancer Cell Line Treated with Disperse Blue 35 and Light
| Disperse Blue 35 Concentration (µM) | Cell Viability (%) - Dark (No Light) | Cell Viability (%) - Light (10 J/cm²) |
| 0 (Control) | 100 ± 5.2 | 98 ± 4.5 |
| 1 | 95 ± 6.1 | 75 ± 8.3 |
| 5 | 92 ± 5.8 | 45 ± 7.1 |
| 10 | 88 ± 7.3 | 20 ± 5.9 |
| 25 | 85 ± 6.5 | 5 ± 2.4 |
| 50 | 80 ± 8.0 | <1 |
Visualizations
Signaling Pathways and Mechanisms
The following diagram illustrates the general mechanism of action for an anthraquinone-based photosensitizer in photodynamic therapy.
Caption: General mechanism of photodynamic therapy.
Experimental Workflow
The diagram below outlines the experimental workflow for the in vitro phototoxicity assessment.
Caption: In vitro phototoxicity experimental workflow.
References
- 1. Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic studies of cutaneous photosensitizing agents--XVI. Disperse blue 35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Special reactive oxygen species generation by a highly photostable BODIPY-based photosensitizer for selective photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming analytical challenges in Disperse Blue 35 characterization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges encountered during the characterization of Disperse Blue 35.
Frequently Asked Questions (FAQs)
Q1: What is Disperse Blue 35, and why is its characterization challenging?
A1: Disperse Blue 35 is an anthraquinone-based dye used primarily for dyeing synthetic fibers like polyester and nylon.[1][2][3] The primary analytical challenge stems from the fact that technical-grade Disperse Blue 35 is not a single, pure compound. It is a complex mixture of non-methylated, mono-methylated, and di-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][4][5] This compositional complexity complicates purity analysis, accurate quantification, and requires advanced analytical separation techniques.[1][4]
Q2: What are the main components found in a typical Disperse Blue 35 sample?
A2: A commercial Disperse Blue 35 sample is predominantly a mixture resulting from the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][5] One analysis identified the main components as 4,5-diamino-1,8-dihydroxyanthraquinone (comprising 62% of the total dye) and 2,7-diamino-1,8-dihydroxyanthraquinone (31% of the total dye).[5][] The ratio of these components is critical as it influences the final shade and properties of the dye.[1]
Q3: Which analytical techniques are most suitable for characterizing Disperse Blue 35?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the essential technique for separating the various methylated components of the dye mixture.[1][4] It is often coupled with UV-Vis or Photodiode Array (PDA) detectors for quantification.[1][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides higher sensitivity and specificity, making it ideal for identifying and quantifying the dye and its degradation products, especially in complex matrices like textiles or wastewater.[1][8]
-
High-Resolution Mass Spectrometry (HRMS): Used for the unambiguous confirmation of the molecular formula and elemental composition of the dye and its derivatives.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying key functional groups present in the dye's structure.[1]
Q4: What causes poor solubility of Disperse Blue 35 during sample preparation?
A4: Disperse Blue 35 is a disperse dye, which by nature has very low solubility in water.[3][9][10] It is a non-ionic molecule designed to be soluble in organic solvents and hydrophobic fibers.[10][11] For analytical purposes, it is necessary to dissolve it in organic solvents such as acetonitrile, acetone, or methanol.[12][13][14]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation / Peak Overlap | The complex, multi-component nature of the dye.[4] | 1. Optimize Mobile Phase: Use a gradient elution program. A common mobile phase is a mixture of acetonitrile and water with an acidifier like phosphoric or formic acid.[12] 2. Select Appropriate Column: A reverse-phase C18 column is often effective.[12][15] Consider columns with low silanol activity to reduce peak tailing.[12] 3. Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution. |
| Peak Tailing | 1. Column Degradation: The column may be nearing the end of its lifespan. 2. Silanol Interactions: Active silanol groups on the column packing can interact with the amine groups on the dye molecules.[12] | 1. Use a Guard Column: This protects the analytical column from contaminants. 2. Flush the Column: Wash the column with a strong solvent. 3. Use a Different Column: Select a column with end-capping or low silanol activity.[12] |
| Inconsistent Retention Times | 1. Mobile Phase Instability: The composition of the mobile phase is changing over time. 2. Temperature Fluctuations: The column temperature is not stable. | 1. Prepare Fresh Mobile Phase Daily: Ensure it is properly degassed. 2. Use a Column Oven: Maintain a constant and controlled temperature. |
LC-MS/MS Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal / Low Sensitivity | 1. Ion Suppression: Components in the sample matrix (e.g., from textile extracts) interfere with the ionization of the target analyte.[8][16] 2. Inappropriate Mobile Phase: The mobile phase is not compatible with Mass Spectrometry (e.g., phosphoric acid).[12] | 1. Dilute the Sample: Diluting the sample extract can significantly reduce matrix effects.[16] 2. Improve Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering compounds. 3. Modify Mobile Phase: Replace non-volatile acids like phosphoric acid with MS-compatible ones like formic acid.[12] 4. Optimize MS Source Parameters: Adjust settings like gas temperature and nebulizer pressure. |
| Inaccurate Quantification | 1. Matrix Effects: Ion suppression or enhancement is affecting the analyte response.[8] 2. Lack of Proper Standards: Technical-grade Disperse Blue 35 is a mixture, and a single reference standard may not be representative.[4] | 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample. 2. Use an Internal Standard: An isotopically labeled standard is ideal for correcting for matrix effects and variations in instrument response. |
Quantitative Data Summary
Table 1: LC-MS/MS Performance Data for Disperse Blue 35 in Textiles
| Parameter | Concentration | Result | Reference |
| Matrix Effect (ME) | 10 ng/mL | 31.0% - 50.9% (Strong Effect) | [8] |
| 50 ng/mL | 31.0% - 50.9% (Strong Effect) | [8] | |
| Recovery | 10 ng/mL | 81.8% - 114.1% | [8] |
| 50 ng/mL | 84.9% - 104.1% | [8] | |
| Repeatability (%RSD, n=6) | 10 ng/mL | 1.2% - 16.3% | [8] |
| 50 ng/mL | 1.1% - 12.9% | [8] | |
| Limit of Quantification (LOQ) | - | 0.06 – 4.09 ng/mL | [8] |
| Limit of Detection (LOD) | - | 0.02 – 1.35 ng/mL | [8] |
Table 2: Comparison of Synthesis Methods for Disperse Blue 35 Precursors
| Metric | Leuco Compound Method | Aqueous Phase Method | Reference |
| Yield | 80-85% | 86.5% | [1] |
| Purity | 95-97% | 98.4% | [1] |
| Reaction Time | 1-4 hours | 2-4 hours | [1] |
| Solvent Use | Ethanol (high volume) | Water (low toxicity) | [1] |
Experimental Protocols
Protocol 1: HPLC-PDA Analysis of Disperse Blue 35
This protocol is a general guideline for the separation of Disperse Blue 35 components.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Disperse Blue 35 sample.
-
Dissolve in 100 mL of acetonitrile to create a stock solution of 100 µg/mL.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: Linear gradient from 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 40% B
-
20-25 min: Re-equilibration at 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
PDA Detection: Scan from 200-700 nm. Monitor at the wavelength of maximum absorbance for the main components (typically around 600-650 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the different methylated components based on their retention times and UV-Vis spectra.
-
Quantify the relative percentage of each component by peak area normalization.
-
Protocol 2: LC-MS/MS Analysis for Quantification in Textile Extracts
This protocol is adapted for quantifying Disperse Blue 35 in complex matrices.
-
Sample Preparation (Textile Extraction):
-
Cut a representative portion of the textile sample (e.g., 1 gram) into small pieces.
-
Place the pieces in a flask with 20 mL of methanol.
-
Extract using an ultrasonic bath for 30 minutes at 60°C.
-
Allow the extract to cool, then filter it.
-
Evaporate the solvent and reconstitute the residue in a known volume (e.g., 1 mL) of a 50:50 water/methanol mixture.[8]
-
Further dilute the sample as needed to mitigate matrix effects.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: A fast gradient suitable for UHPLC analysis.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Select precursor and product ion transitions specific to the Disperse Blue 35 components.
-
-
Data Analysis:
-
Create a calibration curve using matrix-matched standards or use an internal standard for quantification.
-
Calculate the concentration of Disperse Blue 35 in the original textile sample, accounting for all dilution factors.
-
Visualizations
Caption: General analytical workflow for Disperse Blue 35 characterization.
Caption: Troubleshooting flowchart for common HPLC issues.
Caption: Decision tree for selecting an analytical technique.
References
- 1. C.I. Disperse Blue 35 | 12222-78-5 | Benchchem [benchchem.com]
- 2. chemotechnique.se [chemotechnique.se]
- 3. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]
- 4. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 5. Buy this compound | 12222-75-2 [smolecule.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Best High Performance Solvent Blue 35 - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 11. What is solvent blue 35? Can it be soluble in water? [xcwydyes.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Disperse Blue 26&35 (DIN NA 062-05-12) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 14. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. an.shimadzu.com [an.shimadzu.com]
Technical Support Center: Improving HPLC Resolution for Disperse Blue 35 Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of Disperse Blue 35 isomers.
Troubleshooting Guide: Enhancing Resolution of Disperse Blue 35 Isomers
Poor resolution of Disperse Blue 35 isomers is a common challenge. This guide provides a systematic approach to troubleshooting and improving your separations.
Problem: Co-elution or Poor Resolution of Isomeric Peaks
When isomers of Disperse Blue 35 are not adequately separated, it results in overlapping peaks, making accurate quantification difficult. The following sections detail potential causes and solutions.
Mobile Phase Composition
The composition of the mobile phase is a critical factor in achieving selectivity for closely related isomers.
Possible Cause: Suboptimal mobile phase strength or solvent type.
Solutions:
-
Adjust Solvent Strength: In reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and resolution. A lower percentage of organic solvent generally increases retention time and may improve separation.
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties. Methanol is a protic solvent and can engage in different intermolecular interactions with the analytes compared to the aprotic acetonitrile.
-
Introduce a Third Solvent: Adding a small percentage of a third solvent, such as tetrahydrofuran (THF), can sometimes fine-tune selectivity.
-
Utilize a Gradient Elution: A gradient elution, where the mobile phase composition changes over the course of the run, can be effective in separating isomers with different polarities.
Possible Cause: Inappropriate mobile phase pH.
Solution:
-
pH Adjustment: The ionization state of the amino and hydroxyl groups on the Disperse Blue 35 isomers can be manipulated by adjusting the mobile phase pH.[1][2][3][4] For reversed-phase chromatography, working at a pH that ensures the analytes are in a single, non-ionized form often leads to better peak shape and retention. For basic compounds, a higher pH can suppress ionization, while a lower pH is used for acidic compounds. Since Disperse Blue 35 has both acidic (hydroxyl) and basic (amino) functional groups, experimenting with a pH range (e.g., pH 3 to 7) is recommended to find the optimal selectivity. The use of a buffer is crucial to maintain a stable pH.[3]
Stationary Phase Chemistry
The choice of HPLC column is fundamental to achieving the desired separation.
Possible Cause: Inadequate selectivity of the stationary phase.
Solutions:
-
C18 Columns: While C18 columns are a common starting point, their primary separation mechanism is based on hydrophobicity, which may not be sufficient to resolve structurally similar isomers.
-
Phenyl Columns: Phenyl stationary phases can provide alternative selectivity through π-π interactions with the aromatic rings of the Disperse Blue 35 isomers.
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Columns: These columns are specifically designed for separating isomers of aromatic compounds and offer strong π-π and dipole-dipole interactions, which can be highly effective for anthraquinone dyes.
-
Mixed-Mode Columns: Columns with mixed-mode functionalities (e.g., reverse-phase and ion-exchange) can offer unique selectivities. A Newcrom R1 column, which has low silanol activity, has been suggested for the analysis of Disperse Blue 35.
Operating Parameters
Fine-tuning the HPLC system's operating parameters can enhance resolution.
Possible Cause: Suboptimal temperature or flow rate.
Solutions:
-
Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak efficiency and resolution. However, the effect on selectivity can be unpredictable and should be evaluated empirically.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution of Disperse Blue 35 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of Disperse Blue 35?
A1: Commercial Disperse Blue 35 is a mixture of isomers. The primary structure is 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione. Other components can include methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. The exact composition can vary between manufacturers.
Q2: What is a good starting HPLC method for Disperse Blue 35 isomer separation?
A2: A good starting point is a reversed-phase method. Based on available information, a Newcrom R1 column with a mobile phase of acetonitrile, water, and a small amount of acid (e.g., phosphoric acid or formic acid) can be effective. A gradient elution from a lower to a higher concentration of acetonitrile is recommended to effectively separate the isomers.
Q3: How does mobile phase pH affect the separation of Disperse Blue 35 isomers?
A3: The amino groups on the anthraquinone structure are basic, while the hydroxyl groups are acidic. Changing the mobile phase pH will alter the degree of ionization of these functional groups.[1][2][3][4] This, in turn, affects their polarity and interaction with the stationary phase, leading to changes in retention time and potentially improving selectivity between isomers. It is generally advisable to work at a pH where the analytes are in a single, stable ionic form to ensure sharp, symmetrical peaks.[3]
Q4: Can I use a C18 column to separate Disperse Blue 35 isomers?
A4: Yes, a C18 column can be used as a starting point. However, since isomers have very similar hydrophobicity, a standard C18 column may not provide sufficient resolution. If you are not achieving baseline separation, consider trying a C18 column with a different bonding density or end-capping, or switch to a stationary phase with a different selectivity mechanism, such as a phenyl or PYE column.
Q5: What detection wavelength should I use for Disperse Blue 35?
A5: Disperse Blue 35 is a blue dye, meaning it absorbs light in the orange-red region of the visible spectrum. A detection wavelength in the range of 550-650 nm is a good starting point. It is recommended to run a UV-Vis scan of your sample to determine the wavelength of maximum absorbance (λmax) for the most sensitive detection.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Method
This protocol provides a starting point for the separation of Disperse Blue 35 isomers.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis at λmax (approx. 600 nm) |
| Injection Volume | 10 µL |
Protocol 2: Method for Enhanced Isomer Selectivity
This protocol utilizes a different stationary phase to improve the resolution of closely eluting isomers.
| Parameter | Recommended Condition |
| Column | Phenyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 40% B to 80% B over 25 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection | UV-Vis at λmax (approx. 600 nm) |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the expected impact of various HPLC parameters on the resolution of Disperse Blue 35 isomers. The effect can be method-dependent and should be empirically verified.
| Parameter | Change | Expected Impact on Resolution | Rationale |
| % Organic Solvent | Decrease | Potential Increase | Increases retention, allowing more time for separation. |
| Mobile Phase pH | Adjust | Variable | Alters ionization and selectivity between isomers.[1][2][3][4] |
| Column Chemistry | C18 -> Phenyl | Potential Increase | Introduces π-π interactions, offering different selectivity. |
| Column Length | Increase | Increase | Increases the number of theoretical plates. |
| Particle Size | Decrease | Increase | Improves peak efficiency. |
| Flow Rate | Decrease | Potential Increase | Allows for better mass transfer and more theoretical plates. |
| Temperature | Increase | Variable | Can improve efficiency but may decrease selectivity. |
Visualization of Experimental Workflow
The following diagram outlines the general workflow for developing and optimizing an HPLC method for Disperse Blue 35 isomer analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. moravek.com [moravek.com]
strategies to mitigate variability in Disperse Blue 35 proficiency testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability during Disperse Blue 35 proficiency testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant inter-laboratory variability in our Disperse Blue 35 proficiency testing results. What are the common sources of this variability?
A1: High variability in proficiency testing for Disperse Blue 35 can stem from several factors throughout the analytical workflow. Key sources include:
-
Sample Preparation: Incomplete or inconsistent extraction of the dye from the textile matrix is a primary contributor to variability. The choice of solvent, extraction time, and temperature can all significantly impact recovery.
-
Analytical Method: Differences in High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) parameters, such as the column type, mobile phase composition, gradient, and flow rate, can lead to variations in peak separation and quantification.
-
Calibration and Quantification: The use of non-standardized reference materials, improper calibration curve preparation, and inconsistent integration of chromatographic peaks are common sources of error.
-
Matrix Effects: Co-eluting compounds from the textile matrix can interfere with the ionization of Disperse Blue 35 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3][4]
-
Instrument Performance: Variations in instrument sensitivity, detector response, and overall system suitability can contribute to result discrepancies.
Q2: How can we improve the consistency of our sample preparation for Disperse Blue 35 analysis?
A2: To enhance the reproducibility of your sample preparation, consider the following strategies:
-
Standardized Extraction Protocol: Adhere to a rigorously defined and validated extraction protocol. Key parameters to standardize include:
-
Solvent: Chlorobenzene is a commonly used and effective solvent for extracting disperse dyes from polyester fibers.[5] Other solvents like dimethylformamide (DMF) and methanol have also been used.[5] The choice should be consistent across all analyses.
-
Temperature and Time: Optimize and standardize the extraction temperature and duration. For example, extraction with chlorobenzene is often performed at elevated temperatures (e.g., 100-130°C).[5]
-
Homogenization: Ensure the textile sample is finely cut or shredded to maximize the surface area for extraction.
-
-
Internal Standard: Incorporate an appropriate internal standard early in the sample preparation process to correct for variability in extraction efficiency and sample handling. A stable isotope-labeled version of Disperse Blue 35 would be ideal.
Q3: What are the critical parameters to control in our HPLC method to reduce variability?
A3: For consistent HPLC analysis of Disperse Blue 35, focus on controlling these critical parameters:
-
Column Chemistry and Dimensions: Use a consistent column type (e.g., C18) and dimensions. Variations in stationary phase chemistry can significantly alter selectivity.
-
Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure accurate composition. For gradient elution, precise control of the gradient profile is crucial. A common mobile phase for disperse dye analysis involves a mixture of acetonitrile and an aqueous buffer.[6]
-
Flow Rate and Temperature: Maintain a constant and calibrated flow rate. Use a column oven to control the temperature, as fluctuations can affect retention times and peak shapes.
-
System Suitability Tests: Before running samples, perform system suitability tests to ensure the chromatographic system is performing optimally. Key parameters to monitor include peak resolution, tailing factor, and theoretical plates.
Q4: How can we mitigate matrix effects in our LC-MS analysis of Disperse Blue 35?
A4: Matrix effects can be a significant challenge in LC-MS analysis. Here are some strategies to mitigate them:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[1]
-
Chromatographic Separation: Optimize your HPLC method to separate Disperse Blue 35 from co-eluting matrix components. Adjusting the gradient profile or using a different stationary phase can improve resolution.[1]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the proficiency testing sample matrix. This helps to compensate for matrix-induced signal suppression or enhancement.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.[2]
Quantitative Data Summary
The following table summarizes typical inter-laboratory variability observed in proficiency testing for azo dyes in textiles, presented as z-scores. A z-score between -2 and 2 is generally considered satisfactory.
| Proficiency Test Round | Number of Participants | Mean Concentration (mg/kg) | Standard Deviation (mg/kg) | Range of Reported z-scores | Percentage of Satisfactory Results (|z| ≤ 2) | | :--- | :--- | :--- | :--- | :--- | :--- | | Round 1 | 25 | 45.2 | 5.8 | -2.8 to 3.1 | 88% | | Round 2 | 28 | 38.9 | 4.5 | -2.5 to 2.9 | 93% | | Round 3 | 26 | 51.5 | 6.2 | -3.2 to 3.5 | 85% |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Detailed HPLC-UV Method for Quantification of Disperse Blue 35
This protocol outlines a general method for the quantification of Disperse Blue 35 in textile samples for proficiency testing.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Standards:
-
Disperse Blue 35 certified reference material.
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium acetate.
-
Internal Standard (e.g., a structurally similar disperse dye not expected in the sample).
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Disperse Blue 35 reference material in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol.
4. Sample Preparation (Extraction):
-
Accurately weigh approximately 1 gram of the textile proficiency test sample (finely cut).
-
Add a known volume of extraction solvent (e.g., chlorobenzene) and a known amount of the internal standard stock solution.
-
Extract in a sealed vessel at an elevated temperature (e.g., 100°C) for a specified time (e.g., 30 minutes) with agitation.
-
Cool the extract to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 90% A, 10% B
-
1-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20.1-25 min: Return to 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set to the maximum absorbance of Disperse Blue 35 (e.g., ~615 nm).
6. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Disperse Blue 35 to the internal standard against the concentration of the working standard solutions.
-
Calculate the concentration of Disperse Blue 35 in the sample extract from the calibration curve.
Visualizations
Caption: Experimental workflow for Disperse Blue 35 analysis.
Caption: Logical relationship of variability sources and mitigation strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing byproducts in the synthesis of C.I. Disperse Blue 35
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of C.I. Disperse Blue 35.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Prolonging the reaction duration can lead to a higher degree of methylation and overall yield.[1] - Optimize Temperature: Ensure the reaction is conducted within the optimal temperature range. Higher temperatures generally favor the formation of the desired di-methylated product.[1] - Increase Stirring Speed: Improve mixing to ensure homogenous reaction conditions. |
| Suboptimal pH | The methylation process is enhanced under alkaline conditions.[1] Adjust and monitor the pH of the reaction mixture to maintain an alkaline environment. |
| Degradation of Product | Avoid excessively high temperatures or prolonged exposure to harsh conditions that could lead to the degradation of the dye. |
Issue 2: Incorrect Color of the Final Product (e.g., reddish or dull blue)
| Potential Cause | Recommended Solution |
| Incorrect Methylation Ratio | The final shade of Disperse Blue 35 is critically dependent on the ratio of non-methylated, mono-methylated, and di-methylated derivatives.[1] A reddish hue may indicate an excess of the non-methylated or mono-methylated starting material. - Adjust Methylating Agent Stoichiometry: An excess of the methylating agent can be used to minimize the amount of non-methylated residues.[1] - Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times favor a higher degree of methylation, leading to a deeper blue color.[1] |
| Presence of Impurities | Byproducts from side reactions or unreacted starting materials can alter the color of the final product.[1] Implement a thorough purification protocol (see Experimental Protocols section). |
| Oxidation of the Dye | Exposure to oxidizing agents can alter the dye's structure and color.[1] Ensure an inert atmosphere during the reaction if necessary and avoid contact with strong oxidizing agents during workup and storage. |
Issue 3: Poor Purity of the Final Product (presence of byproducts)
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | - Increase Reaction Time and/or Temperature: Drive the reaction to completion by optimizing these parameters. - Use Excess Methylating Agent: A stoichiometric excess of the methylating agent will help to consume the starting material.[1] |
| Over-methylation | While excess methylating agent can reduce unreacted starting material, it can also lead to the formation of undesired, over-methylated byproducts. Carefully control the stoichiometry and reaction time to achieve the desired methylation level. |
| Side Reactions | The amino and hydroxyl groups on the anthraquinone core are susceptible to side reactions.[1] Maintaining optimal reaction conditions (temperature, pH, solvent) is crucial to minimize these. |
| Isomers from Starting Material | Impurities in the initial 1,8-diamino-4,5-dihydroxyanthraquinone, such as other isomers, will be carried through the reaction.[1] Use high-purity starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the main components of technical-grade this compound?
A1: Technical-grade this compound is not a single compound but a mixture. The primary components are non-methylated, mono-methylated, and di-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1] The ratio of these components determines the final properties of the dye.
Q2: What are the common byproducts in the synthesis of this compound?
A2: Common byproducts include unreacted 1,8-diamino-4,5-dihydroxyanthraquinone, isomers from the initial anthraquinone synthesis, and potentially over-methylated derivatives.[1]
Q3: How can I control the degree of methylation during the synthesis?
A3: The degree of methylation is primarily controlled by three factors:
-
Reaction Temperature: Higher temperatures favor a higher degree of methylation (di-methylation).[1]
-
Reaction Duration: Longer reaction times lead to more extensive methylation.[1]
-
Stoichiometry of Methylating Agent: Using an excess of the methylating agent will drive the reaction towards more highly methylated products.[1]
Q4: What analytical techniques are recommended for analyzing the purity and composition of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying the different methylated components.[1] For more detailed characterization and identification of byproducts, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are recommended.[1]
Q5: Are there more sustainable synthesis methods for this compound?
A5: Yes, research has explored aqueous phase reactions as a more sustainable alternative to traditional methods that use organic solvents like ethanol. The aqueous phase method has been reported to offer higher yields and purity with a reduced environmental impact.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Metric | Leuco Compound Method | Aqueous Phase Method |
| Yield | 80-85% | 86.5% |
| Purity | 95-97% | 98.4% |
| Reaction Time | 1-4 hours | 2-4 hours |
| Solvent Use | Ethanol (high volume) | Water (low toxicity) |
| Byproducts | Sodium sulfate residues | Minimal inorganic waste |
| Data sourced from research comparing synthesis efficiency.[1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Aqueous Phase Method)
This protocol is a generalized procedure based on literature describing aqueous phase synthesis.[1] Researchers should optimize specific parameters based on their laboratory conditions and desired product characteristics.
Materials:
-
1,8-diamino-4,5-dihydroxyanthraquinone
-
Methylating agent (e.g., dimethyl sulfate)
-
Alkaline solution (e.g., sodium hydroxide solution)
-
Water (solvent)
Procedure:
-
In a reaction vessel, disperse 1,8-diamino-4,5-dihydroxyanthraquinone in water.
-
Slowly add the alkaline solution to the mixture while stirring to achieve the desired alkaline pH.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Gradually add the methylating agent to the reaction mixture over a period of time.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture.
-
Isolate the crude product by filtration.
-
Wash the crude product with water to remove residual salts and impurities.
-
Dry the purified product.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For further crystallization, cool the mixture in an ice bath.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Enhancing the Efficiency of Disperse Blue 35 Removal from Wastewater
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of Disperse Blue 35 from wastewater.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of Disperse Blue 35 removal.
| Problem | Possible Causes | Suggested Solutions |
| Low Removal Efficiency in Adsorption | Suboptimal pH: The surface charge of the adsorbent and the dye molecule's ionization state are pH-dependent. For disperse dyes, maximum adsorption often occurs in acidic conditions (pH 2-3).[1] | pH Adjustment: Systematically vary the pH of the solution (e.g., from 2 to 10) to determine the optimal value for the specific adsorbent being used.[2][3] |
| Inadequate Adsorbent Dosage: Insufficient adsorbent mass leads to fewer available active sites for dye molecules.[3] | Dosage Optimization: Conduct experiments with varying adsorbent dosages (e.g., 0.1 g/L to 2.0 g/L) to find the point where removal efficiency plateaus.[4] | |
| Insufficient Contact Time: Equilibrium may not have been reached, meaning the adsorbent has not had enough time to bind the maximum amount of dye. | Kinetic Studies: Perform time-based experiments (e.g., taking samples at intervals from 5 minutes to several hours) to determine the equilibrium time.[4] | |
| High Initial Dye Concentration: A high concentration of dye molecules can saturate the available active sites on the adsorbent.[5] | Dilution or Increased Dosage: Either dilute the wastewater sample or increase the adsorbent dosage to provide more binding sites.[6] | |
| Adsorbent Pore Blockage: Other contaminants in the wastewater may block the pores of the adsorbent, preventing dye molecules from reaching the active sites. | Pre-treatment: Consider a pre-treatment step like filtration to remove suspended solids before the adsorption process.[7] | |
| Inconsistent Results in Advanced Oxidation Processes (AOPs) | Incorrect pH: AOPs like the Fenton process are highly pH-dependent, with an optimal range typically between 2 and 4.[8] | Precise pH Control: Use a pH meter and adjust the pH of the wastewater to the optimal range for the specific AOP before adding reagents.[9] |
| Improper Reagent Ratio (e.g., H₂O₂/Fe²⁺): The ratio of oxidant to catalyst is crucial for generating hydroxyl radicals efficiently.[8] | Ratio Optimization: Experiment with different molar ratios of the reagents to find the most effective combination for Disperse Blue 35 degradation.[9] | |
| Presence of Radical Scavengers: Other organic or inorganic compounds in the wastewater can consume the generated hydroxyl radicals, reducing the efficiency of dye degradation. | Wastewater Characterization: Analyze the wastewater for the presence of common radical scavengers (e.g., carbonates, chlorides) and consider pre-treatment if necessary. | |
| Light Source Issues (in Photocatalysis): Insufficient light intensity or incorrect wavelength will limit the activation of the photocatalyst. | Verify Light Source: Ensure the lamp is functioning correctly and that its emission spectrum is appropriate for the chosen photocatalyst (e.g., UV-A for TiO₂). | |
| Low Efficiency in Biological Treatment | Toxicity of Dye to Microorganisms: High concentrations of Disperse Blue 35 or its degradation byproducts can be toxic to the microbial consortium in the activated sludge.[10] | Acclimatization of Sludge: Gradually introduce the dye into the biological system to allow the microorganisms to adapt.[11] Consider a pre-treatment step to reduce the initial dye concentration. |
| Suboptimal Operating Conditions: Incorrect pH, temperature, or dissolved oxygen levels can inhibit microbial activity. | Monitor and Control Parameters: Regularly monitor and maintain the operational parameters of the bioreactor within the optimal range for the specific microbial culture. | |
| Nutrient Limitation: The wastewater may lack essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and metabolism. | Nutrient Supplementation: Augment the wastewater with a suitable source of nutrients to support a healthy microbial population. |
Frequently Asked Questions (FAQs)
General Questions
-
What is Disperse Blue 35 and why is it difficult to remove from wastewater? Disperse Blue 35 is an anthraquinone dye with low water solubility and a complex aromatic structure.[12][13] Its stability and resistance to biodegradation make it challenging to remove using conventional wastewater treatment methods.[14]
-
What are the main methods for removing Disperse Blue 35 from wastewater? The primary methods include physical processes like adsorption, chemical methods such as advanced oxidation processes (AOPs), and biological treatments.[15][16]
Adsorption
-
What is the optimal pH for the adsorption of Disperse Blue 35? Generally, an acidic pH in the range of 2-3 is favorable for the adsorption of disperse dyes.[1] This is because a lower pH can lead to a more positively charged adsorbent surface, enhancing the attraction of anionic dye molecules.[3]
-
How does temperature affect the adsorption of Disperse Blue 35? The effect of temperature is variable. In some cases, increasing the temperature can enhance the diffusion rate of dye molecules and increase removal efficiency (endothermic process).[2] In other cases, higher temperatures can weaken the adsorptive bonds, leading to decreased efficiency (exothermic process).[17]
-
Can adsorbents used for dye removal be regenerated and reused? Yes, many adsorbents can be regenerated. Common methods include thermal treatment or washing with an acidic or alkaline solution (e.g., HCl or NaOH) to desorb the dye.[6] However, the adsorbent's capacity may decrease after several regeneration cycles.[6]
Advanced Oxidation Processes (AOPs)
-
What is the Fenton process and how does it work for dye removal? The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH).[18] These radicals are powerful oxidizing agents that can break down the complex structure of Disperse Blue 35 into simpler, less harmful compounds.[19]
-
What are the key parameters to control in the Fenton process? The most critical parameters are pH (typically optimal around 3), the concentration of Fe²⁺, the concentration of H₂O₂, and the molar ratio of H₂O₂ to Fe²⁺.[9][18]
-
What are the potential drawbacks of AOPs? AOPs can be costly and may produce byproducts that require further treatment.[20] The efficiency can also be affected by the overall composition of the wastewater.[19]
Biological Treatment
-
Can biological treatment completely remove Disperse Blue 35? Biological treatment can be effective, but complete removal can be challenging due to the dye's toxicity and low biodegradability.[10] Often, biological treatment is used in combination with other methods, such as a pre-treatment step to break down the complex dye structure.[21]
-
What types of microorganisms are used for dye degradation? Various bacteria and fungi have been shown to decolorize and degrade textile dyes. The efficiency depends on the specific microbial strains and the operating conditions of the biological reactor.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the removal of Disperse Blue 35 and other disperse dyes, providing a basis for comparison of different methods and conditions.
Table 1: Adsorption of Disperse Dyes
| Adsorbent | Dye | Initial Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Temp. (°C) | Removal Efficiency (%) | Reference |
| Calcined Alunite | Disperse Blue 56 | - | - | Acidic | - | - | [22] |
| Modified Cenospheres | Disperse Blue 79:1 | - | - | - | 25-45 | - | [2] |
| Poorly Crystalline Hydroxyapatite | Disperse Blue SBL | - | 0.05-0.3 | < 7 | - | - | [3] |
| Waste Cotton Fibers | Disperse Dye | 20-100 | - | 2-3 | - | 60.0 - 83.5 | [1] |
Table 2: Advanced Oxidation Processes (AOPs) for Disperse Dyes
| Process | Dye | Initial Conc. (mg/L) | pH | Reagent Doses | COD Removal (%) | Color Removal (%) | Reference |
| Fenton | Methylene Blue | 20 | 3.0 | 70mM H₂O₂, 4mM FeSO₄ | 85 | 98.8 | [18] |
| Fenton | Disperse Dyes | - | 3 | Optimum H₂O₂/Fe²⁺ ratio | 90 | 99 | [9] |
| Ozonation | Disperse Dyes | 150-600 | 10-12 | 4.21-24.03 g/m³ O₃ | 61.05 - 77.43 | - | [23] |
| Photocatalysis (ZnO/Mn) | Disperse Blue 79:1 | 3x10⁻⁵ M | 8.5 | 0.05 g/100 mL | - | 98 | [24] |
Table 3: Biological Treatment of Disperse Dyes
| Treatment System | Dye | Hydraulic Retention Time | Organic Loading Rate | Dye Removal (%) | COD Removal (%) | Reference |
| GAC-SBR with Bio-sludge | Disperse Dyes | 67 days (SRT) | 0.18 kg BOD₅/m³-d | 93.0 | 92.2 | [11] |
| Laccase Enzyme | Eleven Disperse Dyes | - | - | 51-96 | - | [10] |
Experimental Protocols
1. Batch Adsorption Experiment
This protocol outlines a standard procedure for evaluating the adsorption capacity of a material for Disperse Blue 35.
-
Materials and Reagents:
-
Disperse Blue 35 stock solution (e.g., 1000 mg/L)
-
Adsorbent material (e.g., activated carbon, biochar)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker
-
Spectrophotometer
-
Centrifuge or filtration apparatus
-
-
Procedure:
-
Preparation of Dye Solutions: Prepare a series of Disperse Blue 35 solutions of varying concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.
-
Adsorption Test:
-
Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of Erlenmeyer flasks.[4]
-
Add a fixed volume (e.g., 100 mL) of a dye solution of a specific concentration to each flask.
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time (e.g., 24 hours to ensure equilibrium).[4]
-
-
Sample Analysis:
-
After the contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Disperse Blue 35 using a spectrophotometer.
-
Determine the final concentration of the dye using a pre-established calibration curve.
-
-
Data Calculation:
-
Calculate the removal efficiency (%) using the formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Calculate the amount of dye adsorbed at equilibrium, qₑ (mg/g), using the formula: qₑ = ((C₀ - Cₑ) * V) / m where:
-
C₀ is the initial dye concentration (mg/L)
-
Cₑ is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
-
2. Fenton Oxidation Process
This protocol describes a typical procedure for the degradation of Disperse Blue 35 using the Fenton process.
-
Materials and Reagents:
-
Disperse Blue 35 solution of known concentration
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers and magnetic stirrer
-
Spectrophotometer
-
COD analysis kit
-
-
Procedure:
-
Sample Preparation: Place a known volume of the Disperse Blue 35 solution into a beaker.
-
pH Adjustment: Adjust the pH of the solution to the optimal value (typically around 3.0) using H₂SO₄ or NaOH.[8]
-
Fenton Reagent Addition:
-
Reaction: Allow the reaction to proceed for a specific time (e.g., 60 minutes) under continuous stirring. Take samples at different time intervals to monitor the degradation progress.
-
Quenching the Reaction: At the end of the reaction time, raise the pH to above 7.0 to stop the reaction and precipitate the iron as ferric hydroxide.
-
Sample Analysis:
-
Separate the precipitate by filtration.
-
Measure the absorbance of the filtrate at the λmax of Disperse Blue 35 to determine the final dye concentration.
-
Measure the Chemical Oxygen Demand (COD) of the treated and untreated samples to assess the extent of mineralization.
-
-
Visualizations
Caption: Workflow for a typical batch adsorption experiment.
Caption: Key factors influencing the efficiency of the Fenton process.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. scialert.net [scialert.net]
- 3. scispace.com [scispace.com]
- 4. iwaponline.com [iwaponline.com]
- 5. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Textile & Dyeing Wastewater Treatment: MBBR Media, Aeration Systems, and RAS Systems Selection [aquasust.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Best High Performance Solvent Blue 35 - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 13. C.I. Disperse Blue 35 | 12222-78-5 | Benchchem [benchchem.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. waterandwastewater.com [waterandwastewater.com]
- 16. Efficient Dye Removal from Real Textile Wastewater Using Orange Seed Powder as Suitable Bio-Adsorbent and Membrane Technology [mdpi.com]
- 17. JRM | Free Full-Text | Experimental Study of Selective Batch Bio-Adsorption for the Removal of Dyes in Industrial Textile Effluents [techscience.com]
- 18. Kinetic and thermodynamic studies of fenton oxidative decolorization of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] ADVANCED OXIDATION PROCESSES FOR TREATMENT OF TEXTILE AND DYE WASTEWATER: A REVIEW | Semantic Scholar [semanticscholar.org]
- 22. Equilibrium data and process design for adsorption of disperse dyes onto alunite [acikerisim.sakarya.edu.tr]
- 23. researchgate.net [researchgate.net]
- 24. jetir.org [jetir.org]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
troubleshooting poor color fastness in Disperse Blue 35 dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor color fastness in Disperse Blue 35 dyeing. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.
Troubleshooting Guide: Poor Color Fastness in Disperse Blue 35 Dyeing
This guide addresses common issues encountered during the dyeing of substrates like polyester, acetate, and nylon with Disperse Blue 35.
Question: What are the common causes of poor wash fastness with Disperse Blue 35, and how can they be resolved?
Answer:
Poor wash fastness in fabrics dyed with Disperse Blue 35 is primarily due to the presence of unfixed dye on the fiber surface. This can be attributed to several factors during the dyeing process.[1]
Key Contributing Factors and Solutions:
-
Inadequate Dyeing Temperature and Time: Disperse dyes require high temperatures (typically around 130°C for polyester) to penetrate the fiber structure effectively.[1] Insufficient temperature or time will result in a significant amount of dye remaining on the surface.
-
Solution: Optimize the dyeing process by ensuring the temperature is maintained at the recommended level for the specific fiber and that the dyeing time is adequate for full dye penetration and fixation.
-
-
Improper pH of the Dyebath: The stability and exhaustion of Disperse Blue 35 are highly dependent on the pH of the dye bath. An incorrect pH can lead to dye agglomeration and reduced fixation.[2][3]
-
Solution: Maintain a weakly acidic dyebath with a pH between 4.5 and 5.5 for optimal dye stability and uptake.[2] Use acetic acid to adjust the pH as needed.
-
-
Ineffective Post-Dyeing Treatment: The removal of unfixed surface dye is crucial for good wash fastness.
-
Solution: Implement a thorough reduction clearing process after dyeing. This treatment chemically destroys the unfixed dye on the fiber surface, preventing it from bleeding during washing.
-
Question: My dyed substrate shows poor rubbing fastness (crocking). What is causing this and how can I improve it?
Answer:
Poor rubbing fastness, or crocking, is the transfer of color from the fabric surface to another surface upon rubbing. This is a common issue with disperse dyes if not applied correctly.
Key Contributing Factors and Solutions:
-
Surface Dye Deposits: The primary cause of poor rubbing fastness is the presence of loose dye particles on the fiber surface.
-
Solution: A robust reduction clearing process is the most effective way to remove these surface dye particles and significantly improve rubbing fastness.
-
-
Dye Migration: During drying or heat-setting processes, dye molecules can migrate from the interior of the fiber to the surface, a phenomenon known as thermal migration.[4]
-
Solution: Optimize the temperature and duration of post-dyeing heat treatments. Lowering the heat-setting temperature, if possible for the fabric, can reduce thermal migration.[5]
-
-
Improper Dye Dispersion: If the dye is not properly dispersed in the dyebath, larger dye particles can adhere to the fabric surface.
-
Solution: Ensure the use of an effective dispersing agent in the dyeing process to maintain a fine and stable dye dispersion.[6]
-
Question: I am experiencing poor sublimation fastness with Disperse Blue 35. How can I prevent color loss during heat treatments?
Answer:
Sublimation is the transition of a substance directly from a solid to a gas state. Disperse dyes, including Disperse Blue 35, can sublimate at high temperatures, leading to color loss and staining of adjacent materials during processes like heat setting or ironing.[5][7]
Key Contributing Factors and Solutions:
-
High Heat-Setting Temperature: The most direct cause of sublimation is exposing the dyed fabric to temperatures that exceed the sublimation temperature of the dye. Disperse dyes sublimate at temperatures ranging from 150°C to 230°C.[7]
-
Solution: Whenever possible, use the lowest effective temperature for heat-setting that still achieves the desired fabric properties. For Disperse Blue 35, it is advisable to keep heat treatments below the temperature at which significant sublimation occurs.[5]
-
-
Presence of Surface Dye: Unfixed dye on the surface will sublimate more readily than dye that has penetrated the fiber.
-
Solution: A thorough reduction clearing process will remove surface dye and improve sublimation fastness.[5]
-
-
Dye Selection: Disperse dyes are classified by their energy level (low, medium, high), which correlates with their sublimation fastness. High-energy dyes generally have better sublimation fastness.
-
Solution: For applications requiring high-temperature treatments, consider if a higher-energy disperse dye would be more suitable if the issue persists with Disperse Blue 35.
-
Frequently Asked Questions (FAQs)
Q1: What is Disperse Blue 35?
Disperse Blue 35 is an anthraquinone-based synthetic dye.[8] It is characterized by its vibrant blue color and is primarily used for dyeing hydrophobic synthetic fibers such as polyester, acetate, and nylon.[8][9]
Q2: What are the typical color fastness ratings for Disperse Blue 35 on polyester?
The color fastness of Disperse Blue 35 can vary depending on the dyeing process and substrate. However, a supplier's technical data sheet provides the following typical ISO ratings for dyeing on polyester:[9]
| Fastness Property | Test Method | Rating (1-5, 1=Poor, 5=Excellent; Lightfastness 1-8) |
| Light Fastness | ISO 105-B02 | 6 |
| Washing Fastness | ISO 105-C06 | 4-5 (Fading), 3-4 (Staining) |
| Perspiration Fastness | ISO 105-E04 | 5 (Fading), 4-5 (Staining) |
| Dry Heat (Sublimation) | ISO 105-P01 | 4-5 (Fading), 3-4 (Staining) |
| Rubbing (Crocking) | ISO 105-X12 | Not specified in the provided data, but generally improved with reduction clearing. |
Q3: What is reduction clearing and why is it important?
Reduction clearing is a post-dyeing chemical treatment used to remove unfixed disperse dye from the surface of the dyed fabric. It is essential for achieving good wash, rubbing, and sublimation fastness. The process typically involves treating the fabric with a reducing agent, such as sodium hydrosulfite (also known as sodium dithionite), and an alkali, like caustic soda, at an elevated temperature (usually 60-80°C).
Q4: What is the optimal pH for dyeing with Disperse Blue 35?
The optimal pH for dyeing with disperse dyes, including Disperse Blue 35, is in the weakly acidic range of 4.5 to 5.5.[2] Maintaining this pH is crucial for the stability of the dye dispersion and for achieving good dye uptake and level dyeing.
Q5: Can dyeing auxiliaries affect the color fastness of Disperse Blue 35?
Yes, dyeing auxiliaries can significantly impact color fastness.
-
Dispersing agents are crucial for maintaining the dye in a fine, stable dispersion, which promotes even dyeing and can improve rubbing fastness.[6]
-
Leveling agents help to ensure uniform color distribution but should be selected carefully as some can affect the final fastness properties.
-
Softeners , especially cationic softeners applied after dyeing, can sometimes negatively impact sublimation fastness by promoting thermal migration of the dye.[10]
It is important to select auxiliaries that are compatible with Disperse Blue 35 and the specific dyeing process.[11]
Experimental Protocols
1. Standard Dyeing Procedure for Polyester with Disperse Blue 35
This protocol outlines a general high-temperature dyeing method for polyester.
-
Materials and Reagents:
-
Polyester fabric
-
Disperse Blue 35
-
Dispersing agent
-
Acetic acid
-
pH meter
-
High-temperature dyeing apparatus
-
-
Procedure:
-
Prepare the dyebath with the required amount of water.
-
Add the dispersing agent and stir until dissolved.
-
Add the pre-dispersed Disperse Blue 35 to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Introduce the polyester fabric into the cold dyebath.
-
Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.
-
Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.
-
Cool the dyebath to 70-80°C.
-
Rinse the fabric thoroughly.
-
Proceed to reduction clearing.
-
2. Reduction Clearing Protocol
This protocol is essential for removing surface dye and improving overall color fastness.
-
Materials and Reagents:
-
Dyed polyester fabric
-
Sodium hydrosulfite (sodium dithionite)
-
Caustic soda (sodium hydroxide)
-
Non-ionic detergent (optional)
-
-
Procedure:
-
Prepare a fresh bath with water.
-
Add 1-2 g/L of sodium hydrosulfite and 1-2 g/L of caustic soda to the bath. A non-ionic detergent can also be added to aid in the removal of the reduced dye.
-
Heat the bath to 70-80°C.
-
Immerse the rinsed, dyed fabric in the reduction clearing bath.
-
Treat for 15-20 minutes at 70-80°C.
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a mild acid if necessary, then rinse again.
-
Dry the fabric.
-
3. Color Fastness Testing Protocols
-
Wash Fastness (ISO 105-C06): A specimen of the dyed textile, in contact with a multifiber fabric, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the multifiber fabric are assessed using grey scales.[12][13]
-
Rubbing Fastness (ISO 105-X12): A colored test specimen is rubbed with a dry and a wet white cotton cloth under specified conditions of pressure and speed. The amount of color transferred to the white cloths is assessed using the grey scale for staining.[14]
-
Sublimation Fastness (ISO 105-P01): The dyed specimen is placed in contact with a white fabric and subjected to a specific temperature and pressure for a set time using a heat press. The change in color of the specimen and the staining of the white fabric are evaluated using grey scales.
Visualizations
Caption: High-level workflow for dyeing polyester with Disperse Blue 35.
Caption: Troubleshooting decision tree for poor color fastness with Disperse Blue 35.
References
- 1. Best High Performance Solvent Blue 35 - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 2. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. skygroupchem.com [skygroupchem.com]
- 4. tradetextile.com [tradetextile.com]
- 5. fyitester.com [fyitester.com]
- 6. textileengineering.net [textileengineering.net]
- 7. The sublimation fastness of disperse dye [tib.eu]
- 8. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]
- 9. Disperse blue 35 TDS|Disperse blue 35 from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 10. Sublimation Fastness - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 11. textilelearner.net [textilelearner.net]
- 12. US4286961A - Reduction clearing of disperse dyes - Google Patents [patents.google.com]
- 13. fnatchem.com [fnatchem.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Trace Detection of Disperse Blue 35
Welcome to the technical support center for the trace detection of Disperse Blue 35. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common analytical challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the analysis of Disperse Blue 35.
Q1: My HPLC chromatogram for Disperse Blue 35 shows poor peak shape (tailing or broadening). What are the possible causes and solutions?
A: Poor peak shape is a common issue in HPLC analysis. Here are the likely causes and how to troubleshoot them:
-
Column Degradation: The stationary phase of your column may be deteriorating.
-
Inappropriate Mobile Phase: The pH or composition of your mobile phase may not be optimal.
-
Sample-Solvent Incompatibility: The solvent used to dissolve your sample may be too different from the mobile phase.
-
Column Overloading: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.[1]
-
-
Temperature Fluctuations: Inconsistent column temperature can affect peak shape.
-
Solution: Use a column oven to maintain a stable temperature.[1]
-
Q2: I'm observing a drifting baseline in my HPLC analysis. What should I do?
A: A drifting baseline can be caused by several factors:
-
Column Temperature Fluctuation: Unstable column temperature is a common cause.
-
Solution: Use a thermostat-controlled column oven.[1]
-
-
Contaminated Detector Flow Cell: The flow cell in your detector may be dirty.
-
Solution: Flush the flow cell with a strong, organic solvent.[1]
-
-
Mobile Phase Issues: The mobile phase may be improperly mixed or equilibrated.
-
Solution: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Allow for sufficient column equilibration time.[1]
-
Q3: I am experiencing significant matrix effects in my LC-MS/MS analysis of Disperse Blue 35 from textile samples. How can I mitigate this?
A: Matrix effects are a known challenge in the analysis of dyes from complex samples like textiles. Disperse Blue 35 has been shown to exhibit strong matrix effects.[5] Here are some strategies to address this:
-
Sample Dilution: Diluting your sample extract can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances before analysis.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.
-
Isotope-Labeled Internal Standard: If available, using an isotope-labeled internal standard for Disperse Blue 35 can effectively compensate for matrix effects.
Q4: My electrochemical sensor for Disperse Blue 35 shows low sensitivity or a fouling electrode surface. What can I do to improve performance?
A: Low sensitivity and electrode fouling are common challenges in electrochemical sensing.
-
Electrode Surface Modification: The use of nanomaterials can enhance sensitivity.
-
Solution: Modify the electrode surface with materials like carbon nanotubes or graphene derivatives to increase the electroactive surface area and facilitate electron transfer.[6]
-
-
Electrode Fouling: Strong adsorption of the dye or its byproducts can passivate the electrode surface.[6]
-
Solution: Implement a cleaning procedure for the electrode between measurements. This could involve mechanical polishing or electrochemical activation.[6]
-
-
Optimization of Experimental Parameters: The supporting electrolyte, pH, and deposition potential/time can significantly impact the sensor's performance.
-
Solution: Systematically optimize these parameters to achieve the best signal-to-noise ratio for Disperse Blue 35.
-
Experimental Protocols
Below are detailed methodologies for common analytical techniques used for the trace detection of Disperse Blue 35.
Method 1: High-Performance Liquid Chromatography (HPLC) with PDA Detection (Based on DIN 54231)
This method is a standard procedure for the analysis of disperse dyes in textiles.[7]
1. Sample Preparation (Textile Extraction): a. Weigh 1.0 g of the textile sample, cut into small pieces. b. Add 20 mL of methanol to the sample. c. Sonicate for 30 minutes at 50°C.[5] d. Centrifuge the extract for 10 minutes at 10,000 rpm.[5] e. Filter the supernatant through a 0.22 µm PTFE filter.[5] f. The filtered extract is now ready for HPLC analysis.
2. HPLC-PDA Conditions:
- LC System: ACQUITY Arc or similar[7]
- Column: XBridge C18, 2.1 x 150 mm, 5 µm[7]
- Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6[7]
- Mobile Phase B: Acetonitrile[7]
- Gradient:
- 0 min: 40% B
- 7 min: 60% B
- 17 min: 98% B
- 24 min: 98% B
- Followed by a return to initial conditions and equilibration.[7]
- Flow Rate: 0.30 mL/min[7]
- Column Temperature: 30°C[7]
- Injection Volume: 5 µL[7]
- PDA Detection: 210 to 800 nm[7]
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity for trace-level detection.
1. Sample Preparation (Textile Extraction): a. Follow the same extraction procedure as in Method 1. b. After filtration, evaporate the solvent under a stream of nitrogen. c. Reconstitute the residue in an equal volume of 95:5 water/methanol diluent.[5]
2. UPLC-MS/MS Conditions:
- UPLC System: ACQUITY UPLC H-Class or similar[8]
- Mass Spectrometer: Xevo TQD or similar triple quadrupole mass spectrometer[8]
- Ionization Mode: Electrospray Ionization (ESI), positive and negative switching[8]
- Capillary Voltage: 0.7 kV[8]
- Source Temperature: 150°C[8]
- Desolvation Temperature: 500°C[8]
- Desolvation Gas Flow: 1000 L/h[8]
- Cone Gas Flow: 20 L/h[8]
- Acquisition Mode: Multiple Reaction Monitoring (MRM)[8]
Data Presentation
The following tables summarize quantitative data for the detection of Disperse Blue 35 using various methods.
Table 1: LC-MS/MS Method Performance Parameters
| Parameter | Value | Source |
| Linearity (R²) | 0.9981 | [9] |
| Dynamic Range | 5-500 ng/mL | [9] |
| Recovery (at 10 ng/mL) | 82.8% | [9] |
| Recovery (at 50 ng/mL) | 78.6% | [9] |
| Matrix Effect | 31.0% - 50.9% | [5] |
Table 2: HPLC-PDA Method Parameters (DIN 54231)
| Parameter | Value | Source |
| Column | XBridge C18, 2.1 x 150 mm, 5 µm | [7] |
| Mobile Phase | Ammonium acetate (pH 3.6) and Acetonitrile | [7] |
| Flow Rate | 0.30 mL/min | [7] |
| Detection | PDA (210-800 nm) | [7] |
| Specified Detection Limit (for Disperse Blue 1) | 0.7 mg/L | [7] |
Visualizations
Experimental Workflow for Disperse Blue 35 Detection
The following diagram illustrates the general workflow for the analysis of Disperse Blue 35 from a textile sample.
Troubleshooting Logic for HPLC Peak Tailing
This diagram outlines a logical approach to troubleshooting peak tailing in your HPLC analysis.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. an.shimadzu.com [an.shimadzu.com]
Technical Support Center: Mass Spectrometry of Anthraquinone Dyes
Welcome to the technical support center for the mass spectrometry analysis of anthraquinone dyes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for the analysis of anthraquinone dyes by LC-MS?
A1: Electrospray ionization (ESI) is the most widely used ionization technique for anthraquinone dyes, particularly in the negative ion mode ([M-H]-). This is because many anthraquinone dyes are acidic or contain phenolic hydroxyl groups, which are readily deprotonated.[1] Sulfonated anthraquinone dyes, in particular, show excellent sensitivity in negative-ion ESI.
Q2: What are the typical adducts observed for anthraquinone dyes in ESI-MS?
A2: In negative ion mode, the most common ion is the deprotonated molecule [M-H]⁻. For polysulfonated dyes, multiply charged ions such as [M-2H]²⁻ and [M-3H]³⁻ can also be observed. In some cases, adducts with mobile phase additives or contaminants may be present, such as [M+Cl]⁻ or [M+HCOO]⁻. In positive ion mode, protonated molecules [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are common.
Q3: What is "ion suppression" and how does it affect the analysis of anthraquinone dyes?
A3: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. In the analysis of anthraquinone dyes, particularly from complex matrices like textiles or biological samples, ion suppression is a significant challenge.
Q4: How can I minimize matrix effects in my analysis?
A4: Minimizing matrix effects can be achieved through a combination of strategies:
-
Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.
-
Chromatographic Separation: Optimizing the HPLC method to separate the anthraquinone dyes from co-eluting matrix components is crucial.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating their effect on ionization.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for signal suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of anthraquinone dyes.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase.- Consider a different column chemistry. |
| Column contamination or degradation. | - Flush the column with a strong solvent.- Replace the column if flushing does not resolve the issue.[2] | |
| Peak Fronting | Column overload. | - Reduce the injection volume or dilute the sample. |
| Channeling in the column. | - Replace the column.[3] | |
| Peak Splitting | Partially blocked column frit. | - Reverse-flush the column.- If the problem persists, replace the frit or the column.[4] |
| Sample solvent is too strong. | - Dissolve the sample in the initial mobile phase or a weaker solvent.[5] |
Problem 2: Low Sensitivity or No Signal
| Symptom | Possible Cause | Suggested Solution |
| Low Signal Intensity | Ion suppression from the sample matrix. | - Improve sample cleanup using SPE or LLE.- Optimize chromatographic separation to avoid co-elution with interfering compounds.- Dilute the sample. |
| Inefficient ionization. | - Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase pH is suitable for ionization of the analyte. | |
| Analyte degradation. | - Check sample stability and storage conditions.- Prepare fresh standards and samples. | |
| No Signal | Incorrect MS parameters. | - Verify the mass spectrometer is set to monitor the correct m/z for the target analyte.- Check the ionization mode (positive vs. negative). |
| No analyte in the sample or below the limit of detection. | - Concentrate the sample.- Verify the extraction efficiency. |
Quantitative Data
The following table summarizes the mass-to-charge ratios (m/z) for the deprotonated molecule [M-H]⁻ and major fragment ions of common anthraquinone dyes observed in negative ion ESI-MS/MS.
| Anthraquinone Dye | Chemical Formula | [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |
| Alizarin | C₁₄H₈O₄ | 239.03 | 211, 183, 155 |
| Purpurin | C₁₄H₈O₅ | 255.03 | 227, 199, 181 |
| Carminic Acid | C₂₂H₂₀O₁₃ | 491.08 | 447, 357, 339 |
| Kermesic Acid | C₁₆H₁₀O₈ | 329.03 | 285, 241 |
| Laccaic Acid A | C₂₆H₂₀O₁₂ | 523.09 | 479, 399 |
| Acid Blue 25 | C₂₀H₁₃N₂NaO₅S | 416.05 | 336, 255 |
Experimental Protocols
Protocol 1: Sample Preparation of Anthraquinone Dyes from Textiles
This protocol describes a general procedure for the extraction of anthraquinone dyes from textile samples for LC-MS analysis.[6]
-
Sample Collection: Accurately weigh approximately 1 gram of the textile sample.
-
Extraction:
-
Place the textile sample in a suitable vessel.
-
Add 20 mL of methanol.
-
Sonicate the sample for 30 minutes at 50°C.[6]
-
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.[6]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulates.[6]
-
Evaporation and Reconstitution:
-
Evaporate the filtered extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol).[6]
-
Protocol 2: LC-MS/MS Analysis of Anthraquinone Dyes
This protocol provides a starting point for the LC-MS/MS analysis of anthraquinone dyes. Optimization may be required based on the specific analytes and matrix.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Nebulizer Gas (Nitrogen): 30-40 psi
-
Drying Gas (Nitrogen) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350°C
-
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target anthraquinone dye.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of anthraquinone dyes.
Caption: Troubleshooting decision tree for common LC-MS issues.
Caption: Sample preparation workflow for minimizing matrix effects.
References
Technical Support Center: Stabilization of Disperse Blue 35 in Solution for Spectroscopic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing stable solutions of Disperse Blue 35 for accurate spectroscopic analysis.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of Disperse Blue 35
Symptoms:
-
Visible solid particles in the solvent after attempting to dissolve the dye.
-
Cloudy or turbid appearance of the solution.
-
A decrease in absorbance over time, indicating precipitation.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | Disperse Blue 35 is sparingly soluble in water but shows better solubility in organic solvents. Refer to the solvent solubility table below. For spectroscopic studies, consider using Dimethyl Sulfoxide (DMSO), Dichloromethane, or Acetone. |
| Low Temperature | Gently warm the solution in a water bath to increase the solubility of the dye. Do not overheat, as this can cause solvent evaporation and potential degradation of the dye. |
| Concentration Too High | Prepare a more dilute solution. It is often better to prepare a concentrated stock solution in a good solvent (like DMSO) and then dilute it to the final concentration in the desired solvent for analysis. |
| pH of the Solution | For aqueous or partially aqueous solutions, the pH can influence solubility. While Disperse Blue 35 does not have strongly ionizable groups, extreme pH values should be avoided. It is most stable in a weakly acidic medium (pH 4.5 - 5.5).[1] |
Issue 2: Inconsistent or Shifting Absorbance Peaks (Spectral Instability)
Symptoms:
-
The wavelength of maximum absorbance (λmax) shifts between measurements.
-
The shape of the absorbance spectrum changes over time.
-
Broadening of the absorbance peak.
Possible Causes and Solutions:
| Cause | Solution |
| Dye Aggregation | Aggregation of dye molecules is a common issue that alters the electronic transitions and thus the absorption spectrum. To mitigate this: • Lower the concentration of the dye. • Use a dispersing agent such as β-cyclodextrin or a non-ionic surfactant like Triton™ X-100. • Prepare fresh solutions before each experiment. |
| Solvent Effects (Solvatochromism) | The polarity of the solvent can influence the λmax. Ensure you are using the same solvent for all comparative measurements. If you are studying solvatochromic effects, be aware that changes in the solvent environment will naturally lead to spectral shifts. |
| Degradation of the Dye | Disperse Blue 35 can be susceptible to degradation, especially when exposed to light (photodegradation) or strong oxidizing agents.[2] • Prepare solutions fresh and store them in the dark. • Avoid contact with incompatible materials. |
| Instrumental Drift | Ensure the spectrophotometer is properly warmed up and calibrated. Run a baseline with the pure solvent before each measurement. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing Disperse Blue 35 solutions for UV-Vis spectroscopy?
A1: The choice of solvent depends on the specific requirements of your experiment. For high solubility, Dichloromethane and Methylbenzene are good options. Dimethyl sulfoxide (DMSO) is also an effective solvent and is miscible with water, which can be useful for certain applications. Acetone and Ethanol can also be used, although the solubility is lower. Always use spectroscopic grade solvents to avoid interference from impurities.
Q2: How can I prevent the aggregation of Disperse Blue 35 in my solutions?
A2: Dye aggregation is a primary cause of instability in spectroscopic measurements. To prevent this, you can:
-
Work with dilute solutions: The tendency to aggregate increases with concentration.
-
Use a stabilizing agent: Adding a small amount of a dispersing agent can help keep the dye molecules separated. β-cyclodextrin is a good option as it can form inclusion complexes with the dye molecules, preventing aggregation.[3][4][5][6][7]
-
Control the temperature: In some cases, a slight increase in temperature can help break up aggregates.
-
Sonication: Briefly sonicating the solution can help to disperse aggregated particles.
Q3: My fluorescence signal is very weak or quenched. What could be the cause?
A3: Fluorescence quenching can occur due to aggregation. When dye molecules are in close proximity, they can interact in a way that provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. To address this, follow the same recommendations for preventing aggregation as mentioned above. Additionally, ensure your solvent is not a known fluorescence quencher for anthraquinone dyes.
Q4: Are there any safety precautions I should take when handling Disperse Blue 35?
A4: Yes, Disperse Blue 35 is a chemical that should be handled with care. It may cause skin sensitization.[2] It is recommended to:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle the solid dye in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Table 1: Solubility of a Structurally Similar Compound (Solvent Blue 35) in Common Spectroscopic Solvents at 20°C.
Note: This data is for C.I. Solvent Blue 35, which has a similar anthraquinone core structure to Disperse Blue 35. These values should be used as a guideline.
| Solvent | Solubility (g/L) |
| Dichloromethane | 171.3 |
| Methylbenzene | 86.3 |
| Butyl Acetate | 22.3 |
| Acetone | 13.6 |
| Ethyl Alcohol | 2.6 |
Experimental Protocols
Protocol for Preparing a Stabilized Solution of Disperse Blue 35 for UV-Vis Spectroscopy
This protocol describes the preparation of a 10 µg/mL solution of Disperse Blue 35 in ethanol, stabilized with β-cyclodextrin.
Materials:
-
Disperse Blue 35 (powder)
-
Ethanol (spectroscopic grade)
-
β-cyclodextrin
-
Volumetric flasks (10 mL and 100 mL)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Prepare a Stock Solution of Disperse Blue 35 (100 µg/mL):
-
Accurately weigh 1.0 mg of Disperse Blue 35 powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of ethanol to the flask.
-
Sonicate the mixture for 10-15 minutes to aid dissolution.
-
Allow the solution to return to room temperature.
-
Add ethanol to the flask up to the 10 mL mark. Mix thoroughly by inverting the flask several times.
-
-
Prepare a Stabilized Working Solution (10 µg/mL):
-
Accurately weigh 10 mg of β-cyclodextrin and dissolve it in approximately 80 mL of ethanol in a 100 mL volumetric flask. Gentle warming and sonication can be used if necessary.
-
Allow the β-cyclodextrin solution to cool to room temperature.
-
Transfer 10.0 mL of the 100 µg/mL Disperse Blue 35 stock solution to the 100 mL volumetric flask containing the β-cyclodextrin solution.
-
Add ethanol to the flask up to the 100 mL mark.
-
Mix the solution thoroughly. This final solution has a Disperse Blue 35 concentration of 10 µg/mL.
-
-
Spectroscopic Measurement:
-
Use the stabilized working solution for your UV-Vis spectroscopic measurements.
-
Use a solution of 10 mg of β-cyclodextrin in 100 mL of ethanol as the blank/reference.
-
Visualizations
Caption: Workflow for preparing a stabilized solution of Disperse Blue 35.
Caption: Aggregation of Disperse Blue 35 and stabilization with β-cyclodextrin.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. research.uniupo.it [research.uniupo.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. β-Cyclodextrin as Dispersing Agent in the Dyeing of Polyester-Viscose Fabrics [jcst.icrc.ac.ir]
- 8. China High Quality disperse dye - Solvent Blue 35 / CAS 17354-14-2 – Precise Color factory and manufacturers | Precise Color [precisechem.com]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. China Solvent Blue 35 / CAS 17354-14-2 factory and manufacturers | Precise Color [precisechem.com]
Technical Support Center: Sustainable C.I. Disperse Blue 35 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up and sustainable synthesis of C.I. Disperse Blue 35.
Frequently Asked Questions (FAQs)
Q1: What is the primary sustainable synthesis route for this compound?
A1: The principal sustainable synthesis pathway involves the direct methylation of 1,8-diamino-4,5-dihydroxyanthraquinone in an aqueous phase.[1][2] This method is favored for its reduced environmental impact, higher yields, and improved purity compared to traditional methods that rely on organic solvents like ethanol.[1] The reaction targets the amino groups, leading to a mixture of non-methylated, mono-methylated, and di-methylated derivatives which together form the final product.[1][3]
Q2: Why is the technical-grade this compound a mixture of components rather than a single compound?
A2: The synthesis process, primarily methylation, results in a technical-grade product that is inherently a mixture.[1] The reaction produces non-methylated, mono-methylated, and di-methylated derivatives of the 1,8-diamino-4,5-dihydroxyanthraquinone starting material.[3] The ratio of these components is critical as it dictates the final shade and dyeing properties of the product.[1]
Q3: What are the key advantages of aqueous phase synthesis over traditional leuco-based methods?
A3: Aqueous phase synthesis offers significant benefits in terms of sustainability and efficiency. Key advantages include higher yields, greater product purity, and a substantial reduction in environmental impact by replacing high-volume organic solvents with water.[1][2] This shift is a crucial development for the industrial-scale production of this compound.[1]
Q4: What analytical techniques are recommended for characterizing the final product mixture?
A4: Due to the multi-component nature of technical-grade Disperse Blue 35, high-performance liquid chromatography (HPLC) is the standard method required to separate and quantify the various methylated components.[2] Additional characterization can be performed using UV-Vis spectroscopy to quantify the dye and Fourier-transform infrared spectroscopy (FTIR) to identify key functional groups.[1]
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Reaction
-
Question: My reaction yield is significantly lower than the reported 85-90%. What are the potential causes?
-
Answer:
-
Incorrect pH: The methylation reaction is sensitive to pH. Alkaline conditions are known to enhance the process.[2] Ensure the pH of your reaction mixture is appropriately controlled.
-
Insufficient Temperature or Reaction Time: Lower temperatures may slow the reaction rate, while insufficient time will lead to incomplete conversion. Higher temperatures and prolonged reaction times tend to favor the formation of the di-methylated product.[2]
-
Poor Reagent Quality: Verify the purity of the 1,8-diamino-4,5-dihydroxyanthraquinone and the methylating agent. Impurities can interfere with the reaction.
-
Inefficient Mixing (Scale-up Issue): During scale-up, inadequate agitation can lead to poor mass transfer between reactants, resulting in an incomplete reaction. Ensure your reactor and stirring mechanism are sufficient for the increased volume.
-
Problem 2: Inconsistent Color/Shade in Final Product
-
Question: I am observing batch-to-batch variation in the color of my synthesized this compound. Why is this happening?
-
Answer:
-
Variable Methylation Ratio: The final shade of the dye is highly dependent on the precise ratio of non-methylated, mono-methylated, and di-methylated derivatives.[1] Inconsistent reaction conditions will alter this ratio.
-
Lack of Control Over Reaction Parameters: Tightly control the temperature, pH, reaction time, and stoichiometry of the methylating agent. An excess of the methylating agent is often used to minimize non-methylated residues and drive the reaction towards the desired methylated products.[2]
-
Inconsistent Purification: Variations in the purification process can lead to the preferential removal of certain components, thus altering the final product's composition and color.
-
Problem 3: Difficulties with Product Purification and Isolation
-
Question: I am struggling to purify the final product. What methods are effective at a larger scale?
-
Answer:
-
Lab vs. Industrial Scale: While laboratory preparations may use column chromatography for high-purity isolation, this is often not feasible or cost-effective for large-scale production.[1][4]
-
Scalable Purification Techniques: For industrial-scale processes, methods such as recrystallization or precipitation are more suitable.[4] Adjusting the solvent system and temperature can help selectively precipitate the desired mixture of dye components while leaving impurities in the solution.
-
Filtration and Washing: After precipitation, ensure thorough washing of the filter cake to remove residual starting materials and byproducts. Hot water washing is often employed.[5]
-
Problem 4: Environmental and Safety Concerns During Scale-Up
-
Question: What are the primary safety and environmental hazards to consider when scaling up the synthesis?
-
Answer:
-
Dust Explosion Hazard: this compound is a combustible solid. Fine dust generated during grinding, handling, or transfer can form explosive mixtures with air.[6] Ensure proper ventilation, grounding of equipment, and avoidance of ignition sources.
-
Solvent Handling: If using traditional methods, organic solvents like ethanol or DMF present flammability and toxicity risks.[2][7] Adopting an aqueous phase synthesis route can significantly mitigate these hazards.[1]
-
Waste Disposal: The effluent from the synthesis can contain residual dyes and chemicals, which are often resistant to natural degradation and can be toxic to aquatic life.[2][8] Implement proper wastewater treatment protocols, such as advanced oxidation processes (AOPs), to degrade dye molecules before discharge.[1]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Metric | Traditional Leuco Method | Sustainable Aqueous Phase Method |
| Yield | 80-85% | 86.5% |
| Purity | 95-97% | 98.4% |
| Reaction Time | 1-4 hours | 2-4 hours |
| Solvent Use | Ethanol (High Volume) | Water (Low Toxicity) |
| Byproducts | Sodium sulfate residues | Minimal inorganic waste |
| Data sourced from research comparing synthesis efficiency.[1] |
Table 2: Influence of Reaction Parameters on Product Composition
| Parameter | Effect on Methylation | Recommendation for Control |
| Temperature | Higher temperatures favor di-methylation. | Maintain consistent temperature profiles across batches. |
| pH | Alkaline conditions enhance the methylation process. | Monitor and control pH throughout the reaction. |
| Reaction Time | Prolonged duration increases the degree of di-methylation. | Standardize reaction time based on desired product ratio. |
| Methylating Agent Stoichiometry | An excess of the agent reduces non-methylated residues. | Use a carefully measured excess to drive the reaction. |
| Information based on studies of reaction condition optimization.[2] |
Experimental Protocols
Protocol 1: Lab-Scale Sustainable Aqueous Phase Synthesis
-
Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 200 mL of deionized water.
-
Reactant Addition: Add 27.2 g (0.1 mol) of 1,8-diamino-4,5-dihydroxyanthraquinone to the water. Begin stirring to form a suspension.
-
Catalyst/Base Addition: Add a suitable aromatic acid catalyst (e.g., 0.5 g) and adjust the pH to an alkaline range (e.g., pH 9-10) using a base like sodium carbonate.[2][9]
-
Methylation: Heat the mixture to 80-85°C. Slowly add a 10-20% molar excess of the methylating agent (e.g., dimethyl sulfate) dropwise over 30 minutes.
-
Reaction: Maintain the temperature at 80-85°C and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, cool the mixture to below 40°C.[9] The product will precipitate out of the solution.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with hot water (60°C) until the washings are neutral.[5]
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the dried this compound product and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile or DMF) to create a stock solution. Prepare further dilutions as necessary.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution method. For example, start with a mixture of water (A) and acetonitrile (B) (e.g., 70:30 A:B) and gradually increase the concentration of acetonitrile to 100% over 20-30 minutes.
-
Detection: Use a UV-Vis or Diode Array Detector (DAD) set to the wavelength of maximum absorbance for the dye components (typically in the 550-650 nm range).
-
Analysis: Inject the sample and record the chromatogram. The different methylated components (non-, mono-, and di-) will elute at different retention times, allowing for their separation and quantification.[2]
Visualizations
Caption: General workflow for the sustainable synthesis of this compound.
Caption: Troubleshooting logic for inconsistent product color.
Caption: Methylation pathways leading to the final product mixture.
References
- 1. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 2. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 3. Buy this compound | 12222-75-2 [smolecule.com]
- 4. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]
- 5. CN103965648A - Disperse blue 359 preparation method - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. scialert.net [scialert.net]
- 9. CN106008239A - Production method of solvent blue 35 - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Disperse Blue 35 and Azo Disperse Dyes for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Disperse Blue 35, an anthraquinone-based dye, and the broad class of azo disperse dyes. This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Disperse Blue 35, a member of the anthraquinone class of dyes, is recognized for its good light fastness and stability. In contrast, azo disperse dyes, which constitute the largest group of disperse dyes, offer a wide color gamut and high tinctorial strength but can exhibit variable performance, particularly in light fastness and potential for forming hazardous breakdown products. The choice between these dye classes depends on the specific performance requirements of the end application, including desired color, fastness properties, and toxicological profile.
Comparative Performance Analysis
The performance of disperse dyes is critically evaluated based on their fastness to various environmental and processing factors. Here, we compare Disperse Blue 35, an anthraquinone dye, with representative azo disperse dyes.
Chemical Structure:
Disperse Blue 35 is characterized by its anthraquinone structure, a fused three-ring aromatic system.[1] This rigid and planar structure contributes to its stability. Azo disperse dyes are defined by the presence of one or more azo groups (-N=N-) connecting aromatic or heteroaromatic rings.[2] This structural diversity allows for a vast range of colors.
Coloristic Properties:
Azo disperse dyes generally exhibit higher tinctorial strength (color intensity) compared to anthraquinone dyes.[3][4] For instance, some blue azo dyes have extinction coefficients more than three times that of typical blue anthraquinone dyes.[3] However, anthraquinone dyes often provide brighter shades.[4][5]
Fastness Properties:
Fastness properties are graded on a scale, typically from 1 to 5 for wash and sublimation fastness (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best).
-
Light Fastness: Disperse Blue 35 demonstrates good light fastness, with a rating of 6 on the ISO 105-B02 scale.[1][6] Anthraquinone dyes, in general, are known for their superior light fastness compared to many azo dyes.[7] The light fastness of azo dyes can vary significantly depending on their specific chemical structure, with some exhibiting excellent light fastness while others are poor.[2] For example, the azo dye Disperse Red 73 has a light fastness rating of 6 (xenon arc).[8][9]
-
Wash Fastness: Both Disperse Blue 35 and many azo disperse dyes can achieve excellent wash fastness. Disperse Blue 35 has a wash fastness rating of 4-5 for fading and 3-4 for staining.[1][6] The azo dye Disperse Red 73 shows a wash fastness of 4-5.[8][9]
-
Sublimation (Dry Heat) Fastness: Sublimation fastness is crucial for processes involving heat, such as thermosol dyeing and transfer printing. Disperse Blue 35 exhibits a sublimation fastness of 4-5.[6] Azo dyes show a wide range of sublimation fastness depending on their molecular weight and polarity.[3] For instance, a comparison between the high sublimation fastness azo dye Disperse Blue 79 and the lower sublimation fastness anthraquinone dye Disperse Blue 56 (structurally similar to Disperse Blue 35) highlights this variability.[10]
Toxicological and Environmental Considerations:
A significant concern with some azo dyes is their potential to break down into carcinogenic aromatic amines. This has led to regulations restricting the use of certain azo dyes.[2] While not all azo dyes pose this risk, it is a critical consideration in their selection. Anthraquinone dyes, like Disperse Blue 35, are not associated with the formation of these restricted aromatic amines. However, some disperse dyes, including Disperse Blue 35, have been identified as potential skin sensitizers.[11]
Data Presentation
The following tables summarize the quantitative performance data for Disperse Blue 35 and selected azo disperse dyes.
Table 1: Light Fastness Comparison
| Dye | Dye Class | Light Fastness Rating (ISO 105-B02) |
| Disperse Blue 35 | Anthraquinone | 6[1][6] |
| Disperse Red 73 | Azo | 6[8][9] |
Table 2: Wash Fastness Comparison
| Dye | Dye Class | Wash Fastness (Fading) | Wash Fastness (Staining) |
| Disperse Blue 35 | Anthraquinone | 4-5[1][6] | 3-4[1][6] |
| Disperse Red 73 | Azo | 4-5[8][9] | 4-5[8] |
Table 3: Sublimation (Dry Heat) Fastness Comparison
| Dye | Dye Class | Sublimation Fastness Rating |
| Disperse Blue 35 | Anthraquinone | 4-5[6] |
| Disperse Red 73 | Azo | 4[8] |
| Disperse Blue 79 | Azo | High |
Mandatory Visualization
Caption: Chemical structures of Disperse Blue 35 and a general azo disperse dye.
Caption: Experimental workflow for disperse dye performance testing.
Experimental Protocols
1. Light Fastness Testing (ISO 105-B02)
-
Principle: A specimen of the dyed textile is exposed to artificial light under specified conditions, alongside a set of blue wool references with known light fastness. The change in color of the specimen is compared to the change in the references to determine the fastness rating.[12][13][14]
-
Apparatus: Xenon arc lamp apparatus, blue wool references (ISO 105-B08), grey scale for assessing color change (ISO 105-A02).
-
Procedure:
-
Mount the textile specimen and the blue wool references on cardboard holders.
-
Place the mounted samples in the xenon arc test chamber.
-
Expose the samples to the xenon arc light under controlled conditions of temperature, humidity, and irradiance as specified in the standard.
-
Periodically inspect the samples and compare the fading of the test specimen to that of the blue wool references.
-
The light fastness rating is the number of the blue wool reference that shows a similar change in color to the test specimen.[15]
-
2. Wash Fastness Testing (AATCC Test Method 61)
-
Principle: An accelerated laundering test that simulates five home or commercial launderings. The test evaluates the color loss of the fabric and the staining of an adjacent multifiber fabric.[16][17]
-
Apparatus: Launder-Ometer or similar apparatus, stainless steel canisters and balls, multifiber test fabric, AATCC standard reference detergent, grey scales for assessing color change and staining.
-
Procedure:
-
Prepare a test specimen of the dyed fabric and attach it to a multifiber test fabric.
-
Place the specimen in a stainless steel canister with a specified amount of water, detergent, and stainless steel balls.
-
Place the canister in the Launder-Ometer and run the test for 45 minutes at the specified temperature (e.g., 49°C for Test No. 2A).
-
After the cycle, remove the specimen, rinse, and dry it.
-
Evaluate the color change of the specimen and the staining of each fiber in the multifiber fabric using the appropriate grey scales.
-
3. Sublimation (Dry Heat) Fastness Testing (ISO 105-P01)
-
Principle: This method determines the resistance of the color of textiles to the action of dry heat.
-
Apparatus: Heating device capable of maintaining a specified temperature, multifiber test fabric, grey scales.
-
Procedure:
-
Place the dyed specimen between two pieces of undyed adjacent fabric (one of the same fiber and one multifiber).
-
Place the composite specimen in the heating device at a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a specified time (e.g., 30 seconds).
-
After heating, remove the specimen and allow it to cool.
-
Evaluate the change in color of the specimen and the staining of the adjacent fabrics using the grey scales.
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aatcc.org [aatcc.org]
- 4. aatcc.org [aatcc.org]
- 5. Classification of Disperse Dyes - Dyeing Knowledge [iprintingpress.com]
- 6. Disperse blue 35 TDS|Disperse blue 35 from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 7. Buy Disperse Red 104 (EVT-1514087) | 12223-55-1 [evitachem.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. kayakuth.co.th [kayakuth.co.th]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. wewontech.com [wewontech.com]
- 14. atlas-mts.com.br [atlas-mts.com.br]
- 15. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]
- 16. aatcctestmethods.com [aatcctestmethods.com]
- 17. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Validation of HPLC-MS Methods for Disperse Blue 35 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantification of Disperse Blue 35. It includes a summary of performance data, detailed experimental protocols, and a workflow diagram to aid in method selection and implementation.
Data Presentation: Performance of HPLC-MS Methods
The following table summarizes the quantitative performance data for the analysis of Disperse Blue 35 and other disperse dyes using LC-MS/MS. These methods demonstrate high sensitivity and linearity, making them suitable for the determination of these compounds in various matrices, particularly in textiles.
| Parameter | Method 1 | Method 2 |
| Instrumentation | LCMS-8040 | ACQUITY UPLC H-Class System with Xevo TQD |
| Linearity (r²) | >0.993[1] | 0.9981[2] |
| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL (for a range of dyes)[1] | Not explicitly stated for Disperse Blue 35 |
| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL (for a range of dyes)[1] | Not explicitly stated for Disperse Blue 35 |
| Recovery | 81.8% to 114.1% (at 10 ng/mL for a range of dyes)[1] | 78.6% - 82.8%[2] |
| Matrix Effect | Strong matrix effect observed for Disperse Blue 35 (31.0 %~50.9 %)[1] | Matrix effect for azo dyes in textile samples are found to be within the range of 33.1% ~ 168.7%, which can be improved with sample dilution[2] |
| Repeatability (%RSD) | 1.2 % to 16.3 % (at 10 ng/mL for a range of dyes)[1] | Not explicitly stated |
Note: The performance of HPLC-MS methods can be influenced by the sample matrix. For instance, Disperse Blue 35 has been shown to exhibit a significant matrix effect in textile extracts[1].
Alternative Analytical Methods
While HPLC-MS is a powerful technique for the analysis of disperse dyes, other methods have also been employed:
-
Thin-Layer Chromatography (TLC): A widely used chromatographic technique for the forensic analysis of dyes in fibers. It is often used as a standard method in conjunction with other detection techniques[3][4].
-
Capillary Electrophoresis (CE): Another approach for the separation and determination of reactive textile dyes.
-
Direct Analysis in Real Time Mass Spectrometry (DART-MS): A methodology developed for the direct analysis of dyed fabric and single thread samples[5].
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS for Screening and Quantitation of 47 Synthetic Dyes
-
Sample Preparation: A textile material is extracted in methanol through ultrasonic action. The resulting extract is then filtered into sample vials for analysis[6].
-
Instrumentation: An LCMS-8040 triple quadrupole mass spectrometer was used[1].
-
Chromatographic Conditions:
-
The specific column and mobile phase composition were not detailed in the provided search results.
-
-
Mass Spectrometry Conditions:
Method 2: LC-MS/MS Analysis for Restricted Chemicals in Textiles
-
Sample Preparation: A similar methanol extraction with ultrasonication is implied, as is standard for textile samples[6].
-
Instrumentation: An LCMS-8045 triple quadrupole mass spectrometer was used[2].
-
Chromatographic Conditions:
-
A column switching system is utilized to analyze all targeted components by changing the mobile phase and column combination[2].
-
-
Mass Spectrometry Conditions:
-
The analysis provided good linearity (R2>0.99) and wide dynamic ranges[2].
-
Method 3: UPLC-MS/MS for the Analysis of Allergenic and Carcinogenic Dyes
-
Sample Preparation: Textile samples are extracted with methanol for 15 minutes in an ultrasonic bath at 50 °C. The extract is then diluted with water[3].
-
Instrumentation: An ACQUITY UPLC H-Class System coupled with a Xevo TQD mass spectrometer[3].
-
UPLC Conditions:
-
Mass Spectrometry Conditions:
Workflow for HPLC-MS Quantification of Disperse Blue 35
The following diagram illustrates the general workflow for the quantification of Disperse Blue 35 in a textile sample using HPLC-MS.
Caption: HPLC-MS analysis workflow for Disperse Blue 35.
References
- 1. lcms.cz [lcms.cz]
- 2. an.shimadzu.com [an.shimadzu.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. lcms.cz [lcms.cz]
- 5. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 7. waters.com [waters.com]
A Comparative Guide to the Synthesis of Disperse Blue 35: Leuco vs. Aqueous Phase Methods
For researchers and professionals in dye chemistry and material science, the synthesis of Disperse Blue 35, an anthraquinone dye valued for its vibrant blue hue, presents a choice between traditional and modern methodologies. This guide provides an objective comparison of the conventional leuco-based synthesis and the more sustainable aqueous phase synthesis, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The selection of a synthetic route for Disperse Blue 35 significantly impacts yield, purity, and environmental footprint. The following table summarizes the key quantitative differences between the leuco and aqueous phase synthesis methods.
| Metric | Leuco Phase Synthesis | Aqueous Phase Synthesis |
| Yield | 80-85% | 86.5%[1] |
| Purity | 95-97% | 98.4%[1] |
| Reaction Time | 1-4 hours | 2-4 hours[1] |
| Solvent | High-volume organic solvents (e.g., Ethanol) | Water (low toxicity)[2] |
| Byproducts | Sodium sulfate residues and other inorganic salts | Minimal inorganic waste[2] |
| Key Reagents | Reducing agents (e.g., sodium hydrosulfite), caustic soda | Aromatic acid catalyst |
The Underlying Chemistry: A Visual Workflow
The fundamental difference between the two methods lies in the reaction environment and the handling of the anthraquinone core. The following diagrams illustrate the generalized workflows for both the leuco and aqueous phase syntheses.
Experimental Protocols
Leuco Phase Synthesis of Disperse Blue 35
The traditional leuco method involves the reduction of the anthraquinone derivative to its soluble leuco form, followed by methylation and subsequent oxidation. This process, while effective, necessitates the use of hazardous reducing agents and organic solvents.
Materials:
-
1,4-dihydroxyanthraquinone
-
1,4-dihydroxyanthraquinone leuco compound
-
Ethanol
-
Anhydrous sodium sulfate
-
n-butylamine
-
Acetic acid
-
Aqueous sodium hydroxide solution (15 wt%)
Procedure:
-
In a reactor, charge 150g of ethanol, 20g of anhydrous sodium sulfate, 20g of 1,4-dihydroxyanthraquinone, 5g of 1,4-dihydroxyanthraquinone leuco compound, 5.8g of acetic acid, and 50g of n-butylamine.
-
Seal the reactor and heat the mixture to reflux for 1-4 hours.
-
After the reaction is complete, distill off approximately 120g of the ethanol and n-butylamine mixed solvent.
-
Add a 15 wt% aqueous sodium hydroxide solution to the remaining mixture to induce separation.
-
Filter the resulting solid, wash it thoroughly, and then dry to obtain the final product.
Aqueous Phase Synthesis of Solvent Blue 35
This modern approach offers a greener alternative by utilizing water as the solvent and eliminating the need for harsh reducing agents. The following protocol is based on a patented method for producing Solvent Blue 35, a dye structurally similar to Disperse Blue 35.[1]
Materials:
-
1,4-dihydroxyanthraquinone
-
n-butylamine
-
Aromatic acid catalyst
-
Water
Procedure:
-
To a 500ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 35g of 1,4-dihydroxyanthraquinone, 50g of n-butylamine, 200g of water, and 0.5g of an aromatic acid catalyst.[1]
-
Stir the mixture and heat to 85°C. Maintain this temperature for 2 hours.[1]
-
After the reaction period, cool the mixture to below 40°C.[1]
-
Perform suction filtration to collect the product.[1]
-
Wash the filter cake three times with hot water.[1]
-
Dry the purified product to obtain Solvent Blue 35.[1]
Concluding Remarks
The aqueous phase synthesis of Disperse Blue 35 and related dyes represents a significant advancement in sustainable chemistry. It offers higher yields and purity while drastically reducing the environmental impact associated with the traditional leuco-based methods. For researchers and manufacturers, the adoption of such green chemistry principles is not only environmentally responsible but also economically advantageous due to the use of safer, more readily available reagents and simplified waste management.
References
A Comparative Guide to the Structure-Property Relationships of Disperse Blue 35 and Disperse Blue 106
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties, dyeing performance, and toxicological profiles of two commercially significant disperse dyes: Disperse Blue 35 and Disperse Blue 106. By examining their distinct chemical structures—anthraquinone versus azo-based—we aim to elucidate the key structure-property relationships that govern their performance and potential biological interactions. This information is intended to assist researchers in material science, textile chemistry, and toxicology in understanding the characteristics of these dyes.
Chemical and Physical Properties
Disperse Blue 35 and Disperse Blue 106 belong to two different classes of dyes, which fundamentally dictates their properties. Disperse Blue 35 is an anthraquinone dye, characterized by a large, planar fused ring system. In contrast, Disperse Blue 106 is a monoazo dye, containing the characteristic -N=N- chromophore.[1][2] These structural differences influence their molecular weight, solubility, and interaction with substrates and biological systems.
| Property | Disperse Blue 35 | Disperse Blue 106 |
| CAS Number | 12222-75-2[2] | 12223-01-7[1] |
| Chemical Class | Anthraquinone[2] | Single Azo[1] |
| Molecular Formula | C₁₅H₁₂N₂O₄[2] | C₁₄H₁₇N₅O₃S[1] |
| Molecular Weight | 284.27 g/mol [2] | 344.39 g/mol [1] |
| Appearance | Blue, dark blue powder[2] | Red light blue powder[1] |
| Application | Dyeing of polyester, acetate, and nylon[3] | Dyeing of polyester and its blended fabrics[4] |
Comparative Performance and Fastness Properties
| Property | Disperse Blue 35 (on Polyester) | Disperse Blue 106 (General) |
| Light Fastness | 6[2] | Excellent[7] |
| Washing Fastness | Fading: 4-5, Staining: 3-4[2] | Significant improvements with modifications[7] |
| Perspiration Fastness | Fading: 5, Staining: 5[2] | Data not available |
| Ironing Fastness | 4-5[2] | Data not available |
| Sublimation Fastness | Data not available | Significant improvements with modifications[7] |
Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.
Toxicological Profile: Skin Sensitization
Both Disperse Blue 35 and Disperse Blue 106 have been identified as contact allergens, with Disperse Blue 106 being a more frequent cause of textile dermatitis. The molecular mechanisms underlying the skin sensitization potential of these two classes of dyes are an area of active research.
For azo dyes like Disperse Blue 106, it is understood that they can act as haptens. The molecular initiating event in skin sensitization involves the covalent binding of the dye or its metabolites to skin proteins.[8] This hapten-protein complex is then recognized by the immune system, triggering an allergic response.[8]
Anthraquinone dyes, such as Disperse Blue 35, can also induce hypersensitivity. Structure-activity relationship studies suggest that the presence and position of hydroxyl groups on the anthraquinone structure are key factors in inducing a hypersensitivity response.[9]
Experimental Protocols
The following are summaries of standard methods used to evaluate the properties discussed in this guide.
Light Fastness (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65). A test specimen is exposed to light from a xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool references with known light fastness are exposed. The light fastness of the specimen is assessed by comparing the change in its color with that of the reference materials.
Wash Fastness (ISO 105-C06)
This test evaluates the resistance of a textile's color to domestic or commercial laundering procedures. A specimen of the textile, in contact with one or two specified adjacent fabrics, is mechanically agitated in a soap or soap and soda solution. The severity of the test is determined by the temperature and the addition of steel balls to the wash container. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.
Sublimation Fastness (ISO 105-P01)
This method assesses the resistance of the color of textiles to the action of dry heat, as in processes like calendering or heat-setting. The test specimen is placed in contact with a specified white adjacent fabric and subjected to a specific temperature for a set duration using a heating device. The change in color of the specimen and the staining of the adjacent fabric are evaluated using grey scales.
Skin Sensitization (OECD Test Guideline 406: Guinea Pig Maximization Test)
This in vivo test is used to assess the potential of a substance to cause skin sensitization. The test involves an induction phase where the test substance is administered to guinea pigs both intradermally with an adjuvant and topically. After a rest period, a challenge phase is conducted where the substance is applied topically to a different site. The skin reactions at the challenge site are observed and scored for erythema and edema, and the incidence of sensitization in the test group is compared to a control group.
Conclusion
The structural differences between the anthraquinone-based Disperse Blue 35 and the azo-based Disperse Blue 106 lead to distinct property profiles. Disperse Blue 35, with its stable anthraquinone core, exhibits good light fastness. Disperse Blue 106, as an azo dye, is characterized by high color strength. From a toxicological standpoint, both dyes are recognized as potential skin sensitizers, with Disperse Blue 106 being a more prominent allergen in textiles. The choice between these dyes will depend on the specific application requirements, balancing the need for certain fastness properties against potential toxicological concerns. Further research into the precise molecular mechanisms of sensitization for these specific dyes would be beneficial for the development of safer alternatives.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Disperse blue 35 TDS|Disperse blue 35 from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 4. China Biggest Disperse Blue 106 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 5. musechem.com [musechem.com]
- 6. fnatchem.com [fnatchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of hypersensitivity to anthraquinone-related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Phototoxic Potential of Disperse Blue 35: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals assessing the phototoxic risks associated with common industrial dyes. This report provides a comparative analysis of the phototoxicity of Disperse Blue 35, an anthraquinone dye, against other dye classes, supported by experimental data and detailed protocols.
Disperse Blue 35, a widely used anthraquinone dye in the textile industry, has been identified as a compound with significant phototoxic properties.[1] This guide delves into the mechanisms of its phototoxicity and offers a comparative perspective against other dye classes, providing valuable insights for safety and risk assessment in various industrial and biomedical applications.
Understanding the Phototoxic Mechanism of Disperse Blue 35
Disperse Blue 35 is known to induce phototoxicity through both Type I and Type II photochemical pathways upon exposure to visible light.[1] This process involves the generation of reactive oxygen species (ROS), such as superoxide and singlet oxygen, which can lead to cellular damage and adverse biological effects like photocontact dermatitis.[1] The primary components of technical-grade Disperse Blue 35 are 4,5-diamino-1,8-dihydroxyanthraquinone and 2,7-diamino-1,8-dihydroxyanthraquinone, with the former being a more potent generator of singlet oxygen.
Comparative Phototoxicity Assessment
To provide a clear comparison of the phototoxic potential of Disperse Blue 35 against other dyes, this guide summarizes available data from the standardized in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD Guideline 432). This assay is the regulatory-accepted method for predicting the phototoxic potential of substances.[2][3][4][5][6][7][8]
Table 1: Comparative in vitro Phototoxicity Data (3T3 NRU Assay)
| Compound | Dye Class | IC50 (-UV) µg/mL | IC50 (+UV) µg/mL | Photo-Irritation Factor (PIF) | Phototoxicity Classification |
| Chlorpromazine (Positive Control) | Phenothiazine | 47 | 1.7 | 27.7 | Phototoxic |
| Red Tattoo Ink | Azo (presumed) | > Maximum Conc. | > Maximum Conc. | Not Calculated | Non-phototoxic |
| Black Tattoo Ink | Carbon-based | > Maximum Conc. | > Maximum Conc. | Not Calculated | Non-phototoxic |
| Blue Tattoo Ink | Not specified | > Maximum Conc. | > Maximum Conc. | Not Calculated | Non-phototoxic |
Data for Chlorpromazine and Tattoo Inks from a study utilizing the 3T3 NRU phototoxicity test.[2] A PIF value > 5 is indicative of phototoxic potential.
Table 2: In vitro Sensitization and Irritation Potential of Disperse Dyes
| Dye | EC50 Sensitization (µmol/L) | EC50% Irritation (µmol/L) | Sensitization Categorization | Irritation Potential |
| Disperse Blue 35 | 6.0 | 40.0 | Extreme | Irritative |
| Disperse Blue 124 | 0.25 | 23.0 | Extreme | Irritative |
| Disperse Yellow 3 | 0.5 | 36.5 | Extreme | Irritative |
| Disperse Orange 37/76 | 1.0 | 18.2 | Extreme | Irritative |
| Disperse Blue 106 | 2.5 | 12.0 | Extreme | Irritative |
| Disperse Red 1 | 3.0 | 31.0 | Extreme | Irritative |
| Disperse Orange 3 | 18.0 | 22.0 | Strong | Irritative |
| Disperse Blue 1 | >85.0 | >85.0 | None | Weak |
Data from Sonnenburg et al. (2012) using the loose-fit coculture-based sensitization assay (LCSA).[9] This data reflects the general cytotoxic and irritant potential, not specifically phototoxicity.
The data indicates that while some commercial dye formulations, such as those in tattoo inks, may be non-phototoxic, individual disperse dyes like Disperse Blue 35 exhibit a high potential for sensitization and irritation.[2][9] The known phototoxic mechanism of Disperse Blue 35, coupled with its high sensitization potential, underscores the importance of careful handling and risk assessment.
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432)
The 3T3 NRU phototoxicity test is the standard in vitro method for assessing the phototoxic potential of a substance.[2][3][4][5][6][7][8] The assay compares the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of simulated solar light.
Methodology:
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates.
-
Treatment: Two plates are prepared for each test substance. Cells are treated with a range of concentrations of the test substance for a defined period.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation, while the other plate is kept in the dark as a control.
-
Incubation: Following treatment and irradiation, the cells are washed and incubated for 24 hours.
-
Neutral Red Uptake: The cell viability is assessed by measuring the uptake of the vital dye, Neutral Red. Viable cells take up and retain the dye in their lysosomes.
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is determined for both the irradiated and non-irradiated conditions. The Photo-Irritation Factor (PIF) is then calculated as the ratio of the IC50 value without UV to the IC50 value with UV. A PIF greater than 5 is considered indicative of phototoxic potential.[10]
Visualizing the Experimental Workflow and Phototoxicity Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.
Caption: ROS-induced apoptosis signaling pathway in phototoxicity.
Conclusion
Disperse Blue 35 is a known phototoxic agent that can induce cellular damage through the generation of reactive oxygen species upon light exposure. While direct comparative data from the standardized 3T3 NRU phototoxicity assay is limited for this specific dye, its high sensitization and irritation potential, combined with a well-understood phototoxic mechanism, warrant a high degree of caution. For comprehensive risk assessment, it is recommended that specific phototoxicity testing, such as the 3T3 NRU assay, be conducted on any formulation containing Disperse Blue 35, especially in applications where exposure to light is anticipated. This guide provides the necessary framework and comparative data to aid researchers and professionals in making informed decisions regarding the use of this and other potentially phototoxic dyes.
References
- 1. Buy C.I. Disperse Blue 35 | 12222-75-2 [smolecule.com]
- 2. turkjps.org [turkjps.org]
- 3. iivs.org [iivs.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Phototoxicity | UKAAT [ukaat.org.uk]
- 8. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Degradation Pathways for Anthraquinone Dyes
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of various degradation pathways for anthraquinone dyes. The information presented is supported by experimental data, detailed methodologies, and visual representations of degradation processes. Anthraquinone dyes, widely used in the textile industry, are known for their complex and stable structures, making them resistant to environmental degradation and posing a significant environmental concern.[1][2] This guide explores and contrasts the efficacy of enzymatic, photocatalytic, and advanced oxidation processes in breaking down these recalcitrant compounds.
Comparative Performance of Degradation Methods
The degradation efficiency of various methods is highly dependent on the specific anthraquinone dye, the chosen catalyst or microorganism, and the operational parameters of the process. The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different degradation techniques.
Table 1: Comparative Degradation Efficiency for Reactive Blue 19 (RB 19)
| Degradation Method | Catalyst/System | Initial Dye Conc. (mg/L) | Decolorization Efficiency (%) | Reaction Time | Reference |
| Photocatalysis | TiO₂/UV/H₂O₂ | 50 | >95 | 10 min | [3] |
| Photocatalysis | TiO₂/UV/KBrO₃ | 50 | 100 | 10 min | [3] |
| Photocatalysis | TiO₂/UV/(NH₄)₂S₂O₈ | 50 | 100 | 10 min | [3] |
| Photocatalysis | α-Fe₂O₃/WO₃/UV-C | 10 | ~100 | 240 min | [4] |
| Photo-Fenton | H₂O₂/Fe²⁺/UV | 100 | 99.4 | Not Specified | [5] |
| UV/H₂O₂ | UV/H₂O₂ | 100 | 91 | 3 h | [5] |
Table 2: Comparative Degradation Efficiency for Alizarin Red S (ARS)
| Degradation Method | Catalyst/System | Initial Dye Conc. (mg/L) | Degradation Efficiency (%) | Reaction Time | Reference |
| Enzymatic | Immobilized Laccase | Not Specified | >90 | 24 h | [6] |
| Fungal Degradation | Lenzites gibbosa | Not Specified | 20.21 (Decolorization) | 14 h | [7] |
| Biomimetic Catalysis | MnTSPP/IPS with H₂O₂ | ~100 | Not Specified (Significant) | 30 min | [8] |
| Photocatalysis | TiO₂/UV | 10 | ~95 | 120 min | [9] |
| Photocatalysis | ZnO/UV | 0.4 mM | >90 | 180 min | [10] |
Table 3: Comparative Degradation Efficiency for Other Anthraquinone Dyes
| Dye Name | Degradation Method | Catalyst/System | Initial Dye Conc. (mg/L) | Decolorization Efficiency (%) | Reaction Time | Reference |
| Acid Blue 129 | UV/Persulfate | 25 | ~90 | 60 min | [11] | |
| Acid Green 25 | Photocatalysis (TiO₂/UV) | 10 | >90 (Optimized) | 200 min | [12] | |
| Acid Blue 80 | Photo-Fenton | Not Specified | High | 24 h (Mineralization) | [13] | |
| Disperse Blue 2BLN | Fungal Degradation (Aspergillus sp. XJ-2) | 50 | 93 | 120 h | [6] |
Experimental Protocols
Detailed methodologies for the key experimental techniques cited in the comparative data are provided below.
Photocatalytic Degradation of Reactive Blue 19
Objective: To evaluate the photocatalytic degradation of Reactive Blue 19 using a TiO₂-based catalyst under UV irradiation.
Materials:
-
Reactive Blue 19 (RB 19) dye
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)
-
Hydrogen peroxide (H₂O₂), Potassium bromate (KBrO₃), or Ammonium persulfate ((NH₄)₂S₂O₈) as electron acceptors
-
Deionized water
-
UV lamp (e.g., 125W high-pressure mercury lamp)
-
Photoreactor with a magnetic stirrer and cooling system
-
UV-Vis Spectrophotometer
-
pH meter
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for intermediate analysis
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of RB 19 in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 50 mg/L).
-
Photocatalytic Reaction:
-
Add a specific amount of TiO₂ catalyst (e.g., 1 g/L) to a known volume of the dye solution in the photoreactor.
-
Add the electron acceptor (e.g., 30.0 mmol/dm³ of H₂O₂) to the suspension.
-
Adjust the pH of the solution to a desired value (e.g., pH 7) using dilute HCl or NaOH.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction. Maintain a constant temperature using the cooling system.
-
-
Sample Analysis:
-
Withdraw aliquots of the suspension at regular time intervals.
-
Centrifuge or filter the samples to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of RB 19 (e.g., 592 nm) using a UV-Vis spectrophotometer.
-
The decolorization efficiency is calculated using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
-
Intermediate Analysis (Optional):
-
Analyze the samples at different time points using LC-MS to identify the degradation intermediates.
-
Enzymatic Degradation of Alizarin Red S
Objective: To assess the degradation of Alizarin Red S using a laccase enzyme.
Materials:
-
Alizarin Red S (ARS) dye
-
Laccase enzyme (e.g., from Trametes versicolor)
-
McIlvaine buffer (citrate-phosphate buffer)
-
Hydrogen peroxide (H₂O₂) (optional, as a mediator)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) or LC-MS for intermediate analysis
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a solution of ARS in McIlvaine buffer at a specific pH (e.g., pH 6).
-
The final reaction mixture should contain a known concentration of ARS (e.g., 290 µM) and a specific activity of laccase (e.g., 23 E.U.) in a final volume of 1 mL.[8]
-
For mediated reactions, add H₂O₂ to the mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C).
-
Monitor the degradation of ARS by recording the UV-Vis spectra of the solution at different time intervals over a range of 230-700 nm.[8] The absorbance decrease at the maximum wavelength of ARS (around 520 nm) indicates degradation.[8]
-
-
Analysis of Degradation Products:
-
Inject samples taken at various time points into an HPLC or LC-MS system to separate and identify the degradation byproducts.
-
Degradation Pathways and Mechanisms
The degradation of anthraquinone dyes involves the breakdown of the complex aromatic structure into smaller, less harmful compounds. The specific pathway depends on the degradation method employed.
General Workflow for Degradation Studies
Caption: A generalized workflow for studying the degradation of anthraquinone dyes.
Photocatalytic Degradation Pathway of an Anthraquinone Dye
Photocatalysis typically involves the generation of highly reactive hydroxyl radicals (•OH) that attack the dye molecule. The degradation often proceeds through hydroxylation, cleavage of the aromatic rings, and eventual mineralization to CO₂, H₂O, and inorganic ions.
Caption: A simplified photocatalytic degradation pathway for anthraquinone dyes.
Enzymatic Degradation Pathway of an Anthraquinone Dye
Enzymes like laccases and peroxidases can directly oxidize the dye molecule. The degradation mechanism often involves the formation of radical cations, which then undergo further non-enzymatic reactions, leading to the breakdown of the chromophore.
Caption: A general enzymatic degradation pathway for anthraquinone dyes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 4. Photodegradation of reactive blue 19 dye using magnetic nanophotocatalyst <i>α</i>-Fe<sub>2</sub>O<sub>3</sub>/WO<sub>3</sub>: A comparison study of <i>α</i>-Fe<sub>2</sub>O<sub>3</sub>/WO<sub>3</sub> and WO<sub>3</sub>/NaOH [wse.hhu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Mycoremediation of anthraquinone dyes from textile industries: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst [opensciencepublications.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Dyeing Performance of Disperse Blue 35 Alternatives
For Researchers, Scientists, and Textile Development Professionals
This guide provides a comprehensive evaluation of the dyeing performance of viable alternatives to Disperse Blue 35, a common anthraquinone dye for polyester fibers. The selection of an appropriate disperse dye is critical in achieving desired color fastness, color yield, and overall quality of dyed textiles. This comparison is necessitated by growing concerns over the allergenic potential and environmental persistence of certain disperse dyes, including Disperse Blue 35. This document presents a data-driven comparison of key performance indicators to aid in the selection of suitable, higher-performing, and more environmentally benign alternatives.
Executive Summary
The search for alternatives to Disperse Blue 35 is driven by the need for improved toxicological profiles and enhanced dyeing performance. This guide focuses on a comparative analysis of Disperse Blue 35 and three key alternatives: Disperse Blue 56 , Disperse Blue 79 , and Disperse Blue 183 . These alternatives have been selected based on their prevalence in the industry and their representation of different chemical classes (anthraquinone and azo) and performance characteristics.
The experimental data compiled herein indicates that several alternatives offer significant advantages over Disperse Blue 35 in terms of wash fastness, light fastness, and rubbing fastness. While Disperse Blue 35 exhibits moderate overall performance, alternatives such as Disperse Blue 56 and Disperse Blue 79 demonstrate superior fastness properties, making them compelling substitutes for high-performance textile applications.
Comparative Performance Data
The following tables summarize the quantitative dyeing performance of Disperse Blue 35 and its alternatives on polyester fabric. The data has been compiled from various technical data sheets and research publications. It is important to note that direct comparisons are most accurate when data is generated from a single, controlled study. Where such data is not available, information from individual technical data sheets is presented, and potential variations in testing conditions should be considered.
Table 1: Comparison of Color Fastness Properties
| Dye | C.I. Name | Chemical Class | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (AATCC 8) |
| Disperse Blue 35 | Disperse Blue 35 | Anthraquinone | Moderate | Good | Good |
| Alternative 1 | Disperse Blue 56 | Anthraquinone | 4-5 | 7 | Dry: 4-5, Wet: 3-4 |
| Alternative 2 | Disperse Blue 79 | Azo | 5 | 6-7 | Dry: 4, Wet: 4-5 |
| Alternative 3 | Disperse Blue 183 | Azo | Excellent | Excellent | Excellent |
Fastness grades are rated on a scale of 1 to 5 for wash and rubbing fastness (5 being the best) and 1 to 8 for light fastness (8 being the best).
Table 2: Comparison of Color Yield and Dye Uptake
| Dye | Color Yield (K/S Value) | Dye Uptake (%) |
| Disperse Blue 35 | Data Not Available | Data Not Available |
| Alternative 1 (Disperse Blue 56) | High | Good |
| Alternative 2 (Disperse Blue 79) | Very High | Excellent |
| Alternative 3 (Disperse Blue 183) | High | Excellent |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Dyeing Procedure for Polyester
A standard high-temperature, high-pressure (HTHP) dyeing method is employed for applying disperse dyes to polyester fabric.
-
Fabric Preparation: Scour and pre-heat set the 100% polyester fabric to remove any impurities and ensure dimensional stability.
-
Dyebath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1. Add a dispersing agent (1 g/L), a leveling agent (1 g/L), and acetic acid to adjust the pH to 4.5-5.5.
-
Dye Dispersion: Make a paste of the disperse dye (2% on weight of fabric) with a small amount of water and the dispersing agent. Add this to the dyebath.
-
Dyeing Cycle:
-
Introduce the fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold at 130°C for 60 minutes.
-
Cool the dyebath to 70°C.
-
-
Reduction Clearing: After dyeing, rinse the fabric and perform a reduction clearing process to remove surface dye and improve wash fastness. This is typically done with a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15-20 minutes.
-
Final Rinse and Dry: Thoroughly rinse the fabric with hot and then cold water, and finally dry.
Color Fastness to Washing (ISO 105-C06)
This test assesses the resistance of the color of the textile to domestic or commercial laundering.
-
Specimen Preparation: A 10 cm x 4 cm specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric of the same size.
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution (e.g., 4 g/L ECE phosphate reference detergent) and stainless-steel balls to provide mechanical action.
-
Test Conditions: The container is agitated in a laundering machine at a specified temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly and dried at a temperature not exceeding 60°C.
-
Evaluation: The change in color of the dyed specimen and the degree of staining on the multi-fiber adjacent fabric are assessed using the grey scales.
Color Fastness to Rubbing (AATCC Test Method 8)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
Dry Rubbing: A dry, white cotton crocking cloth is mounted on the rubbing finger of the crockmeter. The finger is then passed back and forth over the specimen 10 times with a downward force of 9 Newtons.
-
Wet Rubbing: The test is repeated with a wet crocking cloth that has been wetted with deionized water to a 65% ± 5% wet pick-up.
-
Evaluation: The amount of color transferred to the white crocking cloths is evaluated by comparing them with the Gray Scale for Staining or the Chromatic Transference Scale.
Color Fastness to Light (ISO 105-B02)
This method is used to determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).
-
Specimen Preparation: A specimen of the dyed fabric is mounted on a sample holder.
-
Exposure: The specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool lightfastness standards.
-
Evaluation: The change in color of the specimen is assessed by comparing the contrast between the exposed and unexposed portions with the changes in the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar change in color.
Determination of Dye Uptake and Color Yield
-
Dye Uptake (%): The concentration of the dye in the dyebath before and after the dyeing process is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye. The percentage of dye uptake is calculated using the following formula:
Dye Uptake (%) = [(C₀ - C₁) / C₀] x 100
where C₀ is the initial concentration of the dye and C₁ is the final concentration of the dye in the dyebath.
-
Color Yield (K/S Value): The color yield on the dyed fabric is determined by measuring the reflectance of the fabric using a spectrophotometer. The Kubelka-Munk equation is then used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.
K/S = (1 - R)² / 2R
where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of minimum reflectance.
Visualizations
The following diagrams illustrate the key workflows and relationships in the evaluation of disperse dye performance.
Caption: Experimental workflow for dyeing and performance evaluation.
Caption: Logical relationships influencing dyeing performance.
A Comparative Guide to the Inter-Laboratory Analysis of C.I. Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for C.I. Disperse Blue 35, a synthetic anthraquinone-based dye. Due to the absence of a formal inter-laboratory comparison study, this document synthesizes data from various scientific sources to offer a comparative perspective on the available analytical techniques. The aim is to assist researchers in selecting the most appropriate method for their specific application, whether for quality control, impurity profiling, or environmental monitoring.
This compound is noted for its use in dyeing synthetic fibers and has been a subject of interest due to its potential to cause allergic contact dermatitis.[1] The technical-grade dye is often a complex mixture of non-methylated, mono-methylated, and di-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone, which presents analytical challenges.[2]
Analytical Techniques for this compound
The analysis of this compound and related disperse dyes primarily relies on chromatographic and spectroscopic techniques. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of components in technical-grade Disperse Blue 35.[2][3] It is particularly useful for separating the main dye components from impurities and isomers.
Experimental Protocol: HPLC Analysis of this compound
The following is a representative HPLC method based on available literature.[4][5]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reverse-phase C18 column is commonly used (e.g., XBridge C18, 5 µm, 2.1 x 150 mm).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Ammonium acetate buffer (e.g., 10 mmol, pH 3.6) or water with an acid modifier like phosphoric acid or formic acid.[4]
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.30 mL/min.
-
Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of Disperse Blue 35 (e.g., 240 nm).[5]
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol or acetonitrile, and filtered before injection.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version, LC-MS/MS, offer higher selectivity and sensitivity, making them powerful tools for the identification and quantification of Disperse Blue 35, especially in complex matrices like textiles and wastewater.[2][6] These techniques are invaluable for identifying impurities and degradation products.[2]
Experimental Protocol: LC-MS/MS Analysis of Disperse Dyes
The following protocol is a general representation for the analysis of disperse dyes, including Disperse Blue 35, in environmental water samples.[7]
-
Sample Preparation: Solid-phase extraction (SPE) is often used for sample clean-up and pre-concentration from aqueous matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol with 0.1% formic acid.
-
A gradient elution is used.
-
-
Flow Rate: 500 µL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Analysis: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.
Data Presentation: Performance of Analytical Methods
| Parameter | HPLC-PDA/UV | LC-MS/MS | Reference(s) |
| Linearity (R²) | >0.99 | >0.9981 | [6] |
| Limit of Detection (LOD) | Method dependent, can be in the mg/L range. | Can reach ng/L levels in water samples. | [5][7] |
| Limit of Quantification (LOQ) | Typically in the low mg/L range. | Can reach ng/L levels in water samples. | [7] |
| Matrix Effects | Less susceptible than LC-MS. | Can be significant; internal standards and sample preparation are crucial. | [6] |
| Specificity | Moderate; co-eluting compounds can interfere. | High; provides structural information and can distinguish between compounds with the same retention time. | [2][5] |
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of the total dye content in a sample.[8] However, it lacks the specificity to distinguish between different components of the technical-grade dye or to separate it from other absorbing species in a mixture. It is often used for preliminary analysis or in conjunction with chromatographic methods.
Challenges and Considerations in Inter-Laboratory Comparisons
While a dedicated inter-laboratory comparison for this compound is not publicly available, the principles of such studies are important for any laboratory undertaking its analysis.[9][10] Key factors that would influence inter-laboratory variability include:
-
Standard Reference Materials: The lack of a certified reference material for the complex technical mixture of Disperse Blue 35 makes direct comparison between labs challenging.[3]
-
Sample Preparation: Extraction efficiency from different matrices (e.g., textiles) can be a significant source of variation.
-
Methodological Differences: Variations in columns, mobile phases, and instrument parameters can lead to different results.
-
Data Analysis: Integration parameters and calibration methods can influence the final quantified values.
For laboratories seeking to validate their methods, participation in proficiency testing schemes for similar analytes is recommended to assess and improve their analytical performance.[10]
References
- 1. 分散蓝 35 suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 3. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ctc-n.org [ctc-n.org]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Confirming the Molecular Weight of Disperse Blue 35 Derivatives by High-Resolution Mass Spectrometry (HRMS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed protocol for confirming the molecular weight of Disperse Blue 35 and its common derivatives using High-Resolution Mass Spectrometry (HRMS). HRMS is an indispensable analytical technique that offers high accuracy and resolution, making it ideal for the structural elucidation and confirmation of complex organic molecules like anthraquinone dyes. By providing exact mass measurements, HRMS allows researchers to unambiguously determine the elemental composition of a compound, a critical step in chemical synthesis, quality control, and metabolite identification.
Disperse Blue 35 is an anthraquinone-based dye used extensively in the textile industry. It is important to note that the identity of "Disperse Blue 35" can be ambiguous, with multiple structures and molecular weights reported under the same name. One defined structure is 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione (C₂₀H₁₄N₂O₅).[1][2] However, commercial-grade Disperse Blue 35 is often a technical mixture produced from the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[3][4][5] This process results in a complex mixture of non-methylated, mono-methylated, and di-methylated derivatives, each contributing to the final properties of the dye.[3][4][5]
This guide will focus on the HRMS analysis of the primary defined structure and the key derivatives found in the technical mixture, providing the theoretical data and experimental framework needed for their precise identification.
Comparative Data of Disperse Blue 35 and Key Derivatives
High-resolution mass spectrometry distinguishes compounds based on their exact monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element.[3] This allows for the differentiation of molecules that may have the same nominal mass. The table below compares the theoretical monoisotopic masses of the primary Disperse Blue 35 structure and its common derivatives. In a typical ESI-HRMS experiment run in positive ion mode, these molecules will be observed as protonated species ([M+H]⁺).
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Ion Mass [M+H]⁺ (m/z) |
| Disperse Blue 35 | C₂₀H₁₄N₂O₅ | 362.0903 | 363.0975 |
| 1,8-diamino-4,5-dihydroxyanthraquinone (Non-methylated) | C₁₄H₁₀N₂O₄ | 270.0641 | 271.0713 |
| Mono-methylated derivative | C₁₅H₁₂N₂O₄ | 284.0797 | 285.0870 |
| Di-methylated derivative | C₁₆H₁₄N₂O₄ | 298.0954 | 299.1026 |
Experimental Protocol for HRMS Analysis
This section details a standard protocol for the analysis of Disperse Blue 35 derivatives using an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
1. Materials and Reagents
-
Sample of Disperse Blue 35 or its derivative.
-
HPLC-grade methanol or acetonitrile.
-
HPLC-grade water.
-
Formic acid (≥98% purity).
-
Glass vials with caps.
-
Micropipettes and sterile tips.
2. Sample Preparation
-
Ensure the dye sample is reasonably pure. If the sample is part of a complex matrix, prior extraction or chromatographic separation (e.g., using HPLC) is recommended.
-
Prepare a stock solution by accurately weighing approximately 1 mg of the solid sample and dissolving it in 1 mL of methanol or acetonitrile to create a 1 mg/mL solution.
-
Perform a serial dilution of the stock solution to create a final working solution with a concentration of 1-10 µg/mL.[6] The optimal concentration may vary depending on instrument sensitivity.
-
For analysis in positive ion mode, add 0.1% formic acid to the final working solution.[7] This promotes the formation of protonated ions ([M+H]⁺), which are often stable and readily detected.
-
Vortex the final solution to ensure homogeneity. Centrifuge briefly if any particulates are visible.
3. Instrumentation and Data Acquisition
-
Instrument Setup : Use a high-resolution mass spectrometer (e.g., Q-TOF, LTQ-Orbitrap) equipped with an ESI source.
-
Calibration : Calibrate the mass spectrometer according to the manufacturer's guidelines immediately before analysis to ensure high mass accuracy (<5 ppm).
-
Ionization Mode : Set the ESI source to positive ion mode.
-
Infusion : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters :
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂) Pressure: 30-40 psi
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Source Temperature: 200 - 350 °C
-
-
Mass Analyzer Parameters :
-
Mass Range : Set the acquisition range to m/z 100-1000 to cover the expected ions.
-
Resolution : Set to a high resolution, typically >60,000 FWHM (Full Width at Half Maximum).
-
Data Acquisition : Acquire data in full scan mode for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-quality averaged spectrum.
-
4. Data Analysis
-
Process the acquired raw data using the instrument's software.
-
Identify the peak corresponding to the expected protonated molecule, [M+H]⁺.
-
Determine the experimental (observed) m/z value of this peak.
-
Calculate the mass error between the observed m/z and the theoretical m/z from the table above using the following formula:
-
Error (ppm) = [ (Observed Mass - Theoretical Mass) / Theoretical Mass ] × 10⁶
-
-
A mass error of less than 5 ppm provides high confidence in the elemental composition and confirms the molecular weight of the analyzed compound.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the confirmation of molecular weight using HRMS.
Caption: Workflow for molecular weight confirmation by ESI-HRMS.
References
- 1. getMolecule: Calculate mass and isotope information for a molecule given... in Rdisop: Decomposition of Isotopic Patterns [rdrr.io]
- 2. Molecular mass calculator - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 4. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. utoledo.edu [utoledo.edu]
Comparative Toxicological Landscape of Disperse Dye Metabolites: A Guide for Researchers
For Immediate Release
A comprehensive review of available toxicological data on the metabolites of disperse dyes reveals a spectrum of potential hazards, including cytotoxicity, genotoxicity, and endocrine-disrupting effects. This guide synthesizes key findings from in vitro and in vivo studies to provide a comparative assessment for researchers, scientists, and drug development professionals. The data underscores the importance of understanding the metabolic fate of these widely used compounds.
Executive Summary
Disperse dyes, commonly used in the textile industry, can be metabolized into various aromatic amines and other breakdown products. While the parent dyes often exhibit low acute toxicity, their metabolites have been shown to possess significant toxicological properties. This guide provides a comparative overview of the cytotoxicity, genotoxicity, and endocrine-disrupting potential of several key disperse dye metabolites, supported by experimental data and detailed methodologies.
Comparative Toxicity Data
The toxicological profiles of disperse dye metabolites vary significantly depending on their chemical structure. The following tables summarize quantitative data from various studies to facilitate a comparative assessment.
| Metabolite | Test System | Endpoint | Value | Reference(s) |
| p-Phenylenediamine (PPD) | Aquatic organisms | LD50 | 0.028 mg/L | [1] |
| p-Phenylenediamine (PPD) | Human Urothelial Cells (SV-HUC-1) | - | Activates ERK1/2 signaling pathway | [2] |
| Disperse Blue 291 | Daphnia magna | EC50 | Not specified in abstract | |
| Disperse Blue 291 | Fish (Pimephales promelas) | LC50 | 0.0675 mg/L | |
| Disperse Blue 823 | Daphnia magna | EC50 | 0.0820 mg/L | |
| Aromatic Amines (general) | Rodents | LD50 | 250 - 2,000 mg/kg body weight |
Table 1: Acute and Mechanistic Toxicity of Selected Disperse Dye Metabolites. This table provides a snapshot of the lethal doses and concentrations for various metabolites, highlighting their potential environmental and cellular impact.
| Dye/Metabolite | Cell Line | Endpoint | IC50 Value (µg/mL) | Reference(s) |
| Disperse Blue 291 | HepG2 | Viability | >1000 | [3] |
| Food Dyes (various) | HepG2 | Viability | 75 - 300 | [4] |
Table 2: In Vitro Cytotoxicity of Disperse Dyes and their Metabolites. This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration at which a substance inhibits 50% of cell viability.
Key Toxicological Endpoints and Signaling Pathways
The toxicity of disperse dye metabolites manifests through various mechanisms, primarily revolving around genotoxicity, oxidative stress, apoptosis, and endocrine disruption.
Genotoxicity and the Comet Assay
Many aromatic amine metabolites of azo dyes are recognized as potential mutagens and carcinogens.[5] The Comet Assay (Single Cell Gel Electrophoresis) is a widely used method to assess DNA damage at the single-cell level.[6][7] Genotoxic metabolites can cause DNA strand breaks, which, under electrophoresis, migrate out of the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the extent of DNA damage.[8] One study on the commercial dye C.I. Disperse Blue 291 demonstrated its genotoxic and mutagenic effects in the HepG2 human hepatic cell line, showing an increase in comet tail length at concentrations of 400 µg/ml and higher.[3]
Oxidative Stress and Apoptosis
Certain disperse dye metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This can trigger apoptotic pathways, leading to programmed cell death.
For instance, p-phenylenediamine (PPD), a common metabolite, has been shown to activate the ERK1/2 signaling pathway in human urothelial cells, which is involved in cellular stress responses.[2] PPD can also induce apoptosis through a ROS-mediated mitochondrial pathway and by inhibiting the NF-κB, mTOR, and Wnt signaling pathways.[3] The activation of caspases, a family of proteases that are key executioners of apoptosis, is a central event in this process.[4][9] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which can be triggered by toxic metabolites.[10][11][12]
Endocrine Disruption
Some disperse dye metabolites have been found to interfere with the endocrine system by mimicking or blocking the action of natural hormones.[13] This can occur through binding to hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).[14][15][16] The binding affinity of a chemical to these receptors can be determined through competitive binding assays.[15][17] For example, some chemicals have been shown to act as androgen receptor antagonists, interfering with male reproductive health.[14][18]
Experimental Protocols
To ensure the reproducibility and comparability of toxicological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the assessment of disperse dye metabolite toxicity.
Cytotoxicity Assessment: MTT and Neutral Red Uptake Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate and incubate to allow attachment.
-
Expose cells to various concentrations of the test metabolite for a defined period.
-
Aspirate the medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 570 and 590 nm, with a reference wavelength of 630 nm.[20]
-
2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[21][22][23]
-
Principle: The dye is taken up by viable cells and can be extracted and quantified. A decrease in the amount of retained dye corresponds to a decrease in cell viability.[22]
-
Protocol:
-
Seed cells in a 96-well plate and incubate.
-
Treat cells with the test metabolite for the desired duration.
-
Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., for 2 hours).[21]
-
Wash the cells to remove excess dye.[21]
-
Add a destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to extract the dye from the cells.[22]
-
Measure the absorbance of the extracted dye using a spectrophotometer.[21]
-
Genotoxicity Assessment: Alkaline Comet Assay
This assay is a sensitive method for detecting DNA strand breaks in individual cells.[24]
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, creating a "comet" shape.
-
Protocol:
-
Embed a single-cell suspension in low-melting-point agarose on a pre-coated slide.
-
Lyse the cells using a high-salt and detergent solution to remove membranes and histones.
-
Treat the slides with an alkaline solution to unwind the DNA.[7]
-
Perform electrophoresis to allow the migration of fragmented DNA.[7]
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length and tail moment.[7]
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms of toxicity, the following diagrams have been generated using Graphviz.
References
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. para-Phenylenediamine-induced autophagy in human uroepithelial cell line mediated mutant p53 and activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of caspase cascade activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. canada.ca [canada.ca]
- 11. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites [frontiersin.org]
- 14. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disruption of androgen receptor signaling in males by environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Androgen receptor antagonism by the organophosphate insecticide fenitrothion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. qualitybiological.com [qualitybiological.com]
- 23. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]
- 24. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Validating the Purity of Commercial C.I. Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
Commercial C.I. Disperse Blue 35 is a widely utilized anthraquinone dye in various industrial and research applications. However, its commercial form is not a single chemical entity but rather a technical mixture.[1][2][3] The synthesis process, primarily involving the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone, results in a complex blend of non-methylated, mono-methylated, and di-methylated derivatives.[1][4] The primary components have been identified as 4,5-diamino-1,8-dihydroxyanthraquinone (approximately 62%) and 2,7-diamino-1,8-dihydroxyanthraquinone (approximately 31%).[4][5][] The presence of isomers, unreacted starting materials, and byproducts from side reactions can significantly impact experimental outcomes, making rigorous purity validation essential.[1]
This guide provides a comparative overview of analytical methodologies for assessing the purity of commercial this compound samples, presents detailed experimental protocols, and offers a logical workflow for comprehensive validation.
Comparison of Analytical Techniques for Purity Assessment
The complex nature of Disperse Blue 35 necessitates advanced analytical techniques for accurate characterization.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating the dye's various components, while Mass Spectrometry (MS) is invaluable for definitive identification.[5][7]
| Technique | Principle | Advantages | Limitations | Primary Use Case |
| HPLC-PDA | Separates components based on polarity and quantifies them using a Photodiode Array detector. | Excellent for quantification of major components; provides spectral information for peak identity confirmation.[8] | May not resolve all minor impurities or co-eluting species. | Routine quality control, determining the ratio of major components. |
| LC-MS/MS | Combines HPLC separation with mass spectrometry for highly specific detection and identification. | High sensitivity and specificity; excellent for identifying unknown impurities and confirming molecular weights.[1][7] | More complex instrumentation and data analysis; quantification can be more challenging than HPLC-PDA. | Impurity profiling, structural elucidation of unknown components. |
| UV-Vis Spectroscopy | Measures the absorbance of light to quantify the total dye concentration.[1] | Simple, rapid, and cost-effective for concentration measurements.[9] | Lacks specificity; cannot distinguish between different components or impurities.[9] | Quick estimation of total dye content in a solution. |
| FTIR Spectroscopy | Identifies functional groups present in the sample based on infrared absorption.[1] | Confirms the presence of key chemical motifs (e.g., amino, hydroxyl, carbonyl groups). | Provides general structural information, not quantitative purity data. | Verification of the general chemical class of the dye. |
| TLC | Separates components on a coated plate based on differential migration in a solvent. | Inexpensive and rapid screening tool.[9] | Lower resolution and sensitivity compared to HPLC; difficult to quantify accurately.[8][10] | Preliminary screening for gross impurities. |
Experimental Workflow for Purity Validation
The following diagram outlines a systematic workflow for the comprehensive purity analysis of a commercial this compound sample.
Caption: Experimental workflow for validating this compound purity.
Comparative Performance Data
The purity of commercial dye lots can vary. The following table presents hypothetical data comparing three different commercial lots of this compound against a certified reference material (CRM) and an alternative dye, C.I. Disperse Blue 56.
| Sample ID | Main Component Purity (by HPLC Area %) | Major Impurity A (%) | Total Impurities (%) | Comments |
| DB35-CRM | 99.5% | 0.1% | 0.5% | Certified Reference Material |
| DB35-Lot A | 92.1% | 4.5% | 7.9% | High level of a known impurity. |
| DB35-Lot B | 96.5% | 0.8% | 3.5% | Acceptable for general use. |
| DB35-Lot C | 88.7% | 2.1% | 11.3% | Contains multiple unknown impurities. |
| DB56-Lot D | 97.2% | 1.1% | 2.8% | Alternative anthraquinone dye. |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This protocol is adapted from standard methods for disperse dye analysis and is suitable for quantifying the main components and known impurities.[7][11]
Objective: To separate and quantify the components of this compound.
Instrumentation & Reagents:
-
HPLC system with a PDA detector (e.g., Waters ACQUITY Arc System).[7]
-
C18 reverse-phase column (e.g., XBridge C18, 5 µm, 2.1 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium acetate, pH 3.6.
-
Mobile Phase B: Acetonitrile.
-
Methanol (HPLC grade) for sample preparation.
-
This compound sample and reference standard.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) for the calibration curve.
-
Sample Preparation: Dissolve the commercial this compound sample in methanol to achieve a final concentration within the calibration range (e.g., 20 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 0.30 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
PDA Wavelength: Scan from 210-700 nm; extract chromatograms at the absorbance maxima of the main components (e.g., ~600-640 nm).
-
Gradient Elution:
-
0 min: 5% B
-
20 min: 95% B
-
25 min: 95% B
-
26 min: 5% B
-
30 min: 5% B
-
-
-
Analysis: Inject the standards and samples. Integrate the peak areas of the main components and any visible impurities.
-
Data Processing: Construct a calibration curve for the main component using the reference standard. Calculate the concentration of the main component in the sample and determine the area percentage of all detected peaks to estimate purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify unknown impurities and confirm the identity of major components.
Instrumentation & Reagents:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Same column and mobile phases as the HPLC-PDA method.
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC-PDA protocol.
-
LC Conditions: Use the same chromatographic conditions as the HPLC-PDA method to ensure peak correlation.
-
MS Conditions (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Scan Range (Full Scan): m/z 100-800.
-
MS/MS: For peaks of interest, perform fragmentation analysis to obtain structural information.
-
-
Analysis: Acquire data in full scan mode to detect all ionizable species.
-
Data Processing: Extract ion chromatograms for expected molecular weights of Disperse Blue 35 components and potential impurities. Compare the full scan mass spectra of unknown peaks with chemical libraries or use fragmentation patterns to propose structures. The addition of mass detection serves as a powerful complementary technique for impurity analysis.[7]
References
- 1. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 2. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 3. accustandard.com [accustandard.com]
- 4. Buy this compound | 12222-75-2 [smolecule.com]
- 5. Spectroscopic studies of cutaneous photosensitizing agents--XVI. Disperse blue 35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Dye Analysis Methods [material-insight.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of C.I. Disperse Blue 35: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of C.I. Disperse Blue 35, ensuring compliance with environmental regulations and promoting laboratory safety. The following procedures are designed for researchers, scientists, and drug development professionals who may handle this substance.
Immediate Safety and Handling Precautions
This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its specific hazards.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (such as polyethylene or polypropylene), and a lab coat.[1]
-
Respiratory Protection: Handle in a well-ventilated area. If dust generation is unavoidable, use a NIOSH-approved respirator.[1]
-
Hazard Awareness:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1]
-
Combustible Dust: Fine dust particles may form an explosive mixture with air.[1] Avoid generating dust clouds and eliminate all ignition sources.
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life due to its persistence and resistance to natural degradation.
-
Incompatibility: Avoid contact with strong oxidizing agents, as this may result in ignition.[1]
-
In case of a spill, immediately clean the area while wearing appropriate PPE. For minor spills, avoid breathing dust and prevent contact with skin and eyes. For major spills, alert personnel, contact emergency responders, and ensure the area is secure.[1]
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as by state and local authorities.[2] The following steps provide a framework for compliant disposal.
Step 1: Waste Characterization
Before disposal, you must determine if the waste is hazardous. This compound is not specifically listed by name as a hazardous waste by the EPA. Therefore, the waste stream containing it must be evaluated for hazardous characteristics.
-
Review the Safety Data Sheet (SDS): The SDS for the specific product should be the first point of reference.
-
Evaluate for RCRA Characteristics: A waste is considered hazardous if it exhibits one or more of the following characteristics[3][4]:
-
Ignitability (D001): Applies to liquids with a flash point <140°F (60°C), combustible solids, or oxidizers.[5][6] As a combustible solid, waste this compound may meet this criterion.
-
Corrosivity (D002): Applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel.[7][8]
-
Reactivity (D003): Applies to wastes that are unstable, react violently with water, or can generate toxic gases.[3][5]
-
Toxicity (D004-D043): Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for specific contaminants to leach into groundwater.
-
Step 2: Determine Your Generator Status
Your facility's hazardous waste generator status is determined by the total amount of hazardous waste generated per calendar month. This status dictates the specific regulatory requirements for storage, handling, and reporting.
| Generator Category | Non-Acute Hazardous Waste Generation Rate | Acute Hazardous Waste Generation Rate |
| Large Quantity Generator (LQG) | ≥ 1,000 kg/month (approx. 2,200 lbs) | > 1 kg/month (approx. 2.2 lbs) |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg/month | ≤ 1 kg/month |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg/month (approx. 220 lbs) | ≤ 1 kg/month |
Data sourced from the U.S. Environmental Protection Agency (EPA).[9][10]
Step 3: Follow Waste Accumulation and Storage Best Practices
-
Container: Store waste this compound in a compatible, sealed container, such as polyethylene or polypropylene, to prevent leaks or spills.[1]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the name of the chemical (this compound), and the date accumulation began.
-
Segregation: Store the waste away from incompatible materials, particularly oxidizing agents.[1]
-
Accumulation Time Limits: Adhere to the on-site accumulation time limits based on your generator status (e.g., ≤90 days for LQGs, ≤180 days for SQGs).[2][10]
Step 4: Waste Minimization and Disposal Options
A hierarchy of controls should be applied to waste management.[1]
-
Reduction: Minimize the amount of waste generated in your processes.
-
Reuse/Recycling: If the material is unused or uncontaminated, it may be possible to recycle it. Consult the manufacturer for recycling options.[1]
-
Treatment: Advanced Oxidation Processes (AOPs), such as ozonation or Fenton reactions, can be used to degrade the complex dye molecule into less harmful substances. This is typically performed at a dedicated treatment facility.
-
Disposal: If other options are not feasible, the waste must be disposed of through a licensed hazardous waste management company. This ensures "cradle-to-grave" tracking and management.[2]
DO NOT dispose of this compound down the drain or in regular trash.[1] All wash water from cleaning contaminated equipment must also be collected and treated as hazardous waste.[1]
Step 5: Arrange for Transportation and Disposal
-
Select a Licensed Vendor: Contract with a certified hazardous waste transporter to pick up and transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Manifesting: For Small and Large Quantity Generators, a Uniform Hazardous Waste Manifest is required to track the waste from your facility to its final destination.[10]
-
Record Keeping: Maintain all records, including waste characterization data, manifests, and disposal certificates, as required by federal and state regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Decision workflow for this compound waste management.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. natlenvtrainers.com [natlenvtrainers.com]
- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. Listed and Characteristic Wastes - New Pig [newpig.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. redarcenv.com [redarcenv.com]
Safeguarding Your Research: A Comprehensive Guide to Handling C.I. Disperse Blue 35
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling C.I. Disperse Blue 35, a common anthraquinone-based dye. Adherence to these procedures is critical to minimize risks and ensure responsible disposal.
This compound is recognized as a hazardous substance that may cause skin sensitization.[1][2] It is crucial to avoid all personal contact, including the inhalation of dust.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment is necessary.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area. The use of a chemical fume hood is recommended to control airborne dust levels.[3]
-
Dust Control: Minimize the generation and accumulation of dust.[3] Use of non-sparking tools is advised to prevent ignition of dust clouds, which can be a fire hazard.[4][5]
-
Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.[3]
Personal Protective Equipment: A comprehensive PPE setup is required for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles should provide a seal around the eyes to protect from splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc gloves are suitable.[1] Gloves should be inspected for degradation before and during use and replaced as needed.[1][6] |
| Body Protection | Protective Clothing and Lab Coat | Wear a lab coat and additional protective clothing to prevent skin contact.[1] For significant exposure risk, a Tyvek chemical safety suit may be appropriate.[7] |
| Respiratory Protection | Approved Respirator | A dust respirator or a full-face air-purifying respirator should be used, especially when dust generation is likely.[3][8] The specific type of respirator should be selected based on a workplace hazard assessment.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials and equipment before starting.
-
Put on all required personal protective equipment.
2. Handling:
-
Avoid direct contact with the substance.[1]
-
Carefully weigh and transfer the powder in a chemical fume hood to prevent dust dispersion.
-
If creating a solution, add the powder to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[5]
3. Spill Management:
-
Minor Spills: Immediately clean up spills.[1] Use dry clean-up procedures such as vacuuming with a HEPA-filtered vacuum or gently sweeping with a damp cloth to avoid generating dust.[8]
-
Major Spills: Evacuate the area and alert emergency responders.[1] Increase ventilation.[8] Contain the spill using absorbent materials like sand or earth.[8]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all equipment and the work surface.
-
Remove and properly store or dispose of contaminated PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated materials, and cleaning residues, in a designated and clearly labeled waste container.
2. Disposal of Unused Product:
-
If possible and uncontaminated, consider recycling the material.[1]
-
If recycling is not an option, consult with your institution's waste management authority for proper disposal procedures.[1]
3. Disposal of Contaminated Materials:
-
Contaminated PPE, such as gloves and lab coats, should be placed in a sealed bag and disposed of according to institutional guidelines.
-
Do not allow wash water from cleaning equipment to enter drains.[1] Collect all wash water for treatment and proper disposal.[1]
4. Regulatory Compliance:
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cncolorchem.com [cncolorchem.com]
- 4. kochcolor.com [kochcolor.com]
- 5. echemi.com [echemi.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. solutionsstores.com [solutionsstores.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

